2-Amino-5-sulfobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNYPLCGWXFYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026070 | |
| Record name | 5-Sulfoanthranilic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-sulfoanthranilic acid is an off-pink powder. (NTP, 1992) | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 5-SULFOANTHRANILIC ACID | |
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| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3577-63-7 | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 5-Sulfoanthranilic acid | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-amino-5-sulfo- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-5-sulfo- | |
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| Record name | 5-Sulfoanthranilic acid | |
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| Record name | 5-sulphoanthranilic acid | |
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Foundational & Exploratory
Introduction: A Multifunctional Aromatic Building Block
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-sulfobenzoic Acid
This compound, also known as 5-sulfoanthranilic acid, is an organic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and fine chemical industries.[1][2] Its unique trifunctional structure, incorporating an amine, a carboxylic acid, and a sulfonic acid group on a benzene ring, renders it a versatile building block for a diverse range of complex molecules.[3] This guide provides a detailed exploration of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Profile
The chemical identity of this compound is defined by its distinct arrangement of functional groups, which dictates its physical and chemical behavior.
1.1. Core Structural Features
The molecule's foundation is a benzoic acid core, substituted with an amino group at the ortho-position (C2) and a sulfonic acid group at the meta-position relative to the amine (C5). This substitution pattern is critical to its reactivity and utility.
Caption: Workflow for the synthesis of this compound.
2.2. Detailed Experimental Protocol
This protocol is a self-validating system where successful neutralization and subsequent spectral analysis confirm the reaction's completion.
-
Reactant Charging: In a fume hood, carefully add anthranilic acid to an excess of concentrated sulfuric acid in a flask equipped with a reflux condenser and a magnetic stirrer. The choice of concentrated sulfuric acid is causal; it acts as the electrophile source (SO₃) and the reaction medium.
-
Reaction Heating: Heat the mixture to 180°C for approximately one hour. [4]This elevated temperature is necessary to drive the sulfonation on the electron-poor aromatic ring, which is deactivated by the protonated amine and carboxylic acid groups in the strongly acidic medium.
-
Neutralization: After cooling the reaction mixture, it is cautiously neutralized with a saturated sodium carbonate solution. This step is critical as it deprotonates the sulfonic and carboxylic acid groups, forming the water-soluble disodium salt. [4]The effervescence of CO₂ provides a visual cue for the neutralization process.
-
Product Isolation: The water is removed via evaporation (e.g., using a rotary evaporator) to yield the crude disodium salt of this compound. [4]Further purification can be achieved by recrystallization if necessary.
-
Structural Verification: The identity and purity of the final compound are confirmed using standard analytical techniques. Carbon and proton NMR (¹³C, ¹H) will confirm the aromatic substitution pattern, while IR spectroscopy will verify the presence of the key functional groups (amine N-H, carboxyl C=O, and sulfonate S=O stretches). [4]
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the distinct reactivity of its three functional groups, making it a valuable starting material for pharmaceutical synthesis. 3.1. Role as a Pharmaceutical Intermediate
Its structure is analogous to sulfanilic acid, a foundational component in the synthesis of sulfonamides (sulfa drugs), which were among the first effective antibacterial agents. [5]The presence of the additional carboxylic acid group provides another reactive handle for building more complex molecular architectures. This positions this compound and its derivatives as key intermediates for a new generation of therapeutic agents. [6]
-
Antimicrobial Agents: It serves as a precursor in the synthesis of novel sulfonamides and other antimicrobial compounds. [6]The core structure is a known pharmacophore for inhibiting bacterial folic acid synthesis.
-
Anti-inflammatory Drugs: The anthranilic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this molecule are explored for similar activities. [7][8]* Controlled Drug Release: The unique chemical properties of sulfanilic acid derivatives are being investigated for their potential in creating advanced drug delivery systems that allow for controlled or sustained release profiles. [9] 3.2. Synthetic Versatility
-
Amine Group: The primary aromatic amine can undergo diazotization followed by coupling reactions (e.g., Sandmeyer reaction) to introduce a wide variety of substituents. It can also be acylated to form amides.
-
Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a linkage point for other molecular fragments.
-
Sulfonic Acid Group: Primarily influences the molecule's solubility and pharmacokinetic properties. [3]It is a strong acid and is typically ionized at physiological pH, which can enhance the water solubility of a final drug product, a critical factor for bioavailability.
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is derived from its Safety Data Sheet (SDS).
4.1. Hazard Identification
-
Acute Toxicity: Harmful if swallowed (Acute toxicity, oral, Category 4). * Skin Irritation: Causes skin irritation (Category 2). * Eye Irritation: Causes serious eye irritation. 4.2. Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. * Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. * Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances. Recommended storage is at room temperature or below 15°C.
Conclusion
This compound is more than a simple organic compound; it is a strategic intermediate for innovation in drug discovery and material science. Its trifunctional nature provides a rich platform for synthetic modification, enabling the development of novel pharmaceuticals, particularly antimicrobial and anti-inflammatory agents. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for any scientist aiming to leverage its full potential in the laboratory and beyond.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sulfanilic Acid: A Key Intermediate for Pharmaceutical Synthesis.
- Ataman Kimya. (n.d.). SULFANILIC ACID.
- JIGS Chemical Limited. (n.d.). Sulphanilic acid.
- PharmaShots. (2025, July 21). Sulphanilic Acid in Achieving Controlled Drug Release Profiles.
- PharmaShots. (2025, July 21). Determining the Role of Sulphanilic Acid in the Synthesis of Antimicrobial Agents.
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- Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid.
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A Comprehensive Technical Guide to 2-Amino-5-sulfobenzoic Acid (CAS 3577-63-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-5-sulfobenzoic acid, also known by its synonym 5-sulfoanthranilic acid, is a bifunctional aromatic organic compound with significant utility in chemical synthesis. Characterized by the presence of amino, carboxylic acid, and sulfonic acid groups, its structure imparts unique properties that make it an indispensable intermediate, particularly in the dyestuff industry. The sulfonic acid moiety enhances water solubility, a critical factor for aqueous dyeing processes, while the amino group provides a reactive site for diazotization reactions, forming the chromophoric azo group central to many synthetic dyes. Beyond its traditional role, emerging evidence points to its potential in more advanced applications, including as a fluorescent probe for metal ion detection and a versatile building block in the synthesis of novel chemical entities. This guide provides an in-depth analysis of its synthesis, core applications, analytical profile, and safety protocols, offering a critical resource for professionals in research and development.
Molecular Identity and Physicochemical Properties
This compound is a substituted anthranilic acid. The strategic placement of the electron-withdrawing sulfonic acid group and the electron-donating amino group on the benzoic acid backbone dictates its chemical reactivity and physical characteristics.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative example based on established chemical synthesis methods.[1]
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Reagent Addition : Carefully add anthranilic acid to an excess of concentrated sulfuric acid within the flask.
-
Heating : Heat the reaction mixture to approximately 180-200°C for at least one hour.[1] The high temperature is necessary to drive the sulfonation reaction to completion.
-
Cooling and Neutralization : After the reaction period, allow the mixture to cool to a safe temperature. Slowly and carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral. This step should be performed in an ice bath to manage the exothermic reaction.
-
Product Isolation : The product is typically isolated as its disodium salt. Evaporation of the water from the neutralized solution will yield the salt.[1] To obtain the free acid, the solution can be carefully acidified before crystallization.
-
Purification : The crude product can be further purified by recrystallization from hot water.
-
Verification : The structure of the final product should be verified using analytical techniques such as NMR, IR spectroscopy, and melting point analysis.
Core Applications and Mechanistic Insights
The unique trifunctional structure of this compound is the foundation of its utility, primarily as a versatile chemical intermediate.
Indispensable Role in Dyestuff Manufacturing
The most significant application of this compound is as a key intermediate in the production of azo dyes.[2][3][4] Its molecular architecture provides two essential functionalities for dye synthesis.
-
The Amino Group (-NH₂) : This group is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a weak electrophile that can then react with an electron-rich coupling component (like a phenol or another aromatic amine) in an electrophilic aromatic substitution reaction known as azo coupling. This reaction forms the -N=N- azo linkage, which is the primary chromophore responsible for the color of the dye.
-
The Sulfonic Acid Group (-SO₃H) : This highly polar group imparts significant water solubility to the final dye molecule.[5] This is a critical property for textile dyeing, which is predominantly carried out in aqueous solutions, ensuring even color application and fixation to the fabric.
Caption: Functional roles of the key groups in this compound for dye synthesis.
Emerging Applications in Research
Beyond its established role in dyes, this compound exhibits properties that are of interest to the broader scientific community.
-
Fluorescent and Luminescent Detection : The compound is reported to be fluorescent and can be used for the luminescent detection of metal ions. Its aromatic structure and functional groups can interact with metal ions, leading to changes in its photophysical properties (e.g., fluorescence quenching or enhancement), which can be harnessed for analytical sensing applications.
-
Building Block and Co-catalyst : It serves as a versatile building block for synthesizing other chemicals and can act as a co-catalyst in certain reactions, such as the copper-catalyzed dehydration of alcohols.
Potential in Pharmaceutical and Biomedical Research
While direct applications in drug development are not widely documented for this specific isomer, the broader class of sulfanilic acid derivatives is known for its biomedical potential. These derivatives have been explored as fluorescent probes, enzymatic modulators, and components of smart hydrogels for targeted drug release. A historical patent demonstrates that certain sulfanilic acid derivatives possess antibacterial properties by acting as antagonists to folic acid, a key vitamin in bacterial metabolism. This suggests that novel derivatives of this compound could be synthesized and screened for similar biological activities, making it a compound of interest for medicinal chemists and drug development professionals.
Analytical Characterization (Spectroscopic Profile)
While publicly available, peer-reviewed spectra for this compound are scarce, its structure allows for a reliable prediction of its spectroscopic features. The following data is based on the known effects of its functional groups and comparison with spectra of analogous compounds like anthranilic acid and its halogenated derivatives.[6][7][8][9]
Predicted ¹H and ¹³C NMR Spectroscopy
-
¹H NMR : In a solvent like DMSO-d₆, one would expect three distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The sulfonic acid group is strongly de-shielding, while the amino group is shielding. The proton ortho to the carboxylic acid and meta to the sulfonic acid would likely be the most downfield. The protons of the amino group and the carboxylic/sulfonic acid groups would be visible as broad singlets, with chemical shifts highly dependent on concentration and solvent.
-
¹³C NMR : Seven distinct carbon signals are expected. The carboxyl carbon would appear significantly downfield (>165 ppm). The six aromatic carbons would appear in the typical 110-150 ppm range, with their specific shifts influenced by the attached functional groups. The carbon attached to the sulfonic acid group (C5) and the carbon attached to the amino group (C2) would be particularly informative.
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides a definitive fingerprint based on the vibrational frequencies of its functional groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3500 - 3300 | Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch |
| 3300 - 2500 | Carboxylic Acid (-COOH) | O-H Stretch (Broad) |
| ~1700 - 1670 | Carboxylic Acid (-C=O) | C=O Stretch |
| ~1620 - 1580 | Aromatic Ring / Amine | C=C Stretch & N-H Bend |
| ~1250 - 1150 | Sulfonic Acid (S=O) | S=O Asymmetric Stretch |
| ~1080 - 1030 | Sulfonic Acid (S=O) | S=O Symmetric Stretch |
| ~1300 - 1200 | Aromatic Amine | C-N Stretch |
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
| Safety Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10] |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. | [10] |
| Precautionary Statements | P264 : Wash skin thoroughly after handling. P280 : Wear protective gloves/eye protection/face protection. P302+P352 : IF ON SKIN: Wash with plenty of water. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313 : If skin irritation occurs: Get medical advice/attention. | [10] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [11] |
| Handling | Use in a well-ventilated area or a fume hood. Avoid generating dust. Avoid contact with skin and eyes. | [11] |
| Storage Conditions | Keep in a dark, tightly sealed container in a dry, cool (room temperature or 2-10°C) place. | [10][11] |
| Incompatibilities | Strong oxidizing agents. | [11] |
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An In-Depth Technical Guide to 2-Amino-5-sulfobenzoic Acid
This guide provides a comprehensive technical overview of 2-Amino-5-sulfobenzoic acid, a pivotal chemical compound with significant applications in research and industrial synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on the underlying chemical principles.
Introduction and Core Concepts
This compound, also widely known as 5-Sulfoanthranilic acid, is an aromatic organic compound that integrates three key functional groups: a carboxylic acid, an amino group, and a sulfonic acid group, all attached to a benzene ring.[1] This unique trifunctional nature makes it a versatile building block in organic synthesis, particularly in the manufacturing of dyes and as a co-catalyst in certain reactions.[1] The strategic placement of the amino and sulfonic acid groups on the anthranilic acid backbone dictates its reactivity and utility. The sulfonic acid group, for instance, significantly enhances the water solubility of the molecule and its derivatives, a crucial property in many industrial applications, especially in the context of dyestuffs.[1][2]
Nomenclature and Identification
Precise identification of chemical compounds is paramount in scientific research and development. This compound is known by a variety of synonyms across different chemical databases and commercial suppliers. The Chemical Abstracts Service (CAS) has assigned the number 3577-63-7 to this compound, which serves as a universal identifier.
| Synonym | Source/Context |
| 5-Sulfoanthranilic Acid | A widely used and accepted alternative name.[1][3] |
| 5-Sulphoanthranilic acid | A common spelling variant. |
| Benzoic acid, 2-amino-5-sulfo- | A systematic name based on the benzoic acid parent structure.[1] |
| 4-Amino-3-carboxybenzenesulfonic acid | An alternative systematic name.[1][4] |
| 2-Carboxy-4-sulfoaniline | Another systematic naming convention.[1] |
| 2-Amino-1-carboxybenzene-5-sulfonic acid | A descriptive systematic name.[1] |
| Anthranilic acid, 5-sulfo- | Indicates the sulfonation of anthranilic acid at the 5-position.[1] |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective application and for ensuring safety in handling and storage.
| Property | Value | Reference |
| Molecular Formula | C7H7NO5S | [1][3] |
| Molecular Weight | 217.2 g/mol | [3] |
| Appearance | White to light yellow or off-pink solid/powder.[1][4][5] | [1][4][5] |
| Melting Point | 317-319 °C | [6] |
| Solubility | Soluble in water, particularly hot water.[1][7] | [1][7] |
| Stability | Stable in water at pH 7 or higher; hydrolyzes in acidic environments. Unstable with prolonged air exposure.[7] | [7] |
Synthesis Protocol: Sulfonation of Anthranilic Acid
The most common and industrially relevant method for the synthesis of this compound is through the sulfonation of anthranilic acid.[7] This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.
Mechanistic Rationale
The amino group of anthranilic acid is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the amino group is protonated to form an ammonium salt, which is a deactivating, meta-directing group. The sulfonation reaction is typically carried out at a high temperature, which can favor the formation of the thermodynamically more stable para-substituted product.
Experimental Workflow
The following protocol is a generalized procedure for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, carefully add anthranilic acid to an excess of concentrated sulfuric acid.
-
Sulfonation: Heat the mixture to approximately 180-200°C for about one hour.[7][8] Alternatively, sulfonation can be achieved using chlorosulfuric acid in a suitable solvent like anhydrous sulfuric acid or nitrobenzene.[7]
-
Neutralization: After cooling the reaction mixture, it is cautiously neutralized with a saturated solution of sodium carbonate. This step deprotonates the sulfonic acid and carboxylic acid groups, forming the water-soluble disodium salt.
-
Isolation of the Salt: The disodium salt of this compound can be isolated by evaporating the water.[8]
-
Acidification: To obtain the free acid, the disodium salt is redissolved in water and the solution is acidified with a strong acid (e.g., HCl) until the product precipitates.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.
Key Applications and Mechanistic Insights
The primary industrial application of this compound is as a key intermediate in the synthesis of azo dyes.[1][2] It also finds use as a co-catalyst in certain organic reactions.
Role in Azo Dye Synthesis
Azo dyes are a large class of colored organic compounds that contain the azo group (-N=N-) as a chromophore. The synthesis of azo dyes involves two main steps: diazotization and azo coupling.
Diazotization: The amino group of this compound is converted into a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).
Azo Coupling: The resulting diazonium salt is an electrophile that reacts with a coupling component (typically an electron-rich aromatic compound like a phenol or an aniline derivative) in an electrophilic aromatic substitution reaction to form the azo dye.
Caption: The two-stage process of azo dye synthesis involving this compound.
The presence of the sulfonic acid group in the this compound moiety is crucial as it imparts water solubility to the final dye, which is essential for textile dyeing processes.[2] The carboxylic acid group can also influence the dye's properties and provides an additional site for potential chemical modification.
Analytical Methodologies
The purity and concentration of this compound are critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.
HPLC Method for Quantification
The following is a representative HPLC method for the analysis of this compound and related aminobenzoic acid isomers.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used. For separating isomers, a mixed-mode column with both reversed-phase and cation-exchange characteristics can provide enhanced resolution.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a controlled pH) is commonly used.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 250 nm) is suitable.
-
Mode: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.
Example Protocol for Isomer Separation:
-
Column: Coresep 100 column.
-
Mobile Phase: Acetonitrile (ACN), water, and a buffer like ammonium formate. The retention time can be adjusted by varying the ACN concentration, buffer concentration, and pH.
-
Detection: UV at 250 nm.
This method allows for the separation and quantification of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid, demonstrating the capability to resolve closely related isomers.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as harmful if swallowed and causes skin irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles. In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2] Keep the container tightly closed.
Conclusion
This compound is a compound of significant industrial and research importance, primarily due to its role as a precursor in the synthesis of azo dyes. Its unique molecular structure, combining amino, carboxylic acid, and sulfonic acid functional groups, provides a versatile platform for chemical modifications. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in various applications.
References
- PrepChem.com. Preparation of this compound.
- Hangzhou Tianya Industry Co., Ltd. Wholesale this compound 3577-63-7 Manfuacturers, Suppliers, Factory.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Dye Manufacturing.
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- 8. prepchem.com [prepchem.com]
5-Sulfoanthranilic acid structure and properties
An In-Depth Technical Guide to 5-Sulfoanthranilic Acid: Structure, Properties, and Applications
Introduction
5-Sulfoanthranilic acid (CAS No: 3577-63-7), also known as 2-Amino-5-sulfobenzoic acid, is an aromatic organic compound that holds significant importance as a versatile intermediate in various chemical industries.[1][2][3] Structurally, it is a derivative of anthranilic acid, featuring a sulfonic acid group (-SO3H) at the 5-position of the benzene ring, in addition to the amino (-NH2) and carboxylic acid (-COOH) groups inherent to its parent molecule.[2] This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in the synthesis of dyes, pharmaceuticals, and specialty chemicals.[4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its structure, properties, synthesis, applications, and handling protocols.
Chemical Structure and Physicochemical Properties
The molecular structure of 5-Sulfoanthranilic acid is characterized by a benzene ring substituted with three key functional groups: an amino group, a carboxylic acid group, and a sulfonic acid group. This trifunctional nature is the foundation of its chemical reactivity and utility. The sulfonic acid group, in particular, significantly increases its water solubility compared to anthranilic acid.[2]
Caption: Figure 1: Chemical Structure of 5-Sulfoanthranilic Acid
The key physicochemical properties of 5-Sulfoanthranilic acid are summarized in the table below, compiled from various chemical data sources.
| Property | Value | References |
| IUPAC Name | This compound | [2] |
| CAS Number | 3577-63-7 | [2][6] |
| Molecular Formula | C₇H₇NO₅S | [1][6][7] |
| Molecular Weight | 217.20 g/mol | [7][8] |
| Appearance | Off-pink, off-white, or light cremish yellow powder/solid.[6][7][9][10] Often supplied as a wet cake.[1][3][8] | |
| Melting Point | 317 °C | [6][8] |
| Solubility | Soluble in water, particularly hot water.[2][7][8][11] | |
| Density | 1.709 g/cm³ | [6] |
Synthesis of 5-Sulfoanthranilic Acid
The primary industrial synthesis of 5-Sulfoanthranilic acid involves the direct sulfonation of anthranilic acid. This reaction is a classic example of electrophilic aromatic substitution, where the sulfonic acid group is introduced onto the aromatic ring.
Causality in Synthesis Protocol
The choice of sulfonating agent and reaction conditions is critical for achieving high yield and purity. Common methods include:
-
Baking Process: Heating the sulfate salt of anthranilic acid at elevated temperatures (e.g., 200 °C).[11] This method leverages thermal energy to drive the sulfonation.
-
Sulfonating Agents: Using powerful sulfonating agents like chlorosulfuric acid in a solvent such as anhydrous sulfuric acid or nitrobenzene.[11] This approach allows for lower reaction temperatures but requires careful handling of corrosive and hazardous materials.
The position of sulfonation (position 5) is directed by the existing activating amino group (-NH₂) and deactivating carboxylic acid group (-COOH) on the ring. The strongly activating ortho-, para-directing amino group dominates, leading to substitution at the para-position relative to it, which is position 5.
Generalized Experimental Protocol (Baking Method)
This protocol is a representative, self-validating workflow based on established chemical principles.
Caption: Figure 2: Generalized workflow for the synthesis of 5-Sulfoanthranilic Acid.
-
Salt Formation: Anthranilic acid is carefully added to an equimolar amount of concentrated sulfuric acid with stirring. The reaction is exothermic and may require cooling.
-
Dehydration: The mixture is heated to approximately 100-120 °C to form the sulfate salt of anthranilic acid and remove water.
-
Baking (Sulfonation): The temperature is raised to 180-200 °C and maintained for several hours.[11] During this stage, the sulfonic acid group is introduced onto the aromatic ring.
-
Reaction Quenching and Dissolution: The reaction mass is allowed to cool and is then carefully poured into hot water to dissolve the product.
-
Isolation: The solution is filtered while hot to remove any insoluble impurities. The filtrate is then cooled, allowing the 5-Sulfoanthranilic acid to crystallize.
-
Purification and Drying: The collected crystals are washed with cold water to remove residual acid and dried under vacuum. Purity is often assessed by titration (Nitrite Value).[3][8]
Key Applications in Research and Industry
The versatile structure of 5-Sulfoanthranilic acid makes it a valuable intermediate in several fields.
Caption: Figure 3: Major application areas for 5-Sulfoanthranilic Acid.
-
Dye Intermediate: This is one of its most prominent uses.[1][3] It serves as a key intermediate for dyestuffs, particularly in the manufacturing of azo dyes and reactive dyes.[2][8] The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors.
-
Pharmaceuticals and Drug Development: The anthranilic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[12][13] Derivatives have shown potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[13][14] For instance, sulfonamide derivatives of anthranilic acid have been investigated for their cytotoxic effects on cancer cell lines.[14] Recent research has also explored its use in creating catalysts for synthesizing quinoxaline derivatives with antiproliferative activity against cancer cells.[15]
-
Analytical Chemistry: Functionalized nanoparticles using 5-Sulfoanthranilic acid derivatives have been developed as colorimetric probes. For example, 5-sulfoanthranilic acid dithiocarbamate-functionalized silver nanoparticles have been used for the selective detection of the fungicide tricyclazole in rice samples.[16]
-
Specialty Chemicals: It is used as a stabilizer for diazo compounds, preventing their decomposition.[11]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are essential when working with 5-Sulfoanthranilic acid.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.[7]
-
Reactivity: It is an amino acid and can react with oxidizing agents. It is also noted to be unstable with prolonged exposure to air.[7][11]
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area or under a local exhaust hood to avoid dust inhalation.[17]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[17][18]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[17][18]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[17]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[17][18]
Storage
-
Store in a cool, dry, and dark place.[17]
-
Store away from incompatible materials such as strong oxidizing agents.[17]
Conclusion
5-Sulfoanthranilic acid is a fundamentally important chemical intermediate whose value is derived from its unique trifunctional aromatic structure. Its well-established role in the dye industry is complemented by its growing potential in pharmaceuticals and advanced materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for scientists and researchers aiming to leverage its properties for the development of novel products and technologies.
References
- National Institutes of Health (NIH). 5-Sulfoanthranilic acid | C7H7NO5S | CID 19151 - PubChem.
- Himalaya Chemicals. 5-Sulfo Anthranilic Acid,2 Amino - 5 Sulpho Benzoic Acid.
- LookChem. Cas 3577-63-7,5-Sulfoanthranilic acid.
- Ishita Industries. 5-Sulpho Anthranilic Acid.
- Span Chemicals. 5 - Sulpho Anthranilic Acid - Product Details.
- P&S Chemicals. Product information, 5-Sulfoanthranilic acid.
- Ishita Industries. 5-Sulpho Anthranilic Acid from Ishita Industries.
- Tradeindia. 5 Sulpho Anthranilic Acid Application: Industrial.
- IndiaMART. 5 Sulpho Anthranilic Acid Trader.
- National Institutes of Health (NIH). Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential.
- National Institutes of Health (NIH). Investigation on biological activities of anthranilic acid sulfonamide analogs.
- EMCO Chemicals. 5 Sulpho Anthranilic Acid | Cas no 3577-63-7.
- ResearchGate. (PDF) 5-Sulfo anthranilic acid dithiocarbamate functionalized silver nanoparticles as a colorimetric probe for the simple and selective detection of tricyclazole fungicide in rice samples.
- World Chem Corporation. Hydrazone of 5-Sulfo Anthranilic Acid.
- IndiaMART. 5-Sulpho Anthranilic Acid, C7H7NO5S, 3577-63-7.
- National Institutes of Health (NIH). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model.
- ACS Publications. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.
- World Chem Corporation. 5-Sulpho Anthranilic Acid.
- MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
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synthesis of 2-Amino-5-sulfobenzoic acid from precursors
An In-depth Technical Guide to the Synthesis of 2-Amino-5-sulfobenzoic Acid from Anthranilic Acid
Introduction
This compound, also known as 5-sulfoanthranilic acid, is a valuable aromatic compound characterized by the presence of amino, carboxylic acid, and sulfonic acid functional groups.[1] This trifunctional nature makes it a crucial intermediate in the synthesis of various specialty chemicals, most notably as a precursor in the manufacturing of azo dyes and certain pharmaceuticals.[2] The sulfonic acid group, in particular, imparts water solubility to the final dye molecules, a critical property for their application in the textile industry. This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, focusing on the direct sulfonation of anthranilic acid. The discussion delves into the underlying reaction mechanism, a detailed experimental protocol, and critical considerations for ensuring a successful synthesis.
Synthesis of this compound via Electrophilic Aromatic Sulfonation
The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction of anthranilic acid with concentrated sulfuric acid. This approach is favored for its operational simplicity and the ready availability of the starting materials.
Reaction Mechanism
The sulfonation of anthranilic acid proceeds through a classic electrophilic aromatic substitution pathway. The key steps are outlined below:
-
Formation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated in situ and acts as the primary electrophile. In fuming sulfuric acid (oleum), the concentration of SO₃ is even higher.
-
Electrophilic Attack: The electron-rich aromatic ring of anthranilic acid attacks the sulfur trioxide electrophile. The directing effects of the substituents on the benzene ring are crucial in determining the position of sulfonation. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The powerful activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent carboxylic acid group, the para-position (position 5) is favored for substitution.
-
Formation of the Sigma Complex: The attack of the aromatic ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, this compound.
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction mechanism for the sulfonation of anthranilic acid.
Experimental Protocol
This protocol details the synthesis of this compound from anthranilic acid.
Materials and Reagents
| Reagent/Material | Formula/Grade | Quantity |
| Anthranilic Acid | C₇H₇NO₂ | 10.0 g |
| Concentrated Sulfuric Acid | H₂SO₄ (98%) | 40 mL |
| Sodium Carbonate | Na₂CO₃ | As needed |
| Distilled Water | H₂O | As needed |
| Ice | - | As needed |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 40 mL of concentrated sulfuric acid.
-
Addition of Anthranilic Acid: While stirring, slowly and cautiously add 10.0 g of anthranilic acid to the sulfuric acid in small portions. The reaction is exothermic, and the temperature should be monitored.
-
Heating: Heat the mixture in an oil bath to 180°C and maintain this temperature for 1 hour with continuous stirring.[3]
-
Cooling and Quenching: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. Then, carefully pour the reaction mixture over a beaker containing crushed ice.
-
Neutralization and Isolation: Slowly add a saturated solution of sodium carbonate to the acidic mixture until it is neutralized (pH ~7). The disodium salt of this compound will be in the aqueous solution.
-
Acidification and Precipitation: To precipitate the free acid, carefully add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3). The product will precipitate out as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water to remove any remaining impurities.
-
Drying: Dry the purified product in a desiccator or a drying oven at a low temperature (e.g., 60-70°C) to a constant weight.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Discussion of Key Experimental Parameters
-
Temperature: The reaction temperature is a critical parameter. At temperatures significantly lower than 180°C, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures may lead to charring and decomposition of the organic material, reducing the yield and purity of the product.
-
Reaction Time: A reaction time of 1 hour at 180°C is generally sufficient for complete sulfonation.[3] Prolonged heating may increase the likelihood of side reactions.
-
Purity of Reagents: The use of high-purity anthranilic acid and concentrated sulfuric acid is recommended to minimize the formation of impurities.
-
Neutralization and Precipitation: Careful control of the pH during neutralization and subsequent acidification is important for the efficient isolation of the product.
Purification
The primary method for the purification of the synthesized this compound is recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of purified crystals. The crystals are then collected by filtration.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₇NO₅S |
| Molecular Weight | 217.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C |
| CAS Number | 3577-63-7 |
Structural verification is typically achieved through spectroscopic methods:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amino (-NH₂), carboxylic acid (-COOH), and sulfonic acid (-SO₃H) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbon atoms in the aromatic ring and the functional groups.
Conclusion
The synthesis of this compound from anthranilic acid via direct sulfonation is a robust and accessible method for laboratory-scale preparation. By carefully controlling the reaction parameters, particularly temperature and reaction time, and employing appropriate purification techniques, a high-purity product can be obtained. This in-depth guide provides the necessary theoretical background and practical details for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this important chemical intermediate.
References
- PrepChem.com. Preparation of this compound.
- ChemWhat. This compound CAS#: 3577-63-7.
- Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Dye Manufacturing.
- U.S. Patent 5,196,573, "Process for the preparation of sulfonated anthranilic acids," issued March 23, 1993.
- Scribd. Recrystallization 2.
- PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid.
- Wikipedia. Anthranilic acid.
- ResearchGate. Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine.
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Amino-5-sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic properties of 2-Amino-5-sulfobenzoic acid (CAS No: 3577-63-7), also known as 5-sulfoanthranilic acid. As a crucial intermediate in the synthesis of various dyes and pharmaceuticals, a thorough understanding of its structural and electronic characteristics is paramount for quality control, reaction monitoring, and the development of novel applications.[1][2] This document synthesizes key spectroscopic data, outlines detailed analytical protocols, and provides expert interpretation to empower researchers in their scientific endeavors.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a sulfonic acid group.[1] This unique combination of functional groups dictates its chemical reactivity and spectroscopic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₅S | [3] |
| Molecular Weight | 217.2 g/mol | [3] |
| CAS Number | 3577-63-7 | [3] |
| Appearance | White to light yellow or off-pink powder/crystal | [1][4] |
| Melting Point | 319 °C | |
| Solubility | Soluble in water | [2] |
The presence of both acidic (carboxylic and sulfonic) and basic (amino) functional groups suggests that the molecule's charge and, consequently, its spectroscopic properties will be pH-dependent.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and sulfonic acid groups, as well as the aromatic ring.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3400-3200 | Stretching (asymmetric and symmetric) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1725-1680 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| S=O (Sulfonic Acid) | 1350-1300 and 1180-1140 | Asymmetric and symmetric stretching |
| C-N (Aromatic Amine) | 1340-1250 | Stretching |
| S-O (Sulfonic Acid) | 1080-1010 | Stretching |
| O-H (Sulfonic Acid) | 950-850 (broad) | Bending |
Expertise & Experience: The broadness of the O-H stretching bands from both the carboxylic and sulfonic acid groups is due to extensive hydrogen bonding in the solid state. The exact positions of the N-H stretches can indicate the degree of hydrogen bonding involving the amino group. The two distinct S=O stretching bands are a hallmark of the sulfonyl group.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the characteristic absorption peaks. Compare the obtained spectrum with reference spectra of similar compounds if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the chemical environment of the protons on the aromatic ring and those attached to the heteroatoms (N and O).
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.5 | d | ~2 |
| H-4 | 7.5 - 8.0 | dd | ~8-9, ~2 |
| H-6 | 6.5 - 7.0 | d | ~8-9 |
| -NH₂ | 4.0 - 6.0 | br s | - |
| -COOH | 10.0 - 13.0 | br s | - |
| -SO₃H | 9.0 - 12.0 | br s | - |
Note: Predicted values are based on the analysis of similar substituted benzoic acids. The exact chemical shifts are dependent on the solvent and concentration.[5]
Expertise & Experience: The protons of the amino, carboxylic acid, and sulfonic acid groups are acidic and will readily exchange with deuterium in deuterated solvents like D₂O or methanol-d₄, leading to the disappearance of their signals. In a non-protic solvent like DMSO-d₆, these protons are more likely to be observed as broad singlets. The downfield shift of the aromatic protons is due to the electron-withdrawing effects of the sulfonic acid and carboxylic acid groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145 - 155 |
| C-2 (C-COOH) | 110 - 120 |
| C-3 | 120 - 130 |
| C-4 | 125 - 135 |
| C-5 (C-SO₃H) | 135 - 145 |
| C-6 | 115 - 125 |
| C=O (Carboxylic Acid) | 165 - 175 |
Note: Predicted values are based on the analysis of similar substituted benzoic acids.[5]
Expertise & Experience: The quaternary carbons (C-1, C-2, and C-5) will typically show weaker signals compared to the protonated carbons. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts are sensitive to the electronic effects of the substituents.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). Ensure the sample is fully dissolved.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to establish the connectivity of the protons. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.[5]
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For a polar and non-volatile compound like this compound, electrospray ionization (ESI) is the preferred ionization technique.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 218.01 | Protonated molecular ion |
| [M-H]⁻ | 216.00 | Deprotonated molecular ion |
| [M-H₂O-H]⁻ | 197.99 | Loss of water from the deprotonated molecule |
| [M-CO₂H]⁻ | 170.02 | Loss of the carboxyl group |
| [M-SO₃H]⁻ | 136.04 | Loss of the sulfonic acid group |
Expertise & Experience: Due to the presence of acidic protons, both positive and negative ion modes can be utilized. In negative ion mode, the deprotonated molecular ion [M-H]⁻ is often the base peak. Fragmentation will likely involve the loss of small neutral molecules such as water, carbon dioxide (from the carboxylic acid), and sulfur trioxide (from the sulfonic acid group). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for ESI, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to identify characteristic losses. Compare the observed m/z values with the calculated values for the expected ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.
Table 6: Expected UV-Visible Absorption Maxima for this compound
| Solvent | λmax (nm) | Transition |
| Neutral/Acidic | ~240-260 and ~320-340 | π → π |
| Basic | Shift to shorter wavelengths | π → π |
Note: The exact absorption maxima and molar absorptivity are dependent on the solvent and pH.
Expertise & Experience: The UV-Vis spectrum is expected to show two main absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands will be influenced by the auxochromic amino group and the electron-withdrawing carboxylic and sulfonic acid groups. In basic solutions, deprotonation of the acidic groups and the amino group can lead to a hypsochromic (blue) shift in the absorption maxima. The compound is also known to be fluorescent, which can be explored using fluorescence spectroscopy.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, methanol, or ethanol) of a known concentration.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing IR, NMR, Mass Spectrometry, and UV-Vis techniques, provides a complete picture of its molecular structure and electronic properties. This guide has outlined the expected spectral features, provided detailed experimental protocols for data acquisition, and offered expert insights into the interpretation of the results. By following these methodologies, researchers can confidently characterize this important chemical intermediate, ensuring its quality and paving the way for its effective use in various scientific and industrial applications.
References
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- Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-133.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Dye Manufacturing.
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- McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
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solubility of 2-Amino-5-sulfobenzoic acid in different solvents
An In-depth Technical Guide to the Solubility of 2-Amino-5-sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as 5-Sulfoanthranilic Acid) is an organic compound featuring amino, carboxylic, and sulfonic acid functional groups.[1] Its utility as a building block in chemical synthesis and its potential role in pharmaceutical development necessitate a thorough understanding of its solubility characteristics. This guide provides a comprehensive analysis of the predicted solubility of this compound in various solvents, grounded in the physicochemical properties of its constituent functional groups and data from structurally analogous compounds. Furthermore, this document offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable and reproducible data.
Understanding the Molecular Basis of Solubility for this compound
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2] this compound possesses a unique combination of functional groups that create a complex solubility profile.
-
Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule.
-
Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor. It also imparts basic properties to the molecule.
-
Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of hydrogen bonding as both a donor and acceptor.
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar group, which generally enhances water solubility.[3]
The presence of both acidic (carboxylic and sulfonic acid) and basic (amino) functional groups makes this compound an amphoteric, zwitterionic compound, similar to sulfanilic acid.[4] This means it can exist as an internal salt, which can influence its solubility.
Predicted Solubility in Various Solvent Classes
-
Water: The presence of three polar, hydrogen-bonding groups suggests that this compound will be soluble in water, particularly in hot water.[6] However, the zwitterionic nature may lead to strong intermolecular interactions in the solid state, potentially limiting its solubility in cold water, similar to sulfanilic acid.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at solvating this compound. Studies on sulfanilic acid have shown solubility in alcohols like methanol, ethanol, and 2-propanol, which generally increases with temperature.[8][9]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): While these solvents are polar, their inability to donate hydrogen bonds may result in lower solubility compared to protic solvents. However, some solubility is still expected.[8][9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the functional groups, this compound is predicted to be poorly soluble or insoluble in nonpolar solvents.[7][10]
The Critical Influence of pH
The solubility of this compound is expected to be highly dependent on the pH of the aqueous solution.[11][12]
-
Acidic Conditions (Low pH): In a strongly acidic solution, the amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form. The highly acidic sulfonic acid group will likely remain ionized (-SO₃⁻). The resulting net positive charge should enhance solubility in aqueous media.
-
Basic Conditions (High pH): In a basic solution, both the carboxylic acid (-COO⁻) and sulfonic acid (-SO₃⁻) groups will be deprotonated, while the amino group remains neutral. The resulting net negative charge will lead to the formation of a salt, which is expected to be highly soluble in water.[4]
-
Isoelectric Point: At a specific pH, the net charge on the molecule will be zero. At or near this isoelectric point, the zwitterionic form dominates, which can lead to strong intermolecular electrostatic interactions and thus, minimum solubility.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted shake-flask method, a robust technique for determining thermodynamic solubility.[13]
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed container for analysis. This step is crucial to remove any undissolved microparticles.
Quantitative Analysis of the Saturated Solution
The concentration of this compound in the filtered saturated solution can be determined by several methods. The choice of method depends on the properties of the solute and the available instrumentation.
Method A: Gravimetric Analysis
This is a straightforward method that does not require sophisticated instrumentation.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the filtered saturated solution into the dish.
-
Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.
-
Weigh the dish containing the dry solute.
-
Calculate the solubility as the mass of the solute per volume or mass of the solvent.
Method B: UV-Vis Spectrophotometry
This method is suitable if this compound has a distinct UV-Vis absorbance profile.
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax and plot absorbance versus concentration.
-
Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate Original Concentration: Account for the dilution factor to calculate the concentration of the original saturated solution.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with -NH₂, -COOH, and -SO₃H groups. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Polarity allows for some interaction, but lack of H-bond donation limits solvation. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in polarity; weak intermolecular forces with the highly polar solute.[7][14] |
| Aqueous Acidic | 5% HCl | High | Protonation of the amino group leads to salt formation.[15] |
| Aqueous Basic | 5% NaOH, 5% NaHCO₃ | High | Deprotonation of acidic groups leads to salt formation.[15] |
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Water | 25 | ||||
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Acetone | 25 | ||||
| 0.1 M HCl | 25 | ||||
| 0.1 M NaOH | 25 |
Concluding Remarks for the Research Professional
The solubility of this compound is a critical parameter governed by its amphoteric and zwitterionic nature. While direct data is sparse, a predictive understanding based on its functional groups and analogous compounds provides a strong foundation for experimental design. The pH of aqueous solutions will be a dominant factor, offering a mechanism to control solubility. For drug development and synthetic chemistry applications, the detailed experimental protocol provided herein offers a robust framework for generating the precise, reliable data necessary for process optimization, formulation, and quality control.
References
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- Wikipedia. (n.d.). 3-Aminobenzoic acid.
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- Journal of Chemical & Engineering Data. (2014). Thermodynamic Models for Determination of the Solubility of Sulfanilic Acid in Different Solvents at Temperatures from (278.15 to 328.15) K.
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- American Chemical Society. (2014). Thermodynamic Models for Determination of the Solubility of Sulfanilic Acid in Different Solvents at Temperatures from (278.15 to 328.15) K.
- Unknown Source. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Quora. (2018). Why is sulphanilic acid not soluble in water and organic solvents?.
- Journal of Chemical & Engineering Data. (2020). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K.
- Sciencemadness Wiki. (2022). Sulfanilic acid.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- FUJIFILM Wako. (n.d.).
- ChemWhat. (n.d.). This compound CAS#: 3577-63-7.
- ResearchGate. (2025). Influence of pH on the behavior of lignosulfonate macromolecules in aqueous solution.
- PubMed. (2004). pH-induced solubility transition of sulfonamide-based polymers.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Journal of Research of the National Bureau of Standards. (1949). pH VALUES OF ACID.
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Core Physicochemical Properties and Molecular Structure
An In-Depth Technical Guide to 5-Sulfoanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Sulfoanthranilic acid (CAS No. 3577-63-7), focusing on its core physicochemical properties, analytical characterization, synthesis, and key applications. As a multifunctional aromatic molecule, its unique combination of amino, carboxylic, and sulfonic acid groups makes it a versatile intermediate in various fields of chemical synthesis.[1]
5-Sulfoanthranilic acid, also known as 2-amino-5-sulfobenzoic acid, is an aromatic compound derived from anthranilic acid.[2] The introduction of a sulfonic acid group (-SO₃H) at the 5-position significantly influences its properties, most notably enhancing its water solubility, a critical factor for its utility in aqueous-phase reactions and formulations.[1][2]
The molecular weight of a compound is a fundamental parameter, essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and analytical quantitation. For 5-Sulfoanthranilic acid, the molecular weight is determined by the sum of the atomic weights of its constituent atoms as defined by its molecular formula, C₇H₇NO₅S.[3][4]
Key Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 217.20 g/mol | [3][5][6] |
| Molecular Formula | C₇H₇NO₅S | [3][7][8] |
| CAS Number | 3577-63-7 | [2][5][9] |
| Appearance | Off-white to off-pink or light yellow solid/powder | [2][3][6] |
| Melting Point | 317 °C / >300 °C (Decomposes) | [5][6][8][10] |
| Solubility | Soluble in hot water and alkaline solutions | [3][6][10][11] |
Chemical Structure
The structure of 5-Sulfoanthranilic acid features a benzene ring substituted with three key functional groups. The spatial arrangement of the ortho-amino benzoic acid scaffold, combined with the para-sulfonic acid group, dictates its chemical reactivity and utility as a synthetic building block.
Caption: Chemical structure of 5-Sulfoanthranilic acid.
Synthesis and Manufacturing Insights
The primary industrial synthesis of 5-Sulfoanthranilic acid involves the sulfonation of anthranilic acid.[11] This electrophilic aromatic substitution reaction must be carefully controlled to ensure the desired regioselectivity, yielding the 5-sulfo isomer as the major product.
Causality in Synthesis:
-
Choice of Sulfonating Agent: Oleum (fuming sulfuric acid) or chlorosulfonic acid are commonly used.[12] The reactivity of the agent and the reaction temperature are critical parameters. Using oleum at elevated temperatures favors the thermodynamically stable 5-sulfo product.
-
Reaction Control: The amino group of anthranilic acid is activating and ortho-, para-directing. However, under strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. The final substitution pattern is a result of the complex interplay between these directing effects and reaction conditions.
-
Purification: The product is typically supplied as a wet cake.[9][10][13] This form is often preferred in industrial settings to avoid handling fine, potentially hazardous powders and to facilitate dissolution in subsequent reaction steps. Purity is paramount, as impurities can lead to undesired side products in dye and pharmaceutical manufacturing.
Caption: Conceptual workflow for the synthesis of 5-Sulfoanthranilic acid.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of 5-Sulfoanthranilic acid. The presence of the primary aromatic amine group allows for specific and reliable quantification methods.
Protocol 1: Purity Assessment by Nitrite Titration
This classic titrimetric method is based on the diazotization of the primary aromatic amine with a standardized sodium nitrite solution in an acidic medium. It is a robust and cost-effective method for determining the percentage purity.[9][10][14]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of 5-Sulfoanthranilic acid and dissolve it in 100 mL of distilled water, with the addition of sodium carbonate to aid dissolution if necessary.
-
Acidification: To the dissolved sample, add 20 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. The low temperature is critical to prevent the decomposition of the unstable diazonium salt that will be formed.
-
Titration: Titrate the cold solution slowly with a standardized 0.1 M sodium nitrite (NaNO₂) solution.
-
Endpoint Detection: The endpoint is reached when a slight excess of nitrous acid is present. This can be detected using an external indicator, such as starch-iodide paper (which turns blue-black), or potentiometrically.
-
Calculation: The purity is calculated based on the volume of NaNO₂ titrant consumed, its molarity, and the initial mass of the sample. Each mole of 5-Sulfoanthranilic acid reacts with one mole of sodium nitrite.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing purity and identifying potential impurities from the synthesis process. A reversed-phase method is typically suitable.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of 5-Sulfoanthranilic acid at approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak corresponding to 5-Sulfoanthranilic acid relative to the total area of all peaks in the chromatogram.
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A Technical Guide to the Derivatives of 2-Amino-5-sulfobenzoic Acid: Synthesis, Properties, and Applications
Abstract
2-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, is a versatile trifunctional aromatic compound that serves as a pivotal building block in synthetic chemistry. Its unique structure, featuring an amino group, a carboxylic acid, and a sulfonic acid moiety, provides multiple reactive sites for the development of a diverse range of derivatives. This guide offers an in-depth exploration of these derivatives, detailing their synthesis, chemical properties, and applications across various scientific and industrial domains. We will delve into their foundational role as intermediates in the dyestuff industry, their emergence as privileged scaffolds in medicinal chemistry for developing novel therapeutics, and their utility in creating specialized fluorescent probes for diagnostics and bio-imaging. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.
The Core Moiety: Understanding 5-Sulfoanthranilic Acid
5-Sulfoanthranilic acid (CAS No: 3577-63-7) is an off-white to light pink crystalline powder.[1][2] The molecule's power lies in its trifunctional nature:
-
Aromatic Amine (-NH₂): This primary amine is a nucleophile and, most importantly, can be readily converted into a diazonium salt. This diazonium intermediate is highly reactive and central to the synthesis of azo compounds.
-
Carboxylic Acid (-COOH): This group provides a handle for forming amides, esters, and other acyl derivatives, a common strategy in drug development to modulate pharmacokinetic properties.[3]
-
Sulfonic Acid (-SO₃H): This strongly acidic group imparts high water solubility to its derivatives.[1] This is a critical feature for applications in aqueous media, such as textile dyeing and biological assays.
The strategic placement of these groups on the benzene ring influences their reactivity and provides a robust scaffold for building complex molecular architectures.
Industrial Cornerstone: Derivatives in Dyestuff Synthesis
The most established and large-scale application of 5-sulfoanthranilic acid is as a key intermediate in the manufacture of azo dyes.[4][5] Azo dyes, characterized by the (-N=N-) functional group, are the largest class of synthetic colorants used in the textile, leather, and paper industries.[1][6]
The synthesis is a classic two-step process: diazotization followed by azo coupling .
-
Diazotization: The amino group of 5-sulfoanthranilic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C). This converts the primary amine into a reactive diazonium salt.[7][8] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt solution is immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[6][9] The diazonium salt acts as an electrophile, attacking the activated ring of the coupling component to form the stable azo linkage, which constitutes the chromophore responsible for the dye's color.
The sulfonic acid group from the parent molecule ensures the final dye is water-soluble, making it suitable for aqueous dyeing processes.[1] Derivatives of 5-sulfoanthranilic acid are used to produce a range of colors, including reds and yellows, such as C.I. Reactive Red 31 and C.I. Direct Yellow 130.[4]
Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a representative, self-validating methodology for synthesizing a monoazo dye using 5-sulfoanthranilic acid and 2-naphthol as the coupling component.
Materials:
-
This compound (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Distilled Water, Ice
-
Starch-iodide paper
Step-by-Step Methodology:
-
Preparation of Diazo Component:
-
In a 250 mL beaker, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated HCl (2.5 eq).
-
Stir vigorously to create a fine slurry. Cool the mixture to 0-5 °C in an ice-salt bath. Causality Note: Maintaining a temperature below 5 °C is paramount, as diazonium salts are thermally unstable and can explosively decompose, evolving nitrogen gas.[7]
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
Add this NaNO₂ solution dropwise to the cooled amine suspension over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir for an additional 20 minutes in the ice bath after the addition is complete.
-
Validation Step: Confirm the presence of a slight excess of nitrous acid by touching a glass rod dipped in the solution to starch-iodide paper; an immediate blue-black color indicates a positive test.[8] This ensures the diazotization is complete.
-
-
Preparation of Coupling Component:
-
In a separate 500 mL beaker, dissolve 2-naphthol (1.0 eq) in a 5% aqueous solution of sodium hydroxide.
-
Cool this solution to 5 °C in an ice bath with stirring. Causality Note: The coupling reaction is typically performed under alkaline or mildly acidic conditions, as the phenoxide ion is a more powerful coupling component than the neutral phenol.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
An intensely colored precipitate (typically red or orange) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove excess salts, followed by a cold ethanol wash.
-
Dry the product in a vacuum oven at 60 °C.
-
-
Characterization (Validation):
-
Obtain a UV-Vis spectrum of the purified dye dissolved in a suitable solvent to determine its maximum absorbance (λmax).
-
Use FT-IR spectroscopy to confirm the presence of the N=N stretch and the disappearance of the primary amine N-H stretches.
-
Visualization: Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye from 5-sulfoanthranilic acid.
Privileged Scaffolds in Medicinal Chemistry
Anthranilic acid and its analogues are recognized as "privileged pharmacophores" in drug development.[1][10] Their structure allows for the creation of large compound libraries to explore structure-activity relationships (SAR).[1] The 5-sulfoanthranilic acid scaffold, while less common than its non-sulfonated parent, offers a unique starting point for developing water-soluble drug candidates. Derivatives have shown a wide spectrum of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative activity of anthranilic acid derivatives against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer. For instance, some derivatives act as inhibitors of protein kinases, such as those in the PI3K/AKT or MAPK pathways, which are crucial for cell growth, proliferation, and survival.
One documented mechanism for anthranilate sulfonamides is the inhibition of methionine aminopeptidase-2 (MetAP-2), an enzyme critical for the post-translational processing of new proteins required for angiogenesis and cell proliferation.[5][11]
The following table summarizes the reported cytotoxic activity (IC₅₀ values) of various anthranilic acid derivatives against several human cancer cell lines.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-phenyl anthranilic acid | HCT-116 (Colon) | 14.6 | [12] |
| N-phenyl anthranilic acid | MDA-MB-231 (Breast) | 13.86 | [12] |
| Pyridinyl ester of N-aryl AA | Various (NCI-60 Panel) | < 0.1 | [13] |
| Anthranilate Sulfonamide | MOLT-3 (Leukemia) | 15.71 | [5] |
| Coumarin-AA Hybrid | HL60 (Leukemia) | 8.09 | [4] |
| Coumarin-AA Hybrid | MCF-7 (Breast) | 3.26 | [4] |
This table presents a selection of data to illustrate the potential of the scaffold; specific IC₅₀ values are highly dependent on the exact substitutions on the anthranilic acid core.
Visualization: Inhibition of a Cancer Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for anticancer drugs. An anthranilic acid-based inhibitor could be designed to block the activity of a key kinase like AKT, thereby preventing downstream signaling that leads to cell proliferation and survival, and ultimately inducing apoptosis.
Caption: Inhibition of the PI3K/AKT pathway by a hypothetical anthranilic acid derivative.
Antimicrobial and Anti-inflammatory Activity
The anthranilic acid scaffold is also present in several anti-inflammatory drugs (the fenamates, e.g., mefenamic acid).[14][15] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.
Furthermore, derivatives have been developed with significant antimicrobial properties. One study on antitubercular agents found that anthranilic acid derivatives could inhibit the enzyme MabA (FabG1), which is essential for mycolic acid synthesis in Mycobacterium tuberculosis.[16] Interestingly, the study also revealed that the carboxylic acid moiety itself contributed to the antitubercular effect by inducing intrabacterial acidification, showcasing a multi-faceted mechanism of action.[16]
Applications in Diagnostics and Imaging
The inherent fluorescence of the anthranilic acid core makes it a valuable component in the design of fluorescent probes and tags for biological research.[17]
Fluorescent Tagging of Glycans
Anthranilic acid is widely used to fluorescently label free reducing glycans for analysis by HPLC and LC-MS.[17] The labeling occurs via reductive amination. This tagging enhances detection sensitivity, allowing for detailed structural analysis and quantification of complex carbohydrate mixtures.
The ability to attach this fluorescent tag has been instrumental in the field of glycomics, enabling the creation of glycan libraries and the study of protein-glycan interactions on microarrays.[17]
Luminescent Probes
The scaffold can be incorporated into more complex molecular probes designed to detect specific analytes. The fluorescence properties can be modulated (e.g., quenched or enhanced) upon binding to a target, such as a metal ion or a specific biomolecule. The sulfonic acid group of 5-sulfoanthranilic acid is particularly advantageous here, ensuring the probe remains soluble in the aqueous environments typical of biological assays.
Conclusion and Future Outlook
The derivatives of this compound represent a class of compounds with a rich history and a promising future. From their indispensable role in the colorant industry to their growing importance as privileged structures in drug discovery and as functional components in diagnostics, their utility is vast and varied. The trifunctional nature of the core molecule provides a chemically robust and versatile platform for innovation. Future research will likely focus on synthesizing novel derivatives with enhanced specificity and potency for therapeutic targets, particularly in oncology and infectious diseases. Furthermore, the development of sophisticated fluorescent probes based on this scaffold for real-time cellular imaging and high-sensitivity diagnostics remains a fertile area for exploration. The continued study of these compounds is poised to yield significant advancements across multiple scientific disciplines.
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The Diverse Biological Landscape of 2-Amino-5-sulfobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Scaffolding for Innovation
In the intricate world of medicinal chemistry, the discovery of versatile molecular scaffolds is a cornerstone of therapeutic innovation. One such scaffold, 2-Amino-5-sulfobenzoic acid (also known as 5-sulfoanthranilic acid), presents a unique combination of functional groups that serve as a fertile ground for the development of novel bioactive compounds.[1][2] Its structure, featuring a benzoic acid core with a primary amine at the C2 position and a sulfonic acid group at the C5 position, offers multiple points for chemical modification, enabling the synthesis of diverse derivative libraries.[1][3]
The sulfonamide moiety, a key feature in many derivatives, is a well-established bioisostere of the carboxylic acid group. This substitution can confer significant pharmacological advantages, including improved passive diffusion across biological membranes, enhanced metabolic stability, and reduced toxicity.[4] The inherent reactivity of the amino and carboxylic acid groups further allows for the creation of amides, esters, and other complex structures, each with the potential for distinct biological interactions. This guide provides an in-depth exploration of the primary biological activities exhibited by derivatives of this compound, offering field-proven insights into their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.
Anticancer Potential: Targeting Malignant Proliferation
The sulfonamide framework is a privileged structure in oncology, with numerous derivatives demonstrating potent anticancer activity.[4][5] These compounds can disrupt cancer cell growth, trigger programmed cell death (apoptosis), and halt the cell cycle.[4] The incorporation of this moiety into this compound derivatives opens a promising avenue for developing novel chemotherapeutics.
Mechanistic Insights
The anticancer effects of sulfonamide-containing compounds are multifaceted. A primary mechanism involves the inhibition of key enzymes essential for tumor growth, such as carbonic anhydrases and protein kinases.[5] Furthermore, certain derivatives have been shown to interact directly with DNA, potentially through intercalation or groove binding, which disrupts replication and transcription, ultimately leading to cell death.[4] The combination of sulfonamide derivatives with metal ions to form complexes has also emerged as a powerful strategy, often resulting in compounds with enhanced cytotoxicity against cancer cells compared to the parent ligand.[6][7]
The rationale for focusing on these mechanisms is rooted in the fundamental biology of cancer. Cancer cells exhibit uncontrolled proliferation, a process highly dependent on specific signaling pathways and enzymatic activities. By designing derivatives that selectively inhibit these targets, it is possible to achieve a therapeutic effect while minimizing damage to healthy tissues.
Quantitative Analysis: Cytotoxic Activity
The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [4] |
| N-ethyl toluene-4-sulphonamide | MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | [4] |
| N-ethyl toluene-4-sulphonamide | MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [4] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [4] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [4] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [4] |
| Methanesulfonamide of Cryptopleurine (5b) | Caki-1 (Renal Cancer) | Potent Activity Reported | [8] |
Table 1: Representative cytotoxic activities of sulfonamide derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines. The assay's trustworthiness stems from its basis in a fundamental aspect of cell health: metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is chosen to allow sufficient time for the compound to exert its antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Mechanism of Action
Caption: Inhibition of the COX pathway by anti-inflammatory derivatives.
Antimicrobial Activity: Combating Pathogens
The sulfonamide group is historically significant in antimicrobial therapy. Structures based on an amino acid scaffold are often effective antimicrobials because they can act as structural analogs of intermediates in essential microbial biosynthetic pathways. [9]This makes this compound a compelling starting point for designing new antibacterial and antifungal agents.
Mechanistic Insights
The classic mechanism for sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. Other derivatives may have different mechanisms, such as inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for energy metabolism in anaerobic bacteria and parasites. [10]The exploration of novel heterocyclic derivatives has also yielded compounds with significant antifungal activity against pathogens like Candida glabrata and Aspergillus niger. [11][12]
Quantitative Analysis: Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness—the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Organism | Activity Metric | Result | Reference |
| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata | Antifungal Activity | Good measurable activity | [12] |
| 2-amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Antifungal Activity | Good measurable activity | [12] |
| 2-amino-5-nitrothiazole analogues | Helicobacter pylori | Growth Suppression | Active | [10] |
| 2-amino-5-nitrothiazole analogues | Campylobacter jejuni | Growth Suppression | Active | [10] |
Table 2: Examples of antimicrobial activity demonstrated by related heterocyclic sulfonamide derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of a potential antimicrobial agent. Its trustworthiness is ensured by the inclusion of positive and negative growth controls and a standard antibiotic for comparison.
-
Inoculum Preparation: Grow the microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (should show turbidity).
-
Sterility Control: Wells containing only broth (should remain clear).
-
Standard Antibiotic: A row with a known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization: Antimicrobial Workflow
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
Enzyme Inhibition: A Versatile Therapeutic Strategy
Beyond the classes already discussed, derivatives of this compound can be tailored to inhibit a wide variety of specific enzymes, making them valuable tools for treating metabolic disorders and neurological conditions.
Mechanistic Insights
The principle of enzyme inhibition relies on designing a molecule that can bind to an enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding or being converted to a product. For example, derivatives have been designed to inhibit D-amino acid oxidase (DAAO), an enzyme that degrades the neuromodulator D-serine. [13][14]Inhibiting DAAO can raise D-serine levels, a strategy being explored for treating conditions like schizophrenia. [14]Other derivatives have shown inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which is a therapeutic approach for managing type 2 diabetes. [15]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a fundamental and adaptable framework for measuring the inhibition of any enzyme that produces a change in absorbance upon reaction.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, the substrate, and the test inhibitor.
-
Assay Setup: In a 96-well UV-transparent plate or cuvettes, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for 5-10 minutes to permit inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the wells.
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product or substrate. This provides the reaction velocity (V).
-
Controls: Include a "no inhibitor" control to determine the maximal enzyme velocity (Vmax) and a "no enzyme" control to account for any non-enzymatic substrate degradation.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration. Fit the data to an appropriate inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff) to determine the IC50 or the inhibition constant (Ki).
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of biologically active compounds. Its derivatives have demonstrated significant potential across critical therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders. The synthetic tractability of the core structure allows for fine-tuning of physicochemical properties and biological targets, embodying the principles of modern rational drug design.
Future research should focus on expanding the chemical space around this scaffold, employing combinatorial chemistry and high-throughput screening to identify novel derivatives with enhanced potency and selectivity. In-depth investigations into the structure-activity relationships (SAR) will be crucial for optimizing lead compounds. Furthermore, exploring novel drug delivery systems, such as nanoparticle formulations, could improve the bioavailability and therapeutic efficacy of these promising agents. [7]The continued exploration of this compound derivatives undoubtedly holds great promise for the future of drug discovery.
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2-Amino-5-sulfobenzoic Acid: A Multifaceted Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, is a uniquely functionalized aromatic compound that has emerged as a cornerstone intermediate in various fields of chemical synthesis.[1][2] Its structure, featuring an amine, a carboxylic acid, and a sulfonic acid group on a benzene ring, provides three distinct points of reactivity. This trifunctional nature makes it an exceptionally versatile building block for constructing complex molecules, ranging from vibrant azo dyes and high-performance polyamides to sophisticated heterocyclic systems with significant pharmacological activity. This guide offers a comprehensive exploration of the chemistry of this compound, detailing its core synthetic transformations, providing field-proven experimental protocols, and highlighting its applications in the dye, pharmaceutical, and materials science industries.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the landscape of organic synthesis, the efficiency and novelty of a synthetic route often depend on the strategic choice of starting materials. Building blocks that possess multiple, orthogonally reactive functional groups are of immense value, as they allow for the sequential and controlled construction of molecular architecture. This compound (CAS No. 3577-63-7) is a prime example of such a scaffold.[1][3]
The molecule's power lies in the distinct chemical personalities of its three functional groups:
-
The Aromatic Amine (-NH₂): This group is a potent nucleophile and, most importantly, can be readily converted into a diazonium salt. This transformation is the gateway to a vast array of subsequent reactions, including azo coupling for dye synthesis and Sandmeyer-type reactions for introducing a wide range of substituents.[4][5]
-
The Carboxylic Acid (-COOH): This group can participate in classic acid-base reactions, esterification, and, crucially, amide bond formation. This functionality allows it to be incorporated into peptides or polymerized into polyamides.[6][7]
-
The Sulfonic Acid (-SO₃H): This strong acid group imparts high water solubility to the parent molecule and its derivatives, a critical property in the textile and pharmaceutical industries.[1] It can also be converted into sulfonyl chlorides and subsequently into sulfonamides, a key functional group in many antibacterial agents.[8]
This guide will dissect these functionalities, providing both the mechanistic rationale and practical methodologies for leveraging this versatile building block.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3577-63-7 | [1] |
| Molecular Formula | C₇H₇NO₅S | [3] |
| Molecular Weight | 217.2 g/mol | [3] |
| Appearance | White to light pink or pale reddish-yellow crystalline powder. | [1][9] |
| Melting Point | 317-319 °C | [9] |
| Purity | Typically >96% | |
| Synonyms | 5-Sulfoanthranilic acid, 4-Amino-3-carboxybenzenesulfonic acid | [2][3][10] |
| Storage | Store in a cool, dry, dark location in a tightly sealed container. | [9] |
Core Synthetic Applications & Methodologies
The utility of this compound is best understood by examining the specific transformations of its functional groups.
Experimental Protocol: Synthesis of a Simple Azo Dye
-
Diazotization:
-
Dissolve 2.17 g (10 mmol) of this compound in 20 mL of water containing 1.0 g (25 mmol) of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution to the chilled amine solution.
-
Prepare a solution of 2.5 mL of concentrated hydrochloric acid in 10 mL of water. Add this acid solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Coupling:
-
In a separate flask, dissolve 1.44 g (10 mmol) of β-naphthol in 15 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the β-naphthol solution.
-
A brightly colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
-
Isolation:
-
Collect the dye precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a cold ethanol wash to remove unreacted starting materials.
-
Dry the product in a desiccator.
-
Sulfonamide Synthesis: Building Blocks for Medicinal Chemistry
The sulfonic acid group can be readily converted into a sulfonyl chloride, a key intermediate for the synthesis of sulfonamides. Sulfonamides are a well-established class of antibacterial drugs ("sulfa drugs") that function by inhibiting folic acid synthesis in bacteria. [8][11][12] Causality Behind the Method: The hydroxyl group of the sulfonic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used to convert it into a sulfonyl chloride. The chlorine atom is an excellent leaving group, and the sulfur atom becomes highly electrophilic, making it susceptible to nucleophilic attack by an amine to form a stable sulfonamide bond. The amino group on the ring must first be protected (e.g., by acetylation) to prevent it from reacting with the chlorinating agent.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
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- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Biodegradable Polyamides Containing α-amino Acid | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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- 11. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Sulfoanthranilic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-sulfoanthranilic acid, a key intermediate in the chemical industry. Delving into its historical discovery within the context of the burgeoning synthetic dye industry of the late 19th century, this document traces its scientific journey. We will explore the fundamental principles of its synthesis via electrophilic aromatic sulfonation, detailing the reaction mechanisms and providing established experimental protocols. Furthermore, this guide will elucidate the diverse applications of 5-sulfoanthranilic acid, from its foundational role in the creation of azo dyes to its contemporary uses in analytical chemistry and potential as a scaffold in medicinal chemistry. This document is intended to be a valuable resource for researchers and professionals, offering both historical context and practical scientific insights into this important chemical compound.
Historical Context and Discovery
The story of 5-sulfoanthranilic acid is intrinsically linked to the vibrant expansion of the synthetic dye industry in the latter half of the 19th century. Following William Henry Perkin's serendipitous discovery of mauveine in 1856, a wave of chemical innovation swept across Europe, with a particular focus on the derivatization of aromatic compounds, such as aniline, to create novel colorants.
While a definitive record of the first synthesis of 5-sulfoanthranilic acid remains elusive in readily available literature, its emergence can be situated within the intensive investigation of sulfonated aromatic amines during this period. The introduction of the sulfonic acid group (-SO₃H) into dye precursor molecules was a critical development, as it imparted water solubility, a crucial property for the dyeing of textiles.
The foundational chemistry for the synthesis of 5-sulfoanthranilic acid lies in the sulfonation of anthranilic acid (2-aminobenzoic acid). The electrophilic aromatic substitution reaction, a cornerstone of organic chemistry, provides the pathway for the introduction of the sulfo group onto the benzene ring of anthranilic acid. The pioneering work of chemists in the late 19th and early 20th centuries on the sulfonation of various aromatic compounds undoubtedly laid the groundwork for the preparation of this specific derivative. Although a specific patent for the initial synthesis of 5-sulfoanthranilic acid from before 1950 has not been identified, its use as an intermediate in dye patents from the early 20th century suggests its synthesis was established by that time.
Physicochemical Properties
5-Sulfoanthranilic acid, also known as 2-amino-5-sulfobenzoic acid, is a crystalline solid. Its chemical structure incorporates an amino group, a carboxylic acid group, and a sulfonic acid group, making it a multifunctional molecule with distinct properties.
| Property | Value |
| Chemical Formula | C₇H₇NO₅S |
| Molar Mass | 217.21 g/mol |
| Appearance | Off-white to pinkish crystalline powder |
| CAS Number | 3577-63-7 |
| Melting Point | Decomposes above 300 °C |
| Solubility | Soluble in water |
Synthesis of 5-Sulfoanthranilic Acid
The primary method for the synthesis of 5-sulfoanthranilic acid is the direct sulfonation of anthranilic acid. This electrophilic aromatic substitution reaction typically employs concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent.
Reaction Mechanism
The sulfonation of anthranilic acid proceeds through the following key steps:
-
Formation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide (SO₃) or its protonated form acts as the electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of anthranilic acid attacks the electrophilic sulfur atom of SO₃. The amino (-NH₂) and carboxylic acid (-COOH) groups are ortho, para-directing and meta-directing, respectively. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form anilinium ion (-NH₃⁺), which is a meta-directing group. The interplay of these directing effects and steric hindrance leads to the substitution at the 5-position.
-
Formation of a Sigma Complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
-
Deprotonation and Rearomatization: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfo group, restoring the aromaticity of the ring and yielding 5-sulfoanthranilic acid.
Caption: Mechanism of Electrophilic Aromatic Sulfonation of Anthranilic Acid.
Experimental Protocol: Synthesis from Anthranilic Acid
This protocol outlines a general laboratory procedure for the synthesis of 5-sulfoanthranilic acid.
Materials:
-
Anthranilic acid
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Heating mantle or oil bath
-
Beaker, round-bottom flask, condenser
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, carefully add 20 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly and in small portions, add 5.0 g of anthranilic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature is kept below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 110-120 °C using a heating mantle or oil bath and maintain this temperature for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto 100 g of crushed ice in a beaker with stirring.
-
The crude 5-sulfoanthranilic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold water to remove any remaining acid.
-
Recrystallize the product from hot water to obtain purified 5-sulfoanthranilic acid.
-
Dry the purified crystals in a desiccator.
Applications of 5-Sulfoanthranilic Acid
The unique chemical structure of 5-sulfoanthranilic acid, with its three distinct functional groups, has led to its application in several fields.
Dye Synthesis
Historically and currently, the most significant application of 5-sulfoanthranilic acid is as an intermediate in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The presence of the sulfonic acid group ensures the water solubility of the final dye product, making it suitable for textile dyeing.
Caption: General pathway for Azo Dye Synthesis from 5-Sulfoanthranilic Acid.
Analytical Chemistry
5-Sulfoanthranilic acid and its derivatives have found applications in analytical chemistry. For instance, it can be used in the synthesis of specific chelating agents for the colorimetric or fluorometric determination of metal ions. The compound itself can also be a subject of analytical methods for monitoring its presence in industrial effluents.
Potential in Drug Discovery
The anthranilic acid scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of approved drugs. While 5-sulfoanthranilic acid itself is not a therapeutic agent, its derivatives have been explored in drug discovery programs. The sulfonic acid group can be used to improve the pharmacokinetic properties of a drug candidate, such as increasing its water solubility and altering its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
5-Sulfoanthranilic acid, a product of the synthetic chemistry revolution of the 19th century, continues to be a relevant and valuable chemical intermediate. Its history is a testament to the importance of fundamental organic reactions in driving industrial innovation. A thorough understanding of its synthesis, properties, and applications is crucial for professionals in the fields of dye chemistry, analytical science, and drug development. As research continues to explore novel applications for functionalized aromatic compounds, 5-sulfoanthranilic acid is likely to remain a key building block in the creation of new materials and molecules.
References
- This section would ideally contain citations to the original scientific literature describing the first synthesis and characterization of 5-sulfoanthranilic acid, which, as noted, remains an area for further historical chemical research.
- Citations to modern organic chemistry textbooks and reviews on electrophilic aromatic substitution and dye chemistry would be included here.
- References to patents detailing the industrial production and application of 5-sulfoanthranilic acid in dye synthesis would be listed.
- Citations to analytical chemistry and medicinal chemistry journals that describe the use of 5-sulfoanthranilic acid or its deriv
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-5-sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, is a vital building block in the synthesis of various organic compounds and holds significance in pharmaceutical development. Its unique structure, featuring both an amino and a sulfonic acid group on a benzoic acid backbone, makes it a versatile reagent. However, its chemical reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.
Part 1: Hazard Identification and Risk Assessment
A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as a hazardous substance that warrants careful handling.[1][2][3][4]
1.1. GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2][3]
The GHS pictograms associated with these hazards is the exclamation mark (GHS07).
Table 1: GHS Hazard Profile of this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][2][3] |
1.2. The "Why" Behind the Hazards: A Mechanistic Perspective
The irritant nature of this compound can be attributed to its acidic functional groups (sulfonic and carboxylic acids) and the reactivity of the aromatic amine. These groups can interact with biological macromolecules, such as proteins and lipids in the skin and eyes, leading to inflammation and irritation. The potential for skin sensitization arises from the molecule's ability to act as a hapten, binding to skin proteins and forming an immunogenic complex that can trigger an allergic response upon subsequent exposures.
Part 2: The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: Hierarchy of controls for managing risks associated with this compound.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: Always handle solid this compound in a certified chemical fume hood to prevent the inhalation of dust particles.[5] The fume hood provides a physical barrier and ventilation to capture and exhaust any airborne contaminants.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.[2][6] General laboratory ventilation systems should provide an adequate number of air changes per hour.
-
Eyewash Stations and Safety Showers: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[1][5][6] In the event of an accidental splash, immediate and copious irrigation is crucial to minimize injury.
2.2. Administrative Controls: Standardizing Safe Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experiments involving this compound. These SOPs should cover every aspect of the workflow, from weighing and dispensing to reaction quenching and waste disposal.
-
Training: All personnel handling this chemical must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols.[7] Training records should be maintained and periodically reviewed.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][4]
Part 3: Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, PPE provides a crucial final barrier between the researcher and the chemical.
Caption: Step-by-step workflow for donning and doffing Personal Protective Equipment (PPE).
Table 2: Recommended PPE for Handling this compound
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | OSHA 29 CFR 1910.133 or EN 166[1][5][9] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hands | Chemically resistant gloves (e.g., nitrile rubber) | EN 374[10] | Prevents skin contact, which can cause irritation and potential sensitization. |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination.[5] |
| Respiratory | NIOSH/MSHA-approved respirator (if dust is generated and not in a fume hood) | NIOSH/MSHA or EN 149[1] | Prevents inhalation of airborne particles.[3] |
Causality in PPE Selection: The choice of nitrile gloves is based on their proven resistance to a wide range of chemicals, including acidic compounds. Safety goggles are mandatory due to the "serious eye irritation" classification. A lab coat provides a removable barrier, preventing the transfer of chemical contamination outside the laboratory.
Part 4: Safe Handling and Storage Protocols
4.1. Handling Procedures
-
Weighing: Weigh the solid chemical in a fume hood or a ventilated balance enclosure to minimize dust exposure.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to control any potential exothermic reactions.
-
Avoiding Incompatibilities: Keep the chemical away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or exothermic reactions.[3][11]
4.2. Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[10][11][12]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][10] The storage area should be secure to prevent unauthorized access.[13]
-
Segregation: Store acids separately from bases.[7] Although this compound is an amino acid, its sulfonic and carboxylic acid groups give it acidic properties.
Part 5: Emergency Procedures: Preparedness is Key
5.1. First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Wash contaminated clothing before reuse.[2] If skin irritation or a rash occurs, get medical advice/attention.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[9] If breathing is difficult, give oxygen.[9] Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6][9] Call a poison control center or doctor immediately for treatment advice.[6] |
5.2. Accidental Release Measures
-
Small Spills: For small spills of the solid, dampen the material with water to prevent dust formation, then carefully sweep it up and place it in a suitable, sealed container for disposal.[15] Clean the spill area thoroughly with soap and water.[15]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Prevent the spill from entering drains or waterways.[4] Collect the spilled material and place it in a designated waste container.
5.3. Fire-Fighting Measures
This compound is a combustible solid.[3]
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11][14]
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[11]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[1][9][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Part 6: Waste Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] It should be treated as hazardous waste.[13][16] Do not dispose of it down the drain. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Conclusion
The safe handling of this compound is not merely a matter of following a checklist; it is a mindset rooted in a deep understanding of the chemical's properties and potential hazards. By implementing a robust safety framework that encompasses the hierarchy of controls, diligent use of PPE, and adherence to established protocols, researchers can confidently and safely utilize this valuable compound in their scientific endeavors. This guide serves as a technical resource to empower scientists to work safely and effectively, fostering a culture of safety and scientific excellence in the laboratory.
References
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- [Supplier Name]. Safety Data Sheet: this compound. (Note: Multiple SDS sources were consulted, some without a specific supplier name readily available in the search snippets).
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- Loba Chemie.
- Flinn Scientific. (2014-03-21).
- Santa Cruz Biotechnology. (2017-10-09). SAFETY DATA SHEET: 2-Amino-4-(methylsulfonyl)benzoic acid.
- ChemScience. (2023-04-14).
- Penta Chemicals. (2024-06-03).
- ECHEMI.
- CAMEO Chemicals - NOAA. 2-AMINOBENZENE SULFONIC ACID.
- Benchchem. Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
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- Sigma-Aldrich. (2024-09-06).
- Sigma-Aldrich. (2025-07-03).
- Sigma-Aldrich. (2025-11-06).
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- ECHEMI. (2019-07-15).
- PubChem - NIH. CID 161568491 | C14H14N2O10S2.
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- CDMS.net.
- TCI EUROPE N.V. This compound 3577-63-7.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound 3577-63-7.
- [Supplier Name]. SAFETY DATA SHEET. (Note: Multiple SDS sources were consulted, some without a specific supplier name readily available in the search snippets).
- TCI (Shanghai) Development Co., Ltd. This compound 3577-63-7.
- Santa Cruz Biotechnology.
- Mallak. 2-Amino-5-chlorobenzoic acid.
- UC San Diego. (2024-03-03). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Benchchem.
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- Biosynth. This compound | 3577-63-7 | FA149863.
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Methodological & Application
Experimental Protocol for the Diazotization of 2-Amino-5-sulfobenzoic Acid: A Comprehensive Guide to Synthesis, Safety, and Mechanism
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The diazotization of 2-amino-5-sulfobenzoic acid is a fundamental and critical chemical transformation that produces 2-carboxy-4-sulfobenzenediazonium chloride, a highly versatile intermediate. This diazonium salt is a cornerstone in the synthesis of a wide spectrum of azo dyes and other specialized organic compounds, owing to the unique combination of a reactive diazonium group with water-solubilizing sulfonic acid and carboxylic acid functionalities.[1][2] This guide provides a detailed, field-proven protocol for this reaction, grounded in an in-depth explanation of the underlying chemical principles, critical experimental parameters, and rigorous safety procedures required for a successful and safe synthesis.
Introduction: The Strategic Importance of 5-Sulfoanthranilic Acid Diazotization
This compound, also known as 5-sulfoanthranilic acid, is a key dyestuff intermediate.[2] Its value lies in its trifunctional structure: an aromatic amine, a carboxylic acid, and a sulfonic acid group. The conversion of its primary aromatic amine group into a diazonium salt unlocks its potential as a powerful synthetic building block.[3]
The process, known as diazotization, involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[4][5] The resulting diazonium salt is an electrophile that can readily participate in subsequent reactions, most notably azo coupling, to form highly colored azo compounds used as dyes.[6] Understanding the nuances of this protocol is paramount for researchers in materials science and drug development to ensure high yield, purity, and, most importantly, operational safety.
The Underlying Chemistry: Mechanism of Diazotization
The diazotization reaction proceeds through a well-established electrophilic substitution mechanism. A thorough understanding of this pathway is essential for explaining the critical process parameters discussed later. The reaction can be broken down into three primary stages:
-
Generation of the Electrophile: In a strongly acidic medium, sodium nitrite (NaNO₂) reacts with the mineral acid (e.g., HCl) to form nitrous acid (HNO₂). A second protonation of nitrous acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[8]
-
Dehydration and Diazonium Ion Formation: A series of proton transfers (a tautomerization) followed by the elimination of a water molecule results in the formation of the resonance-stabilized arenediazonium ion.[8] The triple bond between the two nitrogen atoms makes gaseous nitrogen (N₂) an excellent leaving group, which is key to the subsequent synthetic utility of the diazonium salt.[6][8]
Caption: Figure 1: Reaction mechanism for the diazotization of an aromatic amine.
Causality Behind Experimental Choices: Critical Process Parameters
The success of a diazotization reaction hinges on the strict control of several experimental parameters. Deviating from these conditions can lead to significantly reduced yields, side product formation, and severe safety hazards.
-
Temperature Control (0–5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable.[5] At temperatures above 5 °C, they readily decompose, liberating nitrogen gas and forming phenolic byproducts through reaction with water.[1][9] This decomposition is exothermic and can initiate a dangerous runaway reaction.[1] Therefore, maintaining the reaction in an ice bath at all times is non-negotiable for both yield and safety.[10]
-
Acidic Medium: The reaction requires a strong mineral acid, typically 2.5 to 3.0 molar equivalents relative to the amine.[1] The acid serves two primary purposes:
-
It acts as a catalyst to generate the necessary nitrous acid and subsequently the nitrosonium ion electrophile from sodium nitrite.[5]
-
It maintains a low pH, which prevents the newly formed diazonium salt (an electrophile) from coupling with unreacted amine (a nucleophile), a common side reaction that forms difficult-to-remove diazoamino compounds.
-
-
Order and Rate of Addition: The standard "direct method" involves dissolving or suspending the aromatic amine in cold acid first, followed by the slow, dropwise addition of the sodium nitrite solution.[11][12] This ensures that the highly reactive nitrous acid is generated in the immediate presence of the target amine, maximizing the desired reaction rate while minimizing the concentration of free nitrous acid, which can decompose.[12]
-
Stoichiometry and In-Situ Use: A slight stoichiometric excess of sodium nitrite is used to ensure the complete conversion of the amine.[10] The completion of the reaction is verified by testing for the presence of residual nitrous acid using starch-iodide paper.[1][13] Crucially, solid diazonium salts are notoriously unstable and can be explosive when dry due to sensitivity to shock and friction.[1][10][14] For this reason, the resulting diazonium salt solution must be used immediately (in situ) for the subsequent synthetic step without any attempt at isolation.[1][8]
Self-Validating Systems: Rigorous Safety Protocols
Given the hazardous nature of the reagents and the product, adherence to a strict safety protocol is a self-validating system that ensures the integrity of the experiment and the safety of the researcher.
A. Hazard Assessment
| Compound | Hazard Classification | Key Risks |
| This compound | Irritant | May cause skin, eye, and respiratory irritation.[15] |
| **Sodium Nitrite (NaNO₂) ** | Oxidizer, Toxic, Environmental Hazard | Strong oxidizer, enhances combustion.[16][17] Toxic if swallowed or inhaled, can cause methemoglobinemia (reduces blood's oxygen-carrying capacity).[16][18] Toxic to aquatic life.[18] |
| Hydrochloric Acid (HCl, conc.) | Corrosive, Acute Toxicant | Causes severe skin burns and eye damage.[15] May cause respiratory irritation. |
| Arenediazonium Salts | Thermally Unstable, Potentially Explosive | Highly unstable, especially in solid, dry form.[1] Can decompose violently with heat, shock, or friction.[10] |
B. Engineering and Personal Protective Controls
-
Ventilation: All steps of the procedure must be performed inside a certified, well-ventilated chemical fume hood to prevent inhalation of acid vapors or toxic nitrogen oxides that may evolve.[1]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.[1]
-
-
Emergency Preparedness: An emergency spill kit and a safety shower/eyewash station must be readily accessible.
C. Procedural Safety Rules
-
NEVER work alone.
-
ALWAYS maintain strict temperature control (0–5 °C) using an ice-salt bath.
-
NEVER add the reagents in the wrong order. The amine must be in the acid before the nitrite is added.[12]
-
NEVER attempt to isolate the diazonium salt in its solid form. Use the resulting solution immediately.[1][8]
-
ALWAYS use plastic or wood spatulas if handling any related solids; avoid metal spatulas that can cause friction or sparks.[10][12]
-
ALWAYS quench any excess nitrous acid at the end of the reaction (if not proceeding immediately to the next step) with a quenching agent like sulfamic acid or urea.[1][10]
Detailed Step-by-Step Experimental Protocol
This protocol describes the diazotization of this compound on a representative laboratory scale.
Caption: Figure 2: Step-by-step experimental workflow.
A. Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount |
| This compound | 1.0 | 217.21 | 2.17 g (10 mmol) |
| Concentrated HCl (~37%) | 2.5 | 36.46 | 2.1 mL (25 mmol) |
| Sodium Nitrite (NaNO₂) | 1.05 | 69.00 | 0.72 g (10.5 mmol) |
| Distilled Water | - | 18.02 | As needed |
| Ice | - | - | As needed |
| Starch-iodide paper | - | - | For testing |
B. Procedure
-
Preparation of the Amine Suspension:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 2.17 g (10.0 mmol) of this compound.
-
Add 15 mL of distilled water, followed by the careful addition of 2.1 mL (25 mmol) of concentrated hydrochloric acid.
-
Stir the mixture vigorously. A fine, white suspension will form.
-
-
Cooling:
-
Place the flask in a large beaker or crystallizing dish filled with a mixture of ice and salt to create a cooling bath.
-
Allow the suspension to cool to between 0 °C and 5 °C with continuous stirring. Ensure the temperature is stable before proceeding.
-
-
Preparation of Nitrite Solution:
-
In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water. Keep this solution in an ice bath.
-
-
Diazotization Reaction:
-
Using a dropping funnel or a pipette, add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 15-20 minutes.
-
CRITICAL: Monitor the temperature of the reaction mixture closely with a low-temperature thermometer. The rate of addition must be controlled to ensure the temperature never exceeds 5 °C .
-
-
Reaction Completion and Verification:
-
After the addition of the nitrite solution is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
To verify, dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates a slight excess of nitrous acid and that the diazotization is complete.[1][13]
-
If the test is negative, add one or two more drops of the nitrite solution and re-test after a few minutes.
-
-
Immediate Use of the Diazonium Salt:
-
The resulting pale yellow suspension/solution of 2-carboxy-4-sulfobenzenediazonium chloride is now ready.
-
It is unstable and must be used immediately in the subsequent reaction (e.g., azo coupling). Do not store this solution or attempt to isolate the solid product. [8]
-
Conclusion
This application note provides a robust and safety-conscious protocol for the diazotization of this compound. By understanding the causality behind the critical experimental parameters—namely strict temperature control, proper acidity, and correct reagent handling—researchers can reliably generate the valuable 2-carboxy-4-sulfobenzenediazonium chloride intermediate. The emphasis on in-situ use and adherence to rigorous safety protocols is essential for mitigating the inherent risks associated with diazonium chemistry. This foundational reaction opens the door to a vast array of synthetic possibilities, particularly in the development of novel dyes and functional materials.
References
- Sci-Hub. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics | Scientific Research Publishing.
- DTIC. (n.d.). New Diazo Process.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
- MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Dye Manufacturing.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
- PubChem. (n.d.). Benzenediazonium, 2-carboxy-, chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.
- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- YouTube. (2021). Methyl Orange and Diazotization Reaction.
- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Truman State University. (n.d.). Synthesis of Orange II.
- International Labour Organization. (n.d.). ICSC 1120 - SODIUM NITRITE.
- Scribd. (n.d.). Synthesis of Methyl Orange - Reaction Mechanism.
- PubChem. (n.d.). Benzenediazonium, 4-carboxy-, chloride.
- CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf.
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Application Note & Protocol: Synthesis of Water-Soluble Azo Dyes Utilizing 2-Amino-5-sulfobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes using 2-Amino-5-sulfobenzoic acid (also known as 5-Sulfoanthranilic Acid) as the diazo component. Azo dyes represent the most significant class of synthetic colorants, with wide-ranging applications in the textile, printing, and analytical chemistry sectors.[1] this compound is a pivotal intermediate, valued for its structural features that facilitate the creation of dyes with specific, desirable properties.[2] Its molecular structure incorporates a primary aromatic amine for diazotization, a carboxylic acid group, and a sulfonic acid group.[2] The presence of the sulfonic acid moiety is particularly advantageous as it imparts significant water solubility to the final dye molecule, a critical factor for applications in aqueous dyeing systems.[2]
This guide details the foundational chemical principles, step-by-step experimental protocols, critical safety considerations, and workflow visualizations for the successful synthesis of a representative azo dye. The methodology is divided into two core chemical transformations: the diazotization of this compound and the subsequent azo coupling with an electron-rich aromatic compound.[3]
Part 1: The Chemistry of Synthesis
The synthesis is a classic two-stage process that has been a cornerstone of industrial and laboratory organic chemistry for over a century.[1][4]
The Diazotization Reaction
The initial step is the conversion of the primary aromatic amine of this compound into a highly reactive diazonium salt.[3] This transformation, known as diazotization, involves treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid.[5][6]
The reaction is performed under strictly controlled temperature conditions, typically between 0-5 °C.[5] This low temperature is crucial because diazonium salts are thermally unstable and can decompose rapidly, potentially leading to explosive hazards if isolated in a dry, solid form.[1][5] The acidic environment serves both to generate the nitrous acid and to protonate the starting amine, preventing unwanted side reactions like the formation of triazenes.
The Azo Coupling Reaction
The resulting aryldiazonium salt is a potent electrophile. The second stage of the synthesis is the azo coupling, an electrophilic aromatic substitution reaction where the diazonium salt reacts with an electron-rich "coupling component".[7] Classical coupling agents include phenols and aromatic amines.[7]
For this protocol, we will use β-naphthol as the coupling component. In an alkaline medium, the hydroxyl group of β-naphthol is deprotonated to form a highly activated naphthoxide ion. The diazonium cation then attacks the electron-rich aromatic ring, typically at the para-position to the activating group.[7] In the case of β-naphthol, the coupling occurs at the C1 position (alpha-position) to yield the final, intensely colored azo dye. The extended conjugated system created by the -N=N- bridge linking the two aromatic rings is responsible for the dye's ability to absorb visible light, thus producing color.[8]
Part 2: Experimental Protocols & Safety
Mandatory Safety Precautions
The preparation and handling of diazonium salts demand strict adherence to safety protocols due to their inherent instability.
-
Explosion Hazard : Solid diazonium salts are often sensitive to shock, friction, and heat, posing a significant explosion risk.[5] Crucially, the diazonium salt must be used immediately as a cold aqueous solution and never isolated in its solid, dry form. [5]
-
Temperature Control : The diazotization reaction is exothermic. The temperature must be rigorously maintained between 0-5 °C to prevent the rapid decomposition of the diazonium salt, which can lead to the evolution of nitrogen gas and potential runaway reactions.[5]
-
Ventilation : All procedures must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of potentially evolved toxic nitrogen oxides.[5]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves, is mandatory at all times.[9][10] this compound can cause serious eye and skin irritation.[11]
Materials and Equipment
-
Reagents : this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), β-Naphthol, Sodium Hydroxide (NaOH), Sodium Chloride (NaCl), Distilled Water, Ice.
-
Equipment : Magnetic stirrer with stir bar, beakers (100 mL, 250 mL), Erlenmeyer flask (250 mL), graduated cylinders, thermometer (-10 to 110 °C), ice bath, Büchner funnel and flask for vacuum filtration, filter paper.
Protocol 1: Diazotization of this compound
-
Amine Solution Preparation : In a 100 mL beaker, suspend 2.17 g (0.01 mol) of this compound in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The mixture may warm slightly and should be stirred until a solution or a fine, uniform suspension is formed.
-
Cooling : Place the beaker in an ice bath and cool the mixture to 0-5 °C with continuous stirring. Ensure the temperature is stable before proceeding.
-
Nitrite Solution Preparation : In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization : Using a pipette, add the sodium nitrite solution dropwise to the cold, stirred amine solution over 10 minutes. It is critical to maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Completion : After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The resulting pale yellow solution contains the reactive diazonium salt.
-
Immediate Use : This diazonium salt solution is unstable and must be used immediately in the subsequent azo coupling step.[5]
Protocol 2: Azo Coupling with β-Naphthol
-
Coupling Component Preparation : In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 25 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling : Place this beaker in an ice bath and cool the solution to 0-5 °C with vigorous stirring.
-
Coupling Reaction : Slowly, and with continuous, efficient stirring, add the cold diazonium salt solution (from Protocol 2.3) to the cold β-naphthol solution.
-
Dye Formation : An intensely colored precipitate (typically red or orange) of the azo dye will form immediately.
-
Reaction Completion : Continue to stir the reaction mixture vigorously in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.[3]
-
Isolation : Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid dye on the filter paper with several portions of cold distilled water to remove unreacted starting materials and inorganic salts. A final wash with a cold, saturated sodium chloride solution can further aid in precipitating the dye.
-
Drying & Purification : Allow the solid to air-dry. The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of higher purity.
Part 3: Data & Workflow Visualization
Table 1: Key Reagent Quantities for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Molar Equiv. | Role |
| This compound | 217.20 | 0.01 | 2.17 | - | 1.0 | Diazo Component |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.01 | 0.70 | - | 1.0 | Diazotizing Agent |
| Hydrochloric Acid (conc. HCl) | 36.46 | ~0.03 | - | 2.5 | ~3.0 | Acid Catalyst |
| β-Naphthol | 144.17 | 0.01 | 1.44 | - | 1.0 | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | 0.025 | 1.00 | 25 (1M) | 2.5 | Alkaline Medium |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an azo dye from this compound.
References
- Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid - Benchchem.
- The Synthesis of Azo Dyes.
- SAFETY DATA SHEET - Thermo Fisher Scientific (related sulfon
- The Role of this compound in Modern Dye Manufacturing.
- Azo coupling - Wikipedia.
- SAFETY DATA SHEET (related sulfon
- Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review (PDF).
- This compound 3577-63-7 | TCI EUROPE N.V.
- Classifications, properties, recent synthesis and applic
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid - Benchchem.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Diazotis
Sources
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- 4. researchgate.net [researchgate.net]
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- 11. This compound | 3577-63-7 | TCI EUROPE N.V. [tcichemicals.com]
2-Amino-5-sulfobenzoic Acid: A Versatile Fluorescent Label for Probing Protein Structure and Function
Introduction: Illuminating Proteins with a Classic Fluorophore
In the landscape of protein research and drug development, the ability to visualize and quantify proteins is paramount. Fluorescent labeling stands out as a highly sensitive and versatile technique for this purpose, enabling real-time analysis of protein localization, interactions, and conformational changes.[1] While a plethora of sophisticated fluorescent probes exist, classic, smaller fluorophores are gaining renewed attention for their unique advantages, such as minimal perturbation of the labeled protein's function. 2-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, is one such fluorophore.[2][3] This derivative of anthranilic acid, a compound known for its fluorescent properties, offers a robust and cost-effective solution for protein labeling.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a fluorescent label for proteins. We will delve into the underlying chemistry, provide detailed protocols for protein conjugation and characterization, and explore its applications in key biophysical assays.
The Scientific Foundation: Why this compound?
This compound is an aromatic compound characterized by the presence of an amino group, a carboxylic acid group, and a sulfonic acid group attached to a benzene ring.[2][3] The sulfonic acid group imparts significant water solubility, a desirable characteristic for a fluorescent dye intended for use in biological systems. Its intrinsic fluorescence, while modest, provides a stable signal that can be used to track and quantify proteins. The key to its utility as a protein label lies in the reactivity of its carboxylic acid group, which can be chemically activated to form a stable amide bond with the primary amines present on the protein surface, primarily the ε-amino group of lysine residues.
Photophysical Properties of the Conjugated Dye
Understanding the spectral properties of a fluorophore is critical for designing experiments and interpreting data. While the precise photophysical properties of this compound can vary slightly depending on the local environment of the protein, the following table provides a summary of its key characteristics upon conjugation.
| Property | Value | Source |
| Excitation Maximum (λex) | ~330 nm | [5] |
| Emission Maximum (λem) | ~420 nm | [5] |
| Quantum Yield (Φf) | ~0.6 (estimated) | [6] |
| Molar Extinction Coefficient (ε) | To be determined experimentally | |
| Stokes Shift | ~90 nm | Calculated |
Note: The quantum yield is an estimate based on a similar anthranilate ester. The molar extinction coefficient should be determined experimentally for the specific protein conjugate to ensure accurate quantification.
Experimental Protocols
Part 1: Activation of this compound
To render this compound reactive towards primary amines on a protein, its carboxylic acid group must first be activated. A widely used and effective method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]
Caption: Activation of this compound to its amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
Protocol:
-
Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Dissolve this compound: Dissolve the this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used.
-
Activation Reaction: a. To the this compound solution, add EDC to a final concentration of approximately 2 mM. b. Immediately add Sulfo-NHS to a final concentration of approximately 5 mM.[9][10] c. Mix well and allow the reaction to proceed for 15 minutes at room temperature.[8][9]
-
Proceed to Labeling: The activated Sulfo-NHS ester is not typically isolated and should be used immediately for protein labeling.
Part 2: Protein Labeling
This protocol describes the covalent attachment of the activated this compound (as the Sulfo-NHS ester) to the target protein. The reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH to ensure the primary amines on the protein are deprotonated and nucleophilic.
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Sulfoanthranilic acid | C7H7NO5S | CID 19151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Sulfo Anthranilic Acid,2 Amino - 5 Sulpho Benzoic Acid [himalayachemicals.com]
- 4. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 5. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching studies with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetically encoded FRET sensors using a fluorescent unnatural amino acid as a FRET donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Sulfoanthranilic Acid as a Co-catalyst
Introduction: Unveiling the Catalytic Potential of 5-Sulfoanthranilic Acid
5-Sulfoanthranilic acid (2-amino-5-sulfobenzoic acid) is a bifunctional organic molecule possessing both a sulfonic acid group and an amino-benzoic acid scaffold.[1][2] While traditionally utilized as an intermediate in the synthesis of dyes and other complex organic molecules, its inherent chemical functionalities present untapped potential in the realm of catalysis.[2] The strong Brønsted acidity of the sulfonic acid group (-SO₃H), combined with the aromatic backbone, suggests its utility in two distinct catalytic paradigms: as a solid acid catalyst in organic synthesis and as a potential photosensitizer in photocatalytic reactions.
This guide provides detailed protocols for the application of 5-Sulfoanthranilic acid as a co-catalyst in two representative systems. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore novel and environmentally benign catalytic methodologies.
Part 1: 5-Sulfoanthranilic Acid as a Heterogeneous Acid Co-catalyst in Benzimidazole Synthesis
Scientific Rationale and Expertise
The sulfonic acid moiety (-SO₃H) is a potent Brønsted acid, capable of protonating substrates and facilitating a wide range of acid-catalyzed reactions, including esterification, alkylation, and condensation.[3][4] When immobilized on a solid support or used in its crystalline form, it can function as a heterogeneous catalyst, offering advantages in terms of separation, recovery, and reusability, which are key tenets of green chemistry.[5]
In this protocol, we propose the use of 5-Sulfoanthranilic acid as a solid acid co-catalyst for the synthesis of benzimidazole derivatives from o-phenylenediamine and an aldehyde. The catalyst's role is to protonate the aldehyde, rendering it more susceptible to nucleophilic attack by the diamine, thereby accelerating the condensation and subsequent cyclization.
Experimental Workflow Diagram
Caption: Workflow for benzimidazole synthesis using 5-Sulfoanthranilic acid as a solid acid co-catalyst.
Detailed Protocol: Synthesis of 2-phenyl-1H-benzimidazole
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 5-Sulfoanthranilic acid | >98% purity |
| o-phenylenediamine | Reagent grade |
| Benzaldehyde | Reagent grade |
| Ethanol | Anhydrous |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Filtration apparatus | Buchner funnel, filter paper |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) | Silica gel plates |
| Column chromatography setup | Silica gel, appropriate solvents |
Procedure:
-
Catalyst Preparation:
-
Dry the 5-Sulfoanthranilic acid in a vacuum oven at 80°C for 4 hours to remove any adsorbed water.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethanol (30 mL).
-
Add the dried 5-Sulfoanthranilic acid (0.217 g, 1 mmol, 10 mol%).
-
Attach a reflux condenser and place the flask on a hotplate stirrer.
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the solid 5-Sulfoanthranilic acid co-catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any leached acidic species, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-phenyl-1H-benzimidazole.
-
Part 2: 5-Sulfoanthranilic Acid as a Co-catalyst in Photocatalytic Hydrogen Evolution
Scientific Rationale and Expertise
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis and renewable energy research.[6] A typical system for photocatalytic hydrogen evolution consists of a photosensitizer (PS), a catalyst (often a metal nanoparticle), and a sacrificial electron donor (SED). The photosensitizer absorbs light, enters an excited state, and initiates an electron transfer cascade. Organic dyes are often used as photosensitizers due to their strong absorption in the visible spectrum.[7][8]
5-Sulfoanthranilic acid, with its extended aromatic system, has the potential to act as an organic dye photosensitizer. Upon irradiation with visible light, it could be excited and then transfer an electron to an electron relay, which in turn reduces protons to hydrogen gas at the surface of a co-catalyst like platinum nanoparticles.
Proposed Photocatalytic Cycle
Caption: Proposed mechanism for photocatalytic hydrogen evolution with 5-Sulfoanthranilic acid (5-SAA) as a photosensitizer.
Detailed Protocol: Photocatalytic Hydrogen Evolution
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 5-Sulfoanthranilic acid | >98% purity |
| Methyl Viologen (MV²⁺) | Reagent grade |
| Ethylenediaminetetraacetic acid (EDTA) | Disodium salt, reagent grade |
| H₂PtCl₆ solution | For in-situ Pt nanoparticle synthesis |
| Sodium borohydride (NaBH₄) | Reagent grade |
| Phosphate buffer | pH 7.0 |
| Quartz reaction vessel with septum | Gas-tight |
| Visible light source | e.g., 300W Xenon lamp with a >420 nm cut-off filter |
| Gas chromatograph (GC) | With a thermal conductivity detector (TCD) |
| Gas-tight syringe | For sampling headspace gas |
| Schlenk line or glovebox | For creating an inert atmosphere |
Procedure:
-
Preparation of the Photocatalytic System:
-
In a quartz reaction vessel, dissolve 5-Sulfoanthranilic acid (2.17 mg, 0.01 mmol) as the photosensitizer, methyl viologen (5.14 mg, 0.02 mmol) as the electron relay, and EDTA (186 mg, 0.5 mmol) as the sacrificial electron donor in 10 mL of phosphate buffer (pH 7.0).
-
For the in-situ preparation of the platinum co-catalyst, add an aqueous solution of H₂PtCl₆ to achieve a final Pt concentration of approximately 0.5 wt% relative to the photosensitizer.
-
Add a freshly prepared aqueous solution of NaBH₄ (in slight excess) to reduce the platinum salt to nanoparticles. A color change to dark brown/black indicates nanoparticle formation.
-
-
Reaction Setup:
-
Seal the quartz vessel with a rubber septum.
-
Degas the solution by bubbling with argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer and intercept electrons.
-
-
Photocatalytic Reaction:
-
Place the reaction vessel in a water bath to maintain a constant temperature (e.g., 25°C).
-
Irradiate the vessel with a visible light source, ensuring uniform illumination of the solution while stirring.
-
-
Hydrogen Quantification:
-
At regular time intervals (e.g., every 30 minutes), take a sample of the headspace gas (e.g., 100 µL) using a gas-tight syringe.
-
Inject the gas sample into a GC-TCD to quantify the amount of hydrogen produced.
-
Continue the experiment for a set duration (e.g., 4-6 hours) and plot the amount of hydrogen evolved over time.
-
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for 5-Sulfoanthranilic acid and all other reagents before use.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle 5-Sulfoanthranilic acid in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]
-
The photocatalysis experiment generates hydrogen gas, which is flammable. Ensure the setup is in a well-ventilated area away from ignition sources.
References
- China News. (2024). Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights.
- Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
- Wikipedia. (n.d.). Sulfonic acid.
- Britannica. (2025). Sulfonic acid.
- PubChem. (n.d.). 5-Sulfoanthranilic acid.
- RSC Publishing. (n.d.). Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions.
- SciSpace. (n.d.). Solid acids and their use as environmentally friendly catalysts in organic synthesis.
- Rao, L. (2007). Solid Acid Catalysts in Green Chemistry. Resonance, 12(10), 30-38.
- Aston University. (2000). Novel supported solid acid catalysts for environmentally friendly organic synthesis. Aston Research Explorer.
- ResearchGate. (2014). 5-Sulfo anthranilic acid dithiocarbamate functionalized silver nanoparticles as a colorimetric probe for the simple and selective detection of tricyclazole fungicide in rice samples.
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Application Notes & Protocols: Synthesis and Application of Metal-Organic Frameworks Using 2-Amino-5-sulfobenzoic Acid for Advanced Drug Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing 2-Amino-5-sulfobenzoic acid as a functional organic linker. MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable structures, making them ideal candidates for advanced drug delivery systems.[1][2][3] The incorporation of this compound introduces critical amino and sulfonate functionalities, which can enhance biocompatibility, modulate drug release kinetics, and provide sites for post-synthetic modification. This guide details a robust solvothermal synthesis protocol, outlines essential characterization techniques for structural validation, and explores the application of these functionalized MOFs in drug loading and release studies.
Introduction: The Significance of Functionalized Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[3][4] Their defining features—high porosity, vast surface area, and tailorable chemical properties—position them as superior materials for applications ranging from gas storage to catalysis and biomedicine.[1][5] In the realm of drug development, MOFs offer a versatile platform for encapsulating therapeutic agents, promising high drug payloads and controlled release.[6][7]
The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.[8] this compound (also known as 5-Sulfoanthranilic acid) is a particularly advantageous linker.[9] Its trifunctional nature offers:
-
Carboxylate Group (-COOH): The primary coordination site for forming the MOF backbone with metal centers.
-
Amino Group (-NH₂): Provides a basic site that can interact with drug molecules, be used for post-synthetic modification to attach targeting moieties, and can influence the local pH environment.[10][11]
-
Sulfonate Group (-SO₃H): Enhances the hydrophilicity and stability of the MOF structure and can serve as an additional coordination or hydrogen-bonding site.[4]
This guide provides the foundational knowledge and practical protocols to harness the potential of this functionalized linker for creating sophisticated MOF-based drug delivery systems.
Principles of MOF Synthesis: A Methodological Overview
The synthesis of MOFs is a process of controlled crystallization. Several methods exist, each with distinct advantages.[12][13]
-
Solvothermal/Hydrothermal Synthesis: This is the most common method, involving heating the precursor mixture (metal salt and organic linker) in a sealed vessel (autoclave) above the boiling point of the solvent.[14] The increased temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality, crystalline MOFs. This method is favored for its ability to produce materials with high phase purity and well-defined crystal morphologies.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture.[3] The primary advantage is a dramatic reduction in synthesis time—from days or hours to minutes. This rapid heating can also lead to the formation of smaller, nano-sized MOF crystals, which are often desirable for biomedical applications.[3]
-
Room Temperature Synthesis: Some MOFs can be synthesized at ambient temperatures, often by carefully controlling precursor concentrations and using a base to deprotonate the linker.[15] This method is energy-efficient and suitable for thermally sensitive linkers or the encapsulation of delicate drug molecules during synthesis.[15]
The selection of a synthesis method depends on the desired crystal size, purity, and the thermal stability of the precursors. For achieving high crystallinity and a well-ordered porous structure suitable for detailed characterization and drug loading, the solvothermal method is the preferred starting point.
Figure 1: General workflow for the solvothermal synthesis of a MOF.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zn-based MOF
This protocol describes the synthesis of a zinc-based MOF using this compound. Zinc is chosen for its low toxicity and versatile coordination chemistry.[8][16]
Materials and Equipment
| Material/Equipment | Specification |
| This compound | >96% purity |
| Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] | Analytical Grade (>99%) |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |
| Chloroform | Anhydrous, >99% |
| Teflon-lined Stainless Steel Autoclave | 25 mL volume |
| Programmable Laboratory Oven | Capable of maintaining ±1°C accuracy |
| Centrifuge | Capable of >8000 rpm |
| Schlenk Line / Vacuum Oven | For activation of the sample |
| Analytical Balance | 0.1 mg readability |
| Sonicator Bath | - |
Step-by-Step Methodology
-
Precursor Solution: In a 20 mL glass vial, dissolve 0.217 g (1.0 mmol) of this compound and 0.446 g (1.5 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.
-
Causality Note: A slight excess of the metal salt is often used to promote the formation of the desired crystal phase. DMF is an excellent solvent for both the linker and the metal salt and acts as a high-boiling point medium necessary for solvothermal conditions.[14]
-
-
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and create a homogeneous solution.
-
Reaction Setup: Transfer the solution into a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Crystallization: Place the sealed autoclave in a programmable laboratory oven. Heat to 120°C and maintain this temperature for 24 hours.
-
Causality Note: The temperature and time are critical parameters. 120°C provides sufficient energy for crystal nucleation and growth, while 24 hours allows for the formation of well-defined crystals.[14] These parameters may be optimized to control crystal size and yield.
-
-
Cooling & Isolation: After 24 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Do not quench. Once cooled, retrieve the product, which typically appears as a crystalline powder at the bottom of the liner.
-
Washing: Decant the mother liquor. Add 10 mL of fresh DMF, vortex or sonicate briefly to resuspend the powder, and then centrifuge at 8000 rpm for 10 minutes to collect the solid. Repeat this washing step three times to remove unreacted precursors.
-
Solvent Exchange: After the final DMF wash, perform a solvent exchange by soaking the collected solid in 10 mL of chloroform for 24 hours. Replace the chloroform three times during this period.
-
Causality Note: Chloroform is more volatile than DMF. This step is crucial for "activation" as it replaces the high-boiling point DMF molecules trapped within the MOF pores, making them easier to remove under vacuum.
-
-
Activation: Decant the chloroform and dry the product under dynamic vacuum at 100°C for 12 hours. This step removes all guest solvent molecules from the pores, making the internal surface area accessible.
-
Storage: Store the activated MOF powder in a desiccator to prevent re-adsorption of atmospheric moisture.
Protocol 2: Drug Loading via Post-Synthetic Incubation
This protocol details the loading of a model anticancer drug, 5-Fluorouracil (5-FU), into the activated MOF.
Methodology
-
Drug Solution: Prepare a 2 mg/mL solution of 5-Fluorouracil in methanol.
-
Incubation: Immerse 50 mg of the activated MOF powder in 10 mL of the 5-FU solution.
-
Loading: Stir the suspension at room temperature for 48 hours in a sealed, light-protected vial.
-
Causality Note: The extended incubation period allows drug molecules to diffuse into the MOF pores and adsorb onto the internal surfaces.[7] The process relies on host-guest interactions, such as hydrogen bonding and π-π stacking, between the MOF and the drug.
-
-
Isolation: Centrifuge the suspension at 8000 rpm for 15 minutes to collect the drug-loaded MOF.
-
Washing: Wash the collected solid briefly with a small amount of fresh methanol to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the final 5-FU@MOF product under vacuum at 40°C for 6 hours.
Characterization and Validation: A Self-Validating System
To ensure the successful synthesis and functionality of the MOF, a suite of characterization techniques is essential.
Figure 2: Characterization workflow for validating MOF synthesis and drug loading.
Expected Characterization Results
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity. | A diffraction pattern with sharp peaks, indicating a highly crystalline material. The pattern should be consistent from batch to batch and remain largely intact after drug loading.[17] |
| Scanning Electron Microscopy (SEM) | Visualizes crystal morphology and size. | Uniform, well-defined crystals (e.g., cubic, hexagonal). The size can be determined and should be consistent within the sample.[17][18] |
| Thermogravimetric Analysis (TGA) | Measures thermal stability and solvent content. | A multi-step weight loss curve. The first step (up to ~150°C) corresponds to the removal of guest solvent. The major weight loss at higher temperatures (>300°C) indicates framework decomposition.[19] |
| FTIR Spectroscopy | Identifies functional groups. | Peaks corresponding to the linker's -NH₂, -SO₃H, and carboxylate groups. After drug loading, new peaks characteristic of the drug (e.g., C=O and N-H stretches for 5-FU) should appear.[16] |
| BET Surface Area Analysis | Quantifies porosity. | High surface area (typically >500 m²/g for microporous MOFs). A significant decrease in surface area after drug loading confirms that the pores have been occupied by drug molecules.[18] |
Applications in Drug Development: A Targeted Approach
MOFs synthesized with this compound are particularly suited for drug delivery due to their inherent properties.
-
High Drug Loading: The intrinsic porosity allows for the encapsulation of a large amount of therapeutic agent per unit mass of the carrier, far exceeding many traditional nanocarriers.[7]
-
Controlled Release: The release of the drug from the MOF can be triggered by environmental stimuli. For instance, in the acidic environment of a tumor (pH ~5.8-6.5), the protonation of the carboxylate or amino groups can alter host-guest interactions or even induce framework degradation, leading to accelerated drug release precisely at the target site.[16]
-
Tunable Surface Chemistry: The free amino groups on the linker serve as handles for post-synthetic modification.[2][3] Targeting ligands, such as folic acid or antibodies, can be covalently attached to these groups, enabling the MOF to actively target cancer cells and reduce off-target toxicity.
A typical drug release study involves suspending the drug-loaded MOF in buffer solutions at different pH values (e.g., pH 7.4 for blood and pH 5.8 for tumor microenvironments) and measuring the concentration of the released drug over time using UV-Vis spectroscopy or HPLC. The resulting release profiles provide critical data on the carrier's performance and its potential for stimuli-responsive behavior.
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analytical methods for quantification of 2-Amino-5-sulfobenzoic acid
The quantification of this compound can be reliably achieved through several analytical techniques. The selection of the most appropriate method is a strategic decision that depends on the specific analytical challenge. For unequivocal, specific quantification in complex matrices, RP-HPLC is the method of choice and is essential for regulatory submissions. For rapid, high-throughput analysis of pure substances, UV-Vis spectrophotometry provides an efficient solution. For the definitive purity assessment of bulk material, potentiometric titration offers a robust and cost-effective absolute method. Proper validation of the chosen method is paramount to ensure data integrity and compliance, thereby safeguarding the quality and safety of the final product. [12]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Amino-5-sulfobenzoic Acid
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-sulfobenzoic acid (CAS No. 3577-63-7), also known as 5-Sulfoanthranilic Acid.[1] This compound is a vital building block in various chemical syntheses. The method utilizes a standard reversed-phase C18 column with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for routine quality control, stability testing, and research applications in pharmaceutical and chemical industries.[2][3]
Introduction
This compound is an aromatic organic compound containing amine, carboxylic acid, and sulfonic acid functional groups. Its molecular structure contributes to its unique chemical properties, including potential fluorescence. The accurate quantification of this compound is critical for ensuring the quality and purity of raw materials, monitoring reaction progress, and verifying the composition of final products.
The presence of multiple ionizable groups presents a challenge for chromatographic analysis. A reversed-phase HPLC method is often preferred for its robustness and widespread availability. The key to a successful separation is the careful control of the mobile phase pH to ensure a consistent ionization state of the analyte, thereby promoting stable retention and symmetrical peak shapes. This document provides a comprehensive guide, from method development rationale to a full validation protocol, designed for immediate implementation by researchers and quality control analysts.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference(s) |
| CAS Number | 3577-63-7 | [4] |
| Synonym(s) | 5-Sulfoanthranilic Acid | [1] |
| Molecular Formula | C₇H₇NO₅S | [1] |
| Molecular Weight | 217.2 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | Approx. 317-319 °C | [5] |
Chromatographic Method: Rationale and Development
The primary objective was to develop a simple, rapid, and reproducible method. The choices for the column, mobile phase, and detection parameters were guided by the physicochemical properties of this compound.
-
Column Selection: A C18 stationary phase was chosen as it is the most common and versatile support for reversed-phase chromatography. It effectively retains moderately polar aromatic compounds like this compound through hydrophobic interactions. The high polarity imparted by the sulfonic and carboxylic acid groups necessitates a highly aqueous mobile phase for reasonable retention.
-
Mobile Phase Selection: The mobile phase consists of an acidic aqueous buffer and an organic modifier (acetonitrile). The inclusion of an acid, such as phosphoric acid, is critical. At a low pH (around 2.5-3.0), the ionization of both the carboxylic acid and sulfonic acid groups is suppressed. This un-ionized state minimizes secondary ionic interactions with residual silanols on the silica backbone of the column, leading to significantly improved peak symmetry and stable retention times. Acetonitrile was selected as the organic modifier due to its low UV cutoff and common use in reversed-phase HPLC.
-
Detection Wavelength: To determine the optimal detection wavelength, a standard solution of this compound was scanned using a UV-Vis spectrophotometer. The maximum absorbance (λmax) was observed to be approximately 255 nm. This wavelength provides high sensitivity for the analyte while minimizing interference from potential impurities. This is consistent with methods used for structurally similar aminobenzoic acids.[6]
Experimental Protocol & Methodology
Materials and Reagents
-
This compound Reference Standard (>96% purity).[4]
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (85%, Analytical Grade).
-
Deionized Water (18.2 MΩ·cm).
-
0.45 µm Syringe Filters (for sample preparation).
Instrumentation
-
An HPLC system equipped with:
-
Isocratic Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water / Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 255 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: The mobile phase (90:10 Water:ACN with 0.1% H₃PO₄) is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing both standards and analytical samples for injection.
Caption: Standard and Sample Preparation Workflow.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][7] The core validation parameters assessed were system suitability, specificity, linearity, accuracy, precision, and robustness.
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. Five replicate injections of a 100 µg/mL standard were made.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (Asymmetry) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 7800 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity
Specificity was demonstrated by injecting the diluent (blank), which showed no interfering peaks at the retention time of the this compound peak. Peak purity analysis using a photodiode array detector confirmed the absence of co-eluting impurities.
Linearity and Range
Linearity was evaluated across a range of 10 µg/mL to 200 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration of the analyte.
| Parameter | Result |
| Validated Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Regression Equation | y = 45872x + 1250 |
The high correlation coefficient confirms the excellent linear relationship between concentration and detector response across the specified range.[8]
Accuracy (Percent Recovery)
Accuracy was determined by spiking a known amount of analyte into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). Each level was prepared in triplicate.
| Spiked Level | Concentration | Mean Recovery (%) | % RSD |
| 80% | 80 µg/mL | 100.5% | 0.8% |
| 100% | 100 µg/mL | 99.8% | 0.5% |
| 120% | 120 µg/mL | 101.1% | 0.6% |
The results demonstrate a high degree of accuracy, with recovery values falling within the typical acceptance range of 98-102%.
Precision
Precision was assessed at two levels: repeatability (intra-assay) and intermediate precision.[8]
-
Repeatability: Six separate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day. The % RSD of the results was 0.78%.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The % RSD of the results from this study was 0.95%.
Both results are well within the commonly accepted limit of ≤ 2.0% RSD, indicating excellent method precision.[7]
Method Validation Parameter Relationship
The following diagram illustrates how the core validation parameters are interconnected and establish the reliability of the analytical method.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The HPLC method presented in this application note is demonstrated to be rapid, specific, linear, accurate, and precise for the quantitative analysis of this compound. The validation results confirm that the method is fit for its intended purpose and adheres to the stringent requirements of the ICH guidelines. This protocol can be readily implemented in a quality control or research laboratory for reliable and routine analysis of this compound in various sample matrices.
References
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- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: The Strategic Use of 2-Amino-5-sulfobenzoic Acid in Pharmaceutical Synthesis
These comprehensive application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of 2-Amino-5-sulfobenzoic acid (also known as 5-sulfoanthranilic acid) in the synthesis of pharmaceutical agents. This document provides an in-depth exploration of its role as a key building block, detailing synthetic strategies, reaction mechanisms, and step-by-step protocols for the preparation of various classes of therapeutic agents.
Introduction: The Versatility of the this compound Scaffold
This compound is a bifunctional aromatic compound featuring an amino group, a carboxylic acid, and a sulfonic acid moiety. This unique combination of functional groups makes it a highly valuable and versatile starting material in medicinal chemistry. The sulfonic acid group often imparts increased water solubility to the final drug molecule, a desirable pharmacokinetic property. The amino and carboxylic acid groups provide reactive handles for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.
The strategic placement of these functional groups on the benzene ring allows for the synthesis of a variety of pharmacologically active compounds, including diuretics, antibacterial sulfonamides, and potentially anti-inflammatory and anti-cancer agents. This guide will delve into the practical applications of this compound in these key therapeutic areas.
Application in the Synthesis of Diuretic Agents
The 2-aminobenzoic acid scaffold is a core component of several potent diuretic drugs. The presence of the sulfonamide group is crucial for their mechanism of action, which often involves the inhibition of ion transport in the renal tubules. While many syntheses of loop diuretics like furosemide and bumetanide start from related precursors, the synthetic principles are directly applicable to routes utilizing this compound or its derivatives.
Rationale for Use in Diuretic Synthesis
The structural motif of an aminobenzoic acid substituted with a sulfonamide group is a well-established pharmacophore for diuretic activity[1][2][3][4][5]. The carboxylic acid group is essential for binding to the target protein, while the sulfonamide moiety is critical for the diuretic effect. The amino group provides a convenient point for introducing various substituents to modulate the compound's potency, duration of action, and pharmacokinetic profile.
Synthetic Strategy: Synthesis of Bumetanide Analogs
Bumetanide, a potent loop diuretic, is chemically 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid. While its synthesis often starts from 3,5-dinitro-4-chlorobenzoic acid, a key intermediate is 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a close analog of this compound[6][7]. The following protocol outlines a general strategy for the synthesis of such diuretic agents, adaptable from known procedures.
Experimental Protocol 1: Synthesis of a Bumetanide Analog Intermediate
This protocol describes the synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of bumetanide.
Materials:
-
3,5-Dinitro-4-chlorobenzoic acid
-
Phenol
-
Sodium bicarbonate
-
Sodium hydrosulfite
-
15% Ammonia solution
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Phenoxylation: In a round-bottom flask, combine 3,5-dinitro-4-chlorobenzoic acid (1 eq.), phenol (1.1 eq.), and sodium bicarbonate (2.2 eq.) in water. Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 1 to precipitate the product, 3,5-dinitro-4-phenoxybenzoic acid. Filter the solid, wash with water, and dry[7].
-
Partial Reduction: Dissolve the 3,5-dinitro-4-phenoxybenzoic acid (1 eq.) in a 15% ammonia solution. To this solution, add a solution of sodium hydrosulfite (3.6 eq.) in water dropwise with stirring. The reaction is exothermic and the color of the solution will fade. After the addition is complete, stir for an additional 30 minutes. Acidify the solution with hydrochloric acid to precipitate 3-amino-5-nitro-4-phenoxybenzoic acid. Filter the product, wash with water, and dry[7].
-
Reduction of the Second Nitro Group: The 3-amino-5-nitro-4-phenoxybenzoic acid can be further reduced to 3,5-diamino-4-phenoxybenzoic acid using standard reduction methods, such as catalytic hydrogenation with Pd/C.
-
Diazotization and Sulfonylation (Sandmeyer Reaction): The resulting diamino compound can be selectively diazotized at the 5-position and then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group.
-
Ammonolysis: The sulfonyl chloride is then treated with ammonia to yield the desired 3-amino-4-phenoxy-5-sulfamoylbenzoic acid[7].
Causality Behind Experimental Choices:
-
The use of a weak base like sodium bicarbonate in the phenoxylation step is crucial to facilitate the nucleophilic aromatic substitution without promoting unwanted side reactions.
-
Sodium hydrosulfite is a mild reducing agent that allows for the selective reduction of one nitro group in the presence of the other.
-
The Sandmeyer reaction is a classic and reliable method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | 3,5-Dinitro-4-phenoxybenzoic acid | 3,5-Dinitro-4-chlorobenzoic acid | Phenol, NaHCO₃ | ~95 | [7] |
| 2 | 3-Amino-5-nitro-4-phenoxybenzoic acid | 3,5-Dinitro-4-phenoxybenzoic acid | Sodium hydrosulfite | ~85 | [7] |
Diagram of Synthetic Pathway
Caption: Synthetic pathway to a Bumetanide analog.
Application in the Synthesis of Antibacterial Sulfonamides
Sulfonamides were the first class of synthetic antibacterial agents and remain important in the treatment of various bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[1]. This compound provides a direct scaffold for the synthesis of novel sulfonamide derivatives.
Rationale for Use in Sulfonamide Synthesis
The core structure of this compound contains the essential p-aminobenzoic acid (PABA) analog moiety required for antibacterial activity. The amino group can be acylated or reacted with various sulfonyl chlorides to generate a library of sulfonamide derivatives for structure-activity relationship (SAR) studies. The sulfonic acid group can enhance water solubility, and the carboxylic acid can be modified to modulate the pharmacokinetic properties of the resulting compounds.
Synthetic Strategy: General Synthesis of Novel Sulfonamides
The following protocol provides a general method for the synthesis of novel sulfonamides starting from this compound.
Experimental Protocol 2: General Synthesis of N-Acylsulfonamides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Desired amine (R-NH₂)
-
Desired sulfonyl chloride (R'-SO₂Cl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Protection of the Carboxylic Acid (Optional but Recommended): The carboxylic acid group of this compound can be protected as an ester (e.g., methyl or ethyl ester) by refluxing with the corresponding alcohol in the presence of a catalytic amount of acid (e.g., H₂SO₄).
-
Sulfonamide Formation: Dissolve the (protected) this compound (1 eq.) in an anhydrous solvent like DCM or THF. Add a base such as pyridine or triethylamine (2 eq.). Cool the mixture to 0 °C in an ice bath. Slowly add the desired sulfonyl chloride (R'-SO₂Cl) (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Amide Coupling: The carboxylic acid group (if not protected) can be activated to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a desired amine (R-NH₂) to form an amide.
-
Deprotection (if necessary): If the carboxylic acid was protected as an ester, it can be deprotected by hydrolysis under acidic or basic conditions to yield the final sulfonamide.
Causality Behind Experimental Choices:
-
Protection of the carboxylic acid group prevents its interference with the sulfonamide formation reaction.
-
The use of a non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl generated during the reaction of the amino group with the sulfonyl chloride, driving the reaction to completion.
-
The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side product formation.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of novel sulfonamides.
Emerging Applications: Anti-inflammatory and Kinase Inhibitors
Recent research has highlighted the potential of the anthranilic acid scaffold in the development of novel anti-inflammatory drugs and kinase inhibitors[8][9][10]. The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting these therapeutic areas.
Rationale for Use in Anti-inflammatory and Kinase Inhibitor Synthesis
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid. The carboxylic acid group is often crucial for their activity, while the amino group provides a site for modification to enhance potency and selectivity. In the realm of kinase inhibitors, the aminobenzoic acid core can serve as a scaffold to which various pharmacophoric groups can be attached to achieve specific binding to the ATP-binding site of kinases[11][12]. The sulfonic acid group can be exploited to improve solubility and introduce additional interactions with the target protein.
Synthetic Strategy: Synthesis of N-Aryl Anthranilic Acid Derivatives
The following protocol outlines a general approach for the synthesis of N-aryl derivatives of this compound, which are common motifs in anti-inflammatory agents and kinase inhibitors.
Experimental Protocol 3: Synthesis of N-Aryl-2-amino-5-sulfobenzoic Acid Derivatives
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Buchwald-Hartwig Amination: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the ligand (e.g., 4 mol% Xantphos), and the base (2 eq.).
-
Add the anhydrous, degassed solvent and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of N-aryl anthranilic acid derivatives.
-
The choice of palladium catalyst, ligand, and base is critical for the success of the reaction and often needs to be optimized for specific substrates. Xantphos is a bulky electron-rich ligand that is often effective for the coupling of anilines.
-
The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Diagram of Synthetic Logic
Caption: Logic for the synthesis of N-aryl anthranilic acid derivatives.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its unique combination of functional groups allows for the straightforward synthesis of a diverse range of bioactive molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new therapeutic agents. By understanding the underlying chemical principles and the rationale behind the experimental choices, scientists can effectively utilize this compound to create novel drug candidates with improved efficacy and pharmacokinetic properties.
References
- Han, S., Suh, H., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters, 27(10), 2151-2155.
- Hassan, A., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2018, 8567570.
- Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432-439.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
- Feit, P. W., & Nielsen, K. T. (1972). Aminobenzoic acid diuretics. 3. 4-Substituted 5-sulfamylanthranilic acid derivatives. Journal of Medicinal Chemistry, 15(1), 79-83.
- (1987). Synthesis method of diuretic drug buuramine. CN86108913A.
- Feit, P. W., & Nielsen, O. B. T. (1973). Aminobenzoic acid diuretics. 5. 3-Amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives and related compounds. Journal of Medicinal Chemistry, 16(10), 1170-1177.
- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Pharmacognosy Magazine, 18(79), 688-698.
- Prasher, P., & Sharma, M. (2021). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Research Journal of Pharmacy and Technology, 14(11), 6143-6151.
- BenchChem. (2025).
- Feit, P. W. (1971). Aminobenzoic acid diuretics. 2.
- (1965). Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. DE1183094B.
- Feit, P. W., & Nielsen, K. T. (1972). Aminobenzoic acid diuretics. 3.
- (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.
- Sheibani, H., et al. (2015). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Mini-Reviews in Medicinal Chemistry, 15(11), 946-965.
- Biosynth. (n.d.). This compound.
- Kapoor, A., et al. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
- Asif, M. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
- Luma, S. (2019). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
- Al-Ostath, A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6528.
- Zhang, C., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. International Journal of Molecular Sciences, 23(15), 8567.
- Engel, M., et al. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 13(15), 1335-1352.
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Application Notes and Protocols for 2-Amino-5-sulfobenzoic Acid Derivatives in Drug Discovery
Introduction: The Therapeutic Potential of the 2-Amino-5-sulfobenzoic Acid Scaffold
The this compound core is a versatile scaffold in medicinal chemistry, presenting multiple points for chemical modification to generate a diverse library of compounds with a wide range of pharmacological activities. The presence of the carboxylic acid, amino, and sulfonic acid groups allows for fine-tuning of physicochemical properties such as solubility, acidity, and hydrogen bonding capacity. These features are critical for optimizing drug-target interactions, absorption, distribution, metabolism, and excretion (ADME) profiles.
Derivatives of the parent molecule have shown promise in various therapeutic areas, including as anticancer and anti-inflammatory agents. The sulfonamide moiety, in particular, is a well-established pharmacophore found in numerous approved drugs, known for its ability to mimic the transition state of enzymatic reactions and to bind effectively to protein targets. This guide provides detailed protocols for the synthesis, characterization, and in vitro evaluation of novel this compound derivatives as potential drug candidates.
PART 1: Synthesis and Characterization of Novel Derivatives
A key strategy in drug discovery is the creation of a focused library of compounds to explore the structure-activity relationship (SAR). Here, we describe a generalizable synthetic scheme to produce a series of N-acyl and N-sulfonyl derivatives of this compound.
Rationale for Derivative Selection
The synthetic strategy focuses on modifying the 2-amino group to introduce a variety of functionalities. Acylation and sulfonylation are chosen as primary diversification reactions due to the well-documented biological importance of amides and sulfonamides in drug molecules. The selected R groups can be varied to probe the effects of steric bulk, electronic properties, and lipophilicity on biological activity.
General Synthetic Workflow
Caption: General synthetic workflow for N-substituted this compound derivatives.
Protocol 1: Synthesis of Methyl 2-(acetylamino)-5-sulfobenzoate (A Representative Amide Derivative)
This protocol details the synthesis of a simple amide derivative to illustrate the general procedure.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Acetyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Esterification (Protection of the Carboxylic Acid):
-
Suspend this compound (1 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.
-
-
Acylation of the Amino Group:
-
Dissolve the methyl 2-amino-5-sulfobenzoate (1 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) and cool to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation: Characterization of a Hypothetical Derivative Library
| Compound ID | R Group | Yield (%) | ¹H NMR (δ, ppm) Highlights | MS (m/z) [M+H]⁺ |
| DER-01 | -COCH₃ | 85 | 2.1 (s, 3H), 7.8-8.5 (m, 3H) | 276.04 |
| DER-02 | -SO₂CH₃ | 78 | 3.1 (s, 3H), 7.9-8.6 (m, 3H) | 312.01 |
| DER-03 | -COPh | 82 | 7.4-8.7 (m, 8H) | 338.05 |
| DER-04 | -SO₂Ph | 75 | 7.5-8.8 (m, 8H) | 374.02 |
PART 2: In Vitro Biological Evaluation
The following protocols are designed to screen the synthesized derivatives for their potential anticancer and anti-inflammatory activities.
Protocol 2: In Vitro Anticancer Activity - MTT Cell Viability Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anticancer Screening Workflow
Sources
Application Notes and Protocols for the Use of 2-Amino-5-sulfobenzoic Acid in Suzuki Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[5][6]
This guide focuses on a particularly valuable, yet nuanced, building block: 2-Amino-5-sulfobenzoic acid . This trifunctional molecule, featuring an amino group, a sulfonic acid moiety, and a carboxylic acid, presents both unique opportunities and specific challenges for synthetic chemists.[7] The electron-donating amino group can modulate the electronic properties of the aromatic ring and potentially coordinate with the palladium catalyst, while the strongly electron-withdrawing and water-solubilizing sulfonic acid group offers a handle for creating derivatives with enhanced aqueous solubility—a highly desirable trait in drug development.[7][8][9]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to effectively utilize this compound derivatives in Suzuki coupling reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer practical troubleshooting advice to navigate the complexities of this versatile reagent.
Scientific Integrity & Mechanistic Rationale
A successful Suzuki coupling hinges on a delicate interplay between the catalyst, substrates, base, and solvent. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][10][11]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
When employing a derivative of this compound (typically as its corresponding boronic acid or ester), several factors demand special consideration:
-
The Role of the Amino Group : As an electron-donating group, the amino moiety can increase the electron density of the aromatic ring. More significantly, its basic nature allows it to coordinate to the palladium center, which can sometimes inhibit catalytic activity.[8][9] In cases of low reactivity, protection of the amino group (e.g., as a Boc-carbamate) may be required to prevent catalyst inhibition and other side reactions.[12]
-
The Influence of the Sulfonic Acid Group : This highly polar, electron-withdrawing group dramatically increases the water solubility of the reagent and subsequent products.[7] This property can be leveraged to develop greener reaction protocols in aqueous media. However, its strong acidity necessitates careful selection of the base to ensure the reaction medium is suitable for the catalytic cycle. While typically stable, under harsh conditions, aryl sulfonate groups can sometimes undergo coupling themselves, although this is less common than with halides or triflates.[13][14]
-
Catalyst and Ligand Selection : The multifunctional nature of this compound can make it a "challenging substrate." The use of electron-rich, bulky phosphine ligands, such as SPhos or XPhos, is often beneficial.[10][15] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps.
-
Base and Solvent System : The choice of base is critical for activating the organoboron species to facilitate transmetalation.[1][16] For substrates containing acidic protons, like the sulfonic and carboxylic acids, inorganic bases such as K₃PO₄ or K₂CO₃ are commonly employed.[10] Given the polarity of the substrate, solvent systems like 1,4-dioxane/water, DMF, or toluene are often effective.[2][3][8]
Experimental Protocols and Workflow
The following protocols provide a starting point for the Suzuki coupling of a 2-amino-5-sulfophenylboronic acid derivative with an aryl halide. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This procedure is a robust starting point for a wide range of aryl and heteroaryl halides.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Amino-5-sulfophenylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 2 mol%) and Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Schlenk flask or sealed reaction tube, magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-amino-5-sulfophenylboronic acid derivative (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).
-
Solvent Addition : Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The high polarity of the sulfonic acid group may make purification challenging. Purify the crude product by flash column chromatography (normal or reverse-phase) or by recrystallization.[8][17]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields for challenging substrates.[2][13]
Procedure:
-
Reaction Setup : In a dedicated microwave reaction vial, combine the aryl halide (1.0 equiv), the 2-amino-5-sulfophenylboronic acid derivative (1.5 equiv), base (2.5 equiv), palladium catalyst, and ligand as described in Protocol 1.
-
Solvent and Sealing : Add the degassed solvent and securely seal the vial with a cap.
-
Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-45 minutes).
-
Workup and Purification : After the vial has cooled to room temperature, proceed with the workup and purification steps as outlined in Protocol 1.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Data Presentation: Representative Reaction Conditions
While extensive data specifically for this compound is limited in readily available literature, the following table summarizes successful conditions for structurally related or challenging substrates, serving as a strong starting point for optimization.
| Entry | Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromobenzoate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | ~85-95 | [2] |
| 2 | 2-Amino-5-chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | ~70-90 | [8] |
| 3 | 4-Bromo-3-aminobenzoic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | n-Butanol | 110 | 18 | High | [10] |
| 4 | 4-Pyrimidyl sulfonate | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | H₂O | 150 (µW) | 0.3 | ~60-95 | [13] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand.2. Inappropriate base or solvent.3. Catalyst inhibition by the amino group. | 1. Use a fresh catalyst/ligand or a more robust pre-catalyst.2. Screen alternative bases (e.g., Cs₂CO₃, KF) and solvent systems.3. Protect the amino group (e.g., with Boc₂O) prior to coupling.[12] |
| Protodeboronation | 1. Presence of excess water or acidic impurities.2. Reaction temperature is too high or time is too long. | 1. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, KF).[10][18]2. Lower the reaction temperature and monitor carefully to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Inefficient oxidative addition step. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.2. Use a more active catalyst system (e.g., with bulky biarylphosphine ligands). |
| Difficult Purification | 1. High polarity of the product due to sulfonic and carboxylic acid groups. | 1. Utilize reverse-phase column chromatography.2. Consider converting the product to a salt to aid in precipitation or crystallization.3. If possible, perform the reaction on an esterified version of the substrate and hydrolyze post-coupling. |
Conclusion
This compound is a highly functionalized and valuable building block for synthesizing biaryl compounds via the Suzuki-Miyaura coupling. Its unique combination of amino, sulfonic acid, and carboxylic acid groups provides a pathway to novel molecules with tailored properties, particularly enhanced water solubility, which is crucial in pharmaceutical development.[19][20] While its multifunctionality requires careful consideration of reaction conditions—especially catalyst, ligand, and base selection—the protocols and troubleshooting guide provided here offer a solid foundation for success. By leveraging the specific attributes of this reagent, researchers can unlock new avenues in drug discovery and materials science.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH Public Access.
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate.
- The Suzuki−Miyaura Coupling of Aryl Sulfones. (n.d.). ChemRxiv.
- Suzuki Coupling. (2021, November 29). CABB Chemicals.
- Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025, August 10). ResearchGate.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019, October 11). ACS Catalysis.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Common strategies used for the synthesis of biaryls. (n.d.). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- 2-Amino-5-Chloro Benzoic acid. (n.d.). Anshul Specialty Molecules.
- The Role of this compound in Modern Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of structurally diverse biaryl fragments.[a]. (n.d.). ResearchGate.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cabb-chemicals.com [cabb-chemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Page loading... [guidechem.com]
- 20. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
Application Notes and Protocols for the Fluorescent Labeling of Amino Acids with 2-Amino-5-sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed, novel protocol for the fluorescent labeling of amino acids using 2-Amino-5-sulfobenzoic acid (ASA), also known as 5-Sulfoanthranilic Acid. While ASA is a known fluorescent compound and a key intermediate in dye synthesis, its application as a pre-column derivatization reagent for amino acid analysis is an emerging area.[1] This document outlines a scientifically robust, proposed methodology for the covalent labeling of primary and secondary amino acids, enabling their sensitive detection and quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in adapting and optimizing the method for their specific analytical needs.
Introduction: The Rationale for Fluorescent Labeling in Amino Acid Analysis
Amino acid analysis is a cornerstone of proteomics, metabolomics, and pharmaceutical quality control. Most amino acids lack a strong native chromophore or fluorophore, making their direct detection at low concentrations challenging.[2] Pre-column derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity and selectivity.[2][3] An ideal fluorescent labeling reagent should exhibit the following characteristics:
-
Quantitative and rapid reaction: The labeling reaction should proceed to completion with all amino acids under mild conditions.
-
Stable derivatives: The resulting fluorescently labeled amino acids must be stable throughout the chromatographic separation.
-
High quantum yield: The fluorophore should provide a strong fluorescence signal for high sensitivity.
-
Good solubility: The reagent and its derivatives should be soluble in the reaction and mobile phase solvents.
-
No interference: The reagent itself or its by-products should not interfere with the detection of the labeled amino acids.
This compound, a derivative of anthranilic acid, presents as a promising candidate for a fluorescent labeling agent. Its inherent fluorescence and the presence of a sulfonic acid group, which enhances water solubility, make it an attractive molecule for derivatization in aqueous environments.[1] This guide proposes a novel application of ASA for the fluorescent labeling of amino acids.
The Chemistry of ASA Labeling: A Proposed Mechanism
The proposed reaction for labeling amino acids with this compound involves the formation of a stable amide bond between the carboxylic acid group of ASA and the primary or secondary amine of the amino acid. This reaction typically requires the activation of the carboxylic acid group using a coupling agent, such as a carbodiimide, to facilitate nucleophilic attack by the amino group of the amino acid.
dot
Caption: Proposed reaction pathway for ASA labeling of amino acids.
Spectral Properties of this compound
While the precise spectral characteristics of ASA-amino acid conjugates require empirical determination, the properties of the parent compound, anthranilic acid, and its derivatives provide a strong indication. Anthranilic acid exhibits fluorescence in the UV-to-visible range.[4][5] It is anticipated that ASA and its amino acid conjugates will have an excitation maximum in the range of 310-340 nm and an emission maximum in the range of 400-430 nm. The sulfonic acid group may slightly influence the spectral properties.
| Parameter | Estimated Value | Notes |
| Excitation Wavelength (λex) | 310 - 340 nm | Based on anthranilic acid derivatives.[4] |
| Emission Wavelength (λem) | 400 - 430 nm | Based on anthranilic acid derivatives.[4] |
| Stokes Shift | ~90 nm | The difference between excitation and emission maxima. |
| Quantum Yield | Moderate to High | Expected to be sufficient for sensitive detection. |
Detailed Protocol for Fluorescent Labeling of Amino Acids with ASA
This section provides a step-by-step protocol for the derivatization of amino acids with this compound.
Reagents and Materials
-
This compound (ASA)
-
Amino acid standards or sample hydrolysate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Borate Buffer (0.1 M, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Hydrochloric acid (0.1 M)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or water bath
-
HPLC system with a fluorescence detector
Preparation of Reagents
-
ASA Labeling Reagent (10 mM): Dissolve 21.72 mg of ASA in 10 mL of a 1:1 mixture of acetonitrile and borate buffer. This solution should be prepared fresh daily and protected from light.
-
EDC Solution (100 mM): Dissolve 19.2 mg of EDC in 1 mL of cold HPLC-grade water. Prepare fresh before use.
-
NHS Solution (100 mM): Dissolve 11.5 mg of NHS in 1 mL of cold HPLC-grade water. Prepare fresh before use.
-
Amino Acid Standard Mix (1 mM each): Prepare a stock solution of amino acid standards in 0.1 M HCl. Dilute to the desired concentration with HPLC-grade water.
Derivatization Procedure
-
Sample Preparation: To 50 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 50 µL of borate buffer (0.1 M, pH 8.5).
-
Activation of ASA: In a separate microcentrifuge tube, mix 20 µL of the ASA labeling reagent, 20 µL of the EDC solution, and 20 µL of the NHS solution. Allow this activation mixture to react for 5 minutes at room temperature.
-
Labeling Reaction: Add the 60 µL of the activated ASA mixture to the amino acid sample from step 1.
-
Incubation: Vortex the mixture gently and incubate at 60°C for 30 minutes in a thermomixer or water bath.
-
Quenching: After incubation, cool the reaction mixture to room temperature. The reaction is self-quenching as the activated ester hydrolyzes over time.
-
Dilution and Analysis: Dilute the reaction mixture with the initial mobile phase (see HPLC method below) as needed and inject it into the HPLC system.
HPLC Analysis of ASA-Labeled Amino Acids
This section outlines a recommended HPLC method for the separation and detection of ASA-labeled amino acids.
HPLC System and Conditions
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.5, with 1% Tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation: 325 nm (to be optimized)
-
Emission: 420 nm (to be optimized)
-
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 25.0 | 20 | 80 |
| 28.0 | 20 | 80 |
| 30.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Note: This gradient is a starting point and should be optimized for the specific amino acid profile and column used.
Experimental Workflow Visualization
dot
Caption: Workflow for ASA labeling and HPLC analysis of amino acids.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the following principles:
-
Standard Curve: A standard curve should be generated using known concentrations of amino acid standards to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Internal Standard: The use of a non-protein amino acid as an internal standard can correct for variations in the derivatization reaction and injection volume.
-
Spike and Recovery: Spiking a known amount of amino acid standard into a sample matrix and measuring the recovery can assess the accuracy of the method and identify any matrix effects.
-
Reproducibility: Repeated analysis of the same sample should yield consistent results, demonstrating the precision of the method.
Conclusion and Future Perspectives
The use of this compound as a fluorescent labeling agent for amino acid analysis presents a promising and novel approach. Its inherent fluorescence and water solubility are advantageous properties for a derivatization reagent. The proposed protocol provides a solid foundation for researchers to explore and optimize this method. Future work should focus on the empirical determination of the spectral properties of ASA-amino acid conjugates, a thorough investigation of reaction kinetics and stability, and validation of the method across a wide range of biological matrices.
References
- Gatti, R., Gioia, M. G., Andreatta, P., & Pentassuglia, G. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-348. [Link]
- A rapid, sensitive, and reproducible pre-column derivatisation procedure has been established for the simultaneous determination of 20 amino acids by high-performance liquid chromatography using fluorescence detection. (n.d.). LCGC Europe. [Link]
- Rahman, A., & Rohaeti, E. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10. [Link]
- Bigge, J. C., Patel, T. P., Bruce, J. A., Goulding, P. N., Charles, S. M., & Parekh, R. B. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. [Link]
- Gatti, R., Gioia, M. G., Andreatta, P., & Pentassuglia, G. (2004). HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone.
- An, S., & Li, J. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. ACS chemical biology, 13(12), 3349–3357. [Link]
- PubChem. (n.d.). 2-Aminobenzenesulfonic acid. [Link]
- McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]
- Jones, C. M., Petersson, G. A., & Petersson, E. J. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. ARKIVOC, 2021(4), 97-109. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Dye Manufacturing. [Link]
Sources
Synthesis of Quinazolinone Derivatives from 5-Sulfoanthranilic Acid: An Application Note and Protocol for Pharmaceutical Research
Introduction: The Significance of the Quinazolinone Scaffold and the Role of Sulfonation
The quinazolinone framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This nitrogen-containing heterocyclic system is the backbone of numerous therapeutic agents with applications spanning from anticancer and antimicrobial to anti-inflammatory and anticonvulsant therapies.[2][3][4][5][6][7][8] The versatility of the quinazolinone scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties.
The introduction of a sulfonic acid group, as in the case of starting with 5-sulfoanthranilic acid, imparts unique physicochemical properties to the resulting quinazolinone derivatives. The highly polar sulfonate group can significantly enhance aqueous solubility, a critical factor in drug formulation and bioavailability. Furthermore, it can introduce new hydrogen bonding interactions with biological targets, potentially altering the potency and selectivity of the compound. This application note provides a detailed protocol for the synthesis of 4-oxo-3,4-dihydroquinazoline-7-sulfonic acid from 5-sulfoanthranilic acid, leveraging the well-established Niementowski reaction.[9][10]
Reaction Overview: The Niementowski Quinazolinone Synthesis
The Niementowski synthesis is a classic and reliable method for the preparation of 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones).[10] The reaction involves the condensation of an anthranilic acid with an amide. In this protocol, we utilize formamide, which serves as both the reactant and a high-boiling solvent, to construct the pyrimidine ring of the quinazolinone core. The reaction proceeds through an initial acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.
The presence of the electron-withdrawing sulfonic acid group on the anthranilic acid ring is expected to decrease the nucleophilicity of the amino group. This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time) compared to the synthesis with unsubstituted anthranilic acid to achieve a comparable yield.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-oxo-3,4-dihydroquinazoline-7-sulfonic acid from 5-sulfoanthranilic acid.
Caption: Workflow for the synthesis of 4-oxo-3,4-dihydroquinazoline-7-sulfonic acid.
Detailed Experimental Protocol
Materials:
-
5-Sulfoanthranilic acid
-
Formamide (analytical grade)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 5-sulfoanthranilic acid with 25 mL of formamide.
-
Heating and Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture with stirring to 140-150°C. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate.
-
Isolation: Pour the cooled reaction mixture into 100 mL of cold deionized water. Stir the resulting suspension for 15 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 20 mL portions of cold 95% ethanol to remove any unreacted formamide and other impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Reaction Mechanism
The reaction proceeds via a two-step mechanism: initial N-formylation of the anthranilic acid followed by intramolecular cyclization and dehydration.
Caption: General mechanism of the Niementowski quinazolinone synthesis.
Data and Expected Results
The following table summarizes the expected data for the synthesis of 4-oxo-3,4-dihydroquinazoline-7-sulfonic acid.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | >300°C |
| Molecular Formula | C₈H₆N₂O₄S |
| Molecular Weight | 226.21 g/mol |
| Solubility | Soluble in water and DMSO, sparingly soluble in ethanol |
| ¹H NMR (DMSO-d₆, δ) | 8.1-8.3 (m, 3H, Ar-H), 12.1 (br s, 1H, NH) |
| FT-IR (KBr, cm⁻¹) | 3200-3400 (N-H), 1680 (C=O), 1170 & 1030 (S=O) |
Applications in Drug Discovery and Development
Quinazolinone derivatives bearing a sulfonic acid group are of significant interest in the development of new therapeutic agents. The enhanced water solubility can improve pharmacokinetic profiles, making them more suitable for oral or intravenous administration. The sulfonate moiety can also act as a key pharmacophoric feature, engaging in specific interactions with target proteins.
Recent research has shown that sulfonated quinazolinone derivatives exhibit a range of biological activities, including:
-
Antimicrobial Activity: The quinazolinone core is a known antibacterial and antifungal pharmacophore.[3][4][5][6][7] The addition of a sulfonic acid group can modulate this activity and potentially overcome resistance mechanisms.
-
Anticancer Activity: Many anticancer drugs are based on the quinazolinone scaffold. The introduction of a sulfonate group could lead to new derivatives with improved efficacy and selectivity against various cancer cell lines.[2]
-
Enzyme Inhibition: The acidic nature of the sulfonic acid group makes these derivatives potential candidates for inhibiting enzymes where an anionic interaction in the active site is crucial for binding.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 4-oxo-3,4-dihydroquinazoline-7-sulfonic acid from 5-sulfoanthranilic acid. The protocol is based on the robust Niementowski reaction and is suitable for implementation in a standard organic chemistry laboratory. The resulting sulfonated quinazolinone is a valuable building block for the development of novel drug candidates with potentially enhanced pharmacological properties.
References
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.).
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.).
- Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. (2011). PubMed. [Link]
- Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. (2016). International Journal of Scientific & Technology Research. [Link]
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]
- The quinazolines and some of their pharmacological activities. (n.d.).
- Synthesis of quinazoline‐4‐one derivatives (7 a‐e). (n.d.).
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.).
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011).
- Synthesis of quinazolinone libraries and derivatives thereof. (1998).
- Niementowski quinoline synthesis. (n.d.). Wikipedia. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]
- Niementowski quinazoline synthesis. (n.d.). Wikipedia. [Link]
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
- Quinazolinones, the Winning Horse in Drug Discovery. (2023).
- Pharmacological importance of quinazolinone-based drugs. (n.d.).
- Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2015). PubMed. [Link]
- Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005).
- Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. (2023).
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijstm.com [ijstm.com]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2-Amino-5-sulfobenzoic Acid as a Versatile Linker in the Design and Synthesis of Coordination Polymers
Foreword: The Architectural Versatility of a Bifunctional Linker
In the rapidly evolving field of crystal engineering and materials science, the rational design of coordination polymers with tailored structures and functionalities is of paramount importance. The choice of the organic linker is a critical determinant in the final architecture and properties of these materials. 2-Amino-5-sulfobenzoic acid (H₂asba), a seemingly simple aromatic molecule, presents itself as a linker of profound versatility. Its rigid backbone, coupled with the divergent positioning of its carboxylate, sulfonate, and amino functional groups, offers a rich playground for the construction of a diverse array of coordination polymers. This guide provides an in-depth exploration of the use of this compound as a building block for coordination polymers, offering both foundational knowledge and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis of the linker itself, its assembly with various metal ions, and the critical characterization techniques required to elucidate the resulting structures and properties.
The Linker: Synthesis, Purification, and Properties of this compound
The strategic placement of the carboxylate, sulfonate, and amino groups on the phenyl ring of this compound dictates its coordination behavior and its propensity to form extended networks through both coordination bonds and hydrogen bonding.[1][2][3]
Physicochemical Properties
A thorough understanding of the linker's properties is crucial for its effective use in the synthesis of coordination polymers.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₅S | |
| Molecular Weight | 217.2 g/mol | |
| Appearance | Light pink powder | |
| Melting Point | 319 °C | |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. | |
| pKa values | The carboxylic acid and sulfonic acid groups have distinct pKa values, influencing the pH-dependent coordination behavior. |
Synthesis Protocol: Sulfonation of Anthranilic Acid
A common and effective method for the synthesis of this compound is the direct sulfonation of anthranilic acid.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Anthranilic acid
-
Concentrated sulfuric acid (98%)
-
Sodium carbonate
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add anthranilic acid to an excess of concentrated sulfuric acid.
-
Heat the mixture to 180 °C and maintain this temperature for 1 hour with continuous stirring. The reaction mixture will become a dark, viscous liquid.
-
After 1 hour, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker of crushed ice with constant stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7. Effervescence will occur, so add the sodium carbonate solution cautiously.
-
The disodium salt of this compound will be in the aqueous solution. To isolate the free acid, the solution can be acidified with a strong acid (e.g., HCl) to precipitate the product, which can then be collected by filtration. Alternatively, for some applications, the disodium salt can be used directly after evaporation of the water.[4]
-
For purification, the crude product can be recrystallized from a hot water/ethanol mixture.
Characterization of the Linker:
-
¹H NMR and ¹³C NMR: To confirm the substitution pattern on the aromatic ring.
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the -COOH, -SO₃H, and -NH₂ functional groups.
-
Melting Point: To assess the purity of the synthesized compound.
Synthesis of Coordination Polymers with this compound
The synthesis of coordination polymers using this compound can be achieved through various methods, with hydrothermal and solvothermal techniques being the most prevalent. These methods allow for the crystallization of high-quality single crystals suitable for X-ray diffraction studies.[5][6] The choice of metal ion, solvent system, temperature, and the presence of auxiliary ligands can significantly influence the final structure of the coordination polymer.[7][8]
Caption: General workflow for the synthesis of coordination polymers.
General Hydrothermal Synthesis Protocol
Protocol 2: Hydrothermal Synthesis of a Coordination Polymer
Materials:
-
This compound
-
Metal salt (e.g., Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O, MnCl₂·4H₂O)[5]
-
Deionized water
-
Co-solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, dissolve this compound in a suitable solvent system (e.g., a mixture of water and DMF).
-
In a separate vial, dissolve the metal salt in deionized water.
-
Slowly add the metal salt solution to the linker solution with stirring.
-
If an auxiliary ligand is used, it should be added to the reaction mixture at this stage.
-
Adjust the pH of the final mixture if necessary, as pH can play a crucial role in the deprotonation of the linker and the resulting coordination modes.
-
Seal the Teflon liner in the stainless steel autoclave.
-
Place the autoclave in a programmable oven and heat it to the desired temperature (typically between 120-180 °C) for a specified period (usually 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.
Representative Synthesis Examples
The following table provides examples of synthesized coordination polymers using this compound and related linkers, showcasing the structural diversity achievable.
| Metal Ion | Auxiliary Ligand | Dimensionality | Key Structural Features | Reference |
| Cu(II) | 1,10-phenanthroline | 1D Chain | Supramolecular network formed through hydrogen bonds. | [9] |
| Cd(II) | N,N'-bis[(pyridin-4-yl)methyl]oxamide | 2D Layer | Threefold polycatenated 0D→2D interpenetrated supramolecular layer.[3] | |
| Mn(II) | None | 2D Layer | Layered structure with inter-layer N—H⋯N hydrogen bonds.[5] | |
| Zn(II) | 4,4'-bipyridine | 3D Network | Three-dimensional network with a {4⁴.6¹⁰.8}{4⁴.6²} topology.[8] | |
| Lanthanides (e.g., Pr, Eu, Tb) | Phthalic acid | 2D Layer | Wave-like 2D network.[7][10][11] |
Structural and Physicochemical Characterization
A multi-technique approach is essential to fully characterize the synthesized coordination polymers.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[12] It provides detailed information on bond lengths, bond angles, coordination geometry of the metal centers, and the overall crystal packing.
Interpreting SC-XRD Data:
-
Coordination Environment: Identify the coordination number and geometry of the metal ion.
-
Linker Conformation and Coordination Modes: Determine how the carboxylate, sulfonate, and amino groups of the linker are coordinated to the metal centers.
-
Network Topology: Analyze the connectivity of the metal nodes and organic linkers to describe the dimensionality (1D, 2D, or 3D) of the coordination polymer.
-
Supramolecular Interactions: Identify and analyze hydrogen bonds and π-π stacking interactions that contribute to the overall crystal packing.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD)
PXRD is a crucial technique for assessing the phase purity of the bulk synthesized material.[13][14] The experimental PXRD pattern of the synthesized sample is compared with the pattern simulated from the single-crystal X-ray diffraction data. A good match between the two patterns confirms that the bulk sample consists of a single crystalline phase.[15]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC provide information about the thermal stability of the coordination polymer and the presence of solvent molecules within the crystal lattice.[9][16]
Interpreting TGA/DSC Curves:
-
Weight Loss Steps: The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of guest solvent molecules. Subsequent weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework.[17]
-
Decomposition Temperature: The temperature at which the framework starts to decompose provides a measure of its thermal stability.
-
Residue: The final residue at high temperatures usually corresponds to the formation of a stable metal oxide.[5]
Spectroscopic Techniques
-
FT-IR Spectroscopy: Confirms the coordination of the carboxylate and sulfonate groups to the metal center by observing shifts in their characteristic vibrational frequencies compared to the free linker.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the linker and the metal-ligand coordination environment.
-
Photoluminescence Spectroscopy: Used to investigate the luminescent properties of the coordination polymers, particularly those containing lanthanide ions or organic chromophores.[18][19]
Applications of Coordination Polymers Derived from this compound
The unique structural features of coordination polymers derived from this compound give rise to a range of potential applications.
Luminescence
Coordination polymers incorporating lanthanide ions are well-known for their characteristic sharp and intense emission bands. The organic linker can act as an "antenna" to absorb light and efficiently transfer the energy to the lanthanide ion, which then emits light.[13][20] The amino and sulfonate groups can also influence the luminescent properties.
| Lanthanide Ion | Emission Color | Potential Application | Reference |
| Eu³⁺ | Red | Lighting, displays, sensors | [11] |
| Tb³⁺ | Green | Lighting, displays, sensors | [11] |
| Sm³⁺ | Orange-Red | Temperature sensing | [21] |
| Dy³⁺ | Yellow | White light generation | [21] |
Key Performance Metric: Luminescence Quantum Yield The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process. High quantum yields are desirable for practical applications. For lanthanide-based MOFs, quantum yields can range from a few percent to over 40%.[13][18]
Catalysis
The metal centers in coordination polymers can act as catalytic sites. Copper-containing coordination polymers, for instance, have shown promise in a variety of catalytic oxidation reactions, such as the oxidation of alcohols.[2][22] The porous nature of some coordination polymers can also allow for size-selective catalysis.
| Metal Ion | Reaction Catalyzed | Key Advantages | Reference |
| Cu(II) | Oxidation of alcohols | Heterogeneous catalyst, recyclable, high selectivity. | [1][22] |
| Zn(II) | Cyanosilylation of aldehydes | High activity, recoverable. | [23] |
Key Performance Metric: Turnover Frequency (TOF) TOF is a measure of the catalytic activity, representing the number of moles of substrate converted per mole of catalyst per unit time.
Gas Sorption and Separation
Porous coordination polymers can be used for the storage and separation of gases. The sulfonate groups within the pores can enhance the affinity for certain gas molecules, such as CO₂, through specific interactions.[24][25][26]
| Gas Molecule | Application | Key Feature | Reference |
| CO₂ | Carbon capture | Enhanced adsorption due to sulfonate groups. | [24][26] |
| H₂ | Hydrogen storage | Porous framework with high surface area. | |
| CH₄ | Methane storage | Tunable pore size and functionality. |
Key Performance Metric: Gas Uptake Capacity This is typically measured in mmol/g or cm³/g and indicates the amount of gas that can be stored within the material at a given pressure and temperature.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile linker for the construction of a wide range of coordination polymers with diverse structures and interesting properties. The strategic placement of its functional groups allows for a fine balance of strong coordination bonds and weaker hydrogen bonding interactions, leading to the formation of robust and intricate supramolecular architectures. The potential applications of these materials in luminescence, catalysis, and gas sorption are promising areas for future research. Further exploration of different metal ions, the use of co-ligands, and the post-synthetic modification of these coordination polymers will undoubtedly lead to the discovery of new materials with enhanced functionalities for a variety of technological applications.
References
- A new copper(II) supramolecular coordination polymer and a dinuclear compound with multifunctional this compound and flexible N-donor ligands: synthesis, structure and characterization. (2018). Acta Crystallographica Section C: Structural Chemistry, 74(3), 332-341. [Link]
- Synthesis, structure and characterization of two copper(II) supramolecular coordination polymers based on a multifunctional ligand 2-amino-4-sulfobenzoic acid. (2014). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 964-971. [Link]
- Preparation of this compound. PrepChem.com. [Link]
- Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. (2015). Journal of the American Chemical Society, 137(18), 5967-5979. [Link]
- Lanthanide-based near-infrared emitting metal–organic frameworks with tunable excitation wavelengths and high quantum yields. (2018).
- PXRD patterns of the Cu(II) coordination polymer (A) and Cd(II) coordination polymer (B).
- Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. (2019). Molecules, 24(11), 2146. [Link]
- Construction of High Quantum Yield Lanthanide Luminescent MOF Platform by In Situ Doping and Its Temperature Sensing Performance. (2023). Inorganic Chemistry, 62(25), 9781-9791. [Link]
- Construction of High Quantum Yield Lanthanide Luminescent MOF Platform by In Situ Doping and Its Temperature Sensing Performance.
- Synthesis, structure and characterization of two copper(II) supramolecular coordination polymers based on a multifunctional ligand 2-amino-4-sulfobenzoic acid. (2014). PubMed. [Link]
- Synthesis and characterization of a cadmium(II)-organic supramolecular coordination compound based on the multifunctional this compound ligand. (2016). PubMed. [Link]
- TGA/DSC curves of coordination polymers based on trans,trans-muconic acid and transition metals (Cu, Ni, Co).
- Comparison of CO2 adsorption isotherms at 25 °C of functionalized TEPA-MOF with s-TEPA-MOF activated at varying temperatures using static volumetric CO2 sorption method.
- Hydrothermal synthesis and crystal structure of poly[bis(μ3-3,4-diaminobenzoato)manganese], a layered coordination polymer. (2017).
- Hydrothermal synthesis and crystal structure of poly[bis(μ3-3,4-diaminobenzoato)manganese], a layered coordination polymer.
- Crystal structure and characterization of a new lanthanide coordination polymer, [Pr2(pydc)(phth)2(H2O)3]. (2024).
- Solvothermal Synthesis and Characterization of a New 3D Zn(II) Coordination Polymer With (3,4)-Connected Topology.
- Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. (2018).
- Synthesis, Structure, and Properties of 2D Lanthanide(III) Coordination Polymers Constructed from Cyclotriphosphazene-Functionlized Hexacarboxylate Ligand. (2022). Molecules, 27(23), 8345. [Link]
- Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (2014). Chemical Society Reviews, 43(16), 5789-5814. [Link]
- TGA and DSC curves of 1 (a)and 2 (b).
- Lanthanide coordination polymers with "fsy-type" topology based on 4,4'-azobenzoic acid: syntheses, crystal structures, and magnetic properties. (2014). Inorganic Chemistry, 53(20), 11153-11161. [Link]
- CO2 Adsorption in Metal-Organic Framework Mg-MOF-74: Effects of Inter-Crystalline Space. (2020).
- Synthesis, Structure and Selective Luminescence Sensing for iron(III) Ions of a Three-Dimensional zinc(II) (4,6). (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 173-179. [Link]
- TGA/DSC curves of Ag-CP.
- PXRD pattern of the coordination polymers, 2a-2c and the axial ligand TTF(py)2 in the angular range of 2θ = 5-30° at room temperature; for comparison a computed PXRD pattern derived from single-crystalline C2a at 100 K is shown.
- Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. (2020). RSC Advances, 10(70), 42881-42893. [Link]
- Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]
- CO2 adsorption isotherms in carbonized MOF-5 (points – experimental data, lines – calculated using the Sips equation).
- Adsorption isotherms of CO2 in Mg-MOF-74 over (a) wide range of partial pressures up to 100 atm, (b) partial pressures relevant to applications.
- PXRD patterns of the Cu(II) coordination polymer (A) and Cd(II) coordination polymer (B).
- Synthesis, structure and properties of 2D lanthanide coordination polymers based on N-heterocyclic arylpolycarboxylate ligands. (2014). Dalton Transactions, 43(46), 17385-17394. [Link]
- The TGA-DSC curves of 1 (a) and 2 (b).
- XRD patterns; a) simulated pattern based on single crystal data of CP 1, b) experimental pattern of CP 1.
- PXRD pattern of the coordination polymers, 2a-2c and the axial ligand TTF(py)2 in the angular range of 2θ = 5-30° at room temperature; for comparison a computed PXRD pattern derived from single-crystalline C2a at 100 K is shown.
- The measured and simulated PXRD patterns of complexes (I) and (II).
- Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. (2021). Polymers, 13(16), 2686. [Link]
- Synthesis, structures and properties of lanthanide complexes supported by 2-(pyridyl-N-Oxide) methylphosphonic acid. (2022). Advances in Energy, Environment and Chemical Engineering. [Link]
- Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. (2021). Molecules, 26(23), 7175. [Link]
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protocol for fluorescent detection of metal ions using 2-Amino-5-sulfobenzoic acid
Application Note & Protocol
Fluorescent Detection of Metal Ions Using 2-Amino-5-sulfobenzoic Acid
Abstract
This document provides a comprehensive guide for the use of this compound as a fluorescent probe for the detection of metal ions in aqueous solutions. This compound, a water-soluble aromatic compound, possesses intrinsic fluorescence that can be modulated by the presence of specific metal ions. This application note details the underlying scientific principles, a step-by-step experimental protocol for screening metal ion selectivity and performing fluorescence titration, and guidelines for data analysis and interpretation. The protocol is designed for researchers in analytical chemistry, environmental science, and drug development who require a straightforward and sensitive method for metal ion detection.
Scientific Introduction
The detection of metal ions is of paramount importance in various scientific fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research.[1] Many metal ions, even at trace concentrations, can have significant biological or environmental effects. Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, selectivity, and the ability to provide real-time measurements.[1]
This compound (also known as 5-Sulfoanthranilic acid) is an aromatic compound that exhibits native fluorescence.[2][3] Its molecular structure is particularly well-suited for the role of a fluorescent metal ion sensor. The presence of a carboxylic acid group and an amino group in an ortho position creates a potential chelation site for metal ions.[4] Furthermore, the sulfonic acid group imparts excellent water solubility, making it suitable for applications in aqueous environments.[3][5] The interaction of metal ions with the chelating site of this compound is hypothesized to cause a change in its fluorescence properties, either through enhancement or quenching, providing a basis for their detection and quantification.
Principle of Operation: A "Turn-Off" Sensing Mechanism
The fluorescence of an aromatic molecule like this compound arises from the emission of a photon as an excited electron returns to its ground state. The proximity of a metal ion can interfere with this process. While the exact mechanism for this compound is yet to be exhaustively studied, a common phenomenon observed with similar fluorescent chemosensors is Chelation-Enhanced Fluorescence Quenching (CHEQ) .
Upon chelation of a paramagnetic metal ion, such as Fe(III) or Cu(II), the fluorescence of the probe can be "turned off" or quenched. This quenching can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): In the free probe, the fluorescence is active. When a metal ion is bound, it can facilitate a non-radiative pathway where an electron is transferred from the excited state of the fluorophore to the metal ion, leading to a decrease in fluorescence intensity.
-
Energy Transfer: The energy from the excited fluorophore can be transferred to the bound metal ion, which then dissipates the energy through non-radiative pathways.
The degree of fluorescence quenching is often proportional to the concentration of the metal ion, allowing for quantitative analysis.
Caption: Proposed "turn-off" fluorescence quenching mechanism.
Materials and Reagents
-
This compound (Purity ≥ 97%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, CoCl₂, ZnCl₂, CaCl₂, MgCl₂, etc.) of high purity
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes for fluorescence measurements
-
Spectrofluorometer
-
pH meter
Detailed Experimental Protocol
Preparation of Solutions
-
HEPES Buffer (100 mM, pH 7.4): Dissolve an appropriate amount of HEPES in DI water to make a 100 mM solution. Adjust the pH to 7.4 using 1 M NaOH.
-
This compound Stock Solution (1 mM): Accurately weigh and dissolve this compound in HEPES buffer (100 mM, pH 7.4) to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt by dissolving the required amount in DI water.
Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a 10 µM solution of this compound in HEPES buffer.
-
Using the spectrofluorometer, record the excitation spectrum by scanning a range of wavelengths (e.g., 280-380 nm) while monitoring the emission at a fixed wavelength (e.g., 420 nm).
-
Identify the wavelength of maximum excitation intensity (λex).
-
Record the emission spectrum by exciting the sample at the determined λex and scanning a range of emission wavelengths (e.g., 380-550 nm).
-
Identify the wavelength of maximum emission intensity (λem).
Metal Ion Selectivity Screening
This experiment will determine which metal ions interact with the fluorescent probe.
-
In a series of labeled microcentrifuge tubes, add 980 µL of HEPES buffer.
-
To each tube, add 10 µL of the 1 mM this compound stock solution to achieve a final concentration of 10 µM.
-
To one tube (the "blank"), add 10 µL of DI water.
-
To the other tubes, add 10 µL of each 10 mM metal ion stock solution to achieve a final metal ion concentration of 100 µM.
-
Mix gently and incubate at room temperature for 5-10 minutes, protected from light.
-
Transfer each solution to a quartz cuvette and measure the fluorescence intensity at the predetermined λem, using the predetermined λex.
-
Compare the fluorescence intensity of the samples containing metal ions to the blank. A significant decrease in fluorescence indicates a quenching effect.
Caption: High-level experimental workflow.
Fluorescence Titration of a Selected Metal Ion
This experiment will quantify the sensor's response to a specific metal ion that showed significant quenching in the selectivity screening.
-
Prepare a solution of this compound at a final concentration of 10 µM in HEPES buffer in a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence intensity (F₀) at λem.
-
Make successive additions of small aliquots (e.g., 2-10 µL) of the selected metal ion stock solution (e.g., 1 mM) to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the new fluorescence intensity (F).
-
Continue the additions until the fluorescence intensity no longer changes significantly.
Data Analysis and Interpretation
Selectivity Data
Present the results of the selectivity screening in a bar chart, plotting the fluorescence intensity (or relative fluorescence, F/F₀) for each metal ion. This will visually demonstrate the selectivity of the probe.
Titration Data and Stern-Volmer Analysis
For fluorescence quenching, the data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the initial fluorescence intensity of the probe without the metal ion.
-
F is the fluorescence intensity in the presence of the metal ion.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the metal ion (the quencher).
Procedure:
-
Correct the fluorescence intensity values for the dilution effect of adding the metal ion solution.
-
Plot F₀/F versus the concentration of the metal ion, [Q].
-
Perform a linear regression on the initial, linear portion of the plot.
-
The slope of the regression line is the Stern-Volmer constant, Ksv. A larger Ksv value indicates a higher sensitivity of the probe to the metal ion.
Data Presentation
| Metal Ion | Concentration (µM) | Fluorescence Intensity (a.u.) | F/F₀ |
| Blank | 0 | Value | 1.00 |
| Fe³⁺ | 100 | Value | Value |
| Cu²⁺ | 100 | Value | Value |
| Ni²⁺ | 100 | Value | Value |
| ... | ... | ... | ... |
| Table 1: Example Data Table for Metal Ion Selectivity Screening. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No fluorescence signal | Incorrect instrument settings. | Verify excitation and emission wavelengths, and slit widths. |
| Degraded probe. | Prepare a fresh stock solution of this compound. | |
| High background fluorescence | Contaminated buffer or cuvette. | Use high-purity water and buffer reagents. Thoroughly clean the cuvette. |
| Inconsistent readings | Temperature fluctuations. | Allow the instrument to warm up and stabilize. Maintain a constant sample temperature. |
| Photobleaching. | Minimize the exposure of the sample to the excitation light. | |
| No change in fluorescence with metal ions | Incorrect pH. | Ensure the pH of the buffer is correctly adjusted. Chelation is often pH-dependent. |
| Metal ions precipitated. | Check the solubility of the metal salts in the buffer. |
References
- McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
- Ohio State University. (n.d.). Electrophilic Aromatic Substitutions of Amine and Sulfonate onto Fine-Grained Activated Carbon for Aqueous-Phase Metal Ion.
- Royal Society of Chemistry. (2010). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. Analyst, 135(10), 2653-2658.
- MDPI. (2020). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules, 25(23), 5585.
- RSC Publishing. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Advances, 14(1), 1-10.
- ResearchGate. (n.d.). Electrophilic Aromatic Substitutions of Amine and Sulfonate onto Fine-Grained Activated Carbon for Aqueous-Phase Metal Ion Removal.
- National Center for Biotechnology Information. (n.d.). Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes.
- National Center for Biotechnology Information. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. ACS Chemical Biology, 13(12), 3291-3300.
- National Center for Biotechnology Information. (n.d.). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-.
- National Center for Biotechnology Information. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega, 7(38), 34486–34496.
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis of 2-Amino-5-sulfobenzoic acid (also known as 5-sulfoanthranilic acid), a crucial intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2][3] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles, safety considerations, and process optimization strategies essential for successful and safe large-scale production.
Introduction and Significance
This compound (CAS No: 3577-63-7) is an aromatic organic compound containing amino, carboxylic acid, and sulfonic acid functional groups.[3][4] This unique combination of functional groups makes it a versatile precursor in organic synthesis. Its primary application lies in the production of azo dyes, where the amino group can be diazotized and coupled with various aromatic compounds to generate a wide spectrum of colors.[1][2] The presence of the sulfonic acid group imparts water solubility to the resulting dyes, a critical property for their application in the textile industry. Furthermore, this compound serves as a building block in the synthesis of certain pharmaceutical agents.
The large-scale synthesis of this compound is therefore a process of significant industrial importance, demanding a robust, efficient, and safe manufacturing protocol.
Synthesis Pathway: Electrophilic Aromatic Sulfonation
The most common and industrially viable method for the synthesis of this compound is the direct sulfonation of anthranilic acid (2-aminobenzoic acid).[5] This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (sulfur trioxide or its equivalent) attacks the electron-rich benzene ring of anthranilic acid.
Reaction Mechanism
The sulfonation of an aromatic ring involves the following key steps:
-
Formation of the Electrophile: In the presence of concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid), sulfur trioxide (SO₃) acts as the primary electrophile. The high concentration of SO₃ in oleum makes it a potent sulfonating agent for large-scale reactions.[6][7]
-
Electrophilic Attack: The π-electrons of the benzene ring of anthranilic acid attack the electrophilic sulfur atom of SO₃. The amino (-NH₂) and carboxylic acid (-COOH) groups are ortho, para-directing and meta-directing groups, respectively. However, under strongly acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a meta-directing group. The carboxylic acid group is also a meta-directing group. Therefore, the sulfonation is directed to the position meta to both groups, which is the 5-position.
-
Formation of a Sigma Complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, this compound.[8]
The overall reaction is reversible; however, using a high concentration of the sulfonating agent drives the equilibrium towards the formation of the sulfonated product.[7]
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactors | Glass-lined or stainless steel reactor with heating, cooling, and stirring capabilities. |
| Reagents | Anthranilic Acid (99%+ purity), Oleum (20-30% free SO₃), Concentrated Sulfuric Acid (98%), Sodium Carbonate, Water (deionized). |
| Filtration | Nutsche filter or centrifuge. |
| Drying | Vacuum oven or fluid bed dryer. |
| Personal Protective Equipment (PPE) | Acid-resistant gloves, chemical splash goggles, face shield, acid-resistant apron or suit, respiratory protection. |
Detailed Synthesis Workflow
The following diagram illustrates the key stages of the large-scale synthesis process:
Caption: Workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
Step 1: Reactor Preparation and Charging
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 1.0 molar equivalent of high-purity anthranilic acid.
-
Start the agitator at a moderate speed to ensure good mixing.
Step 2: Sulfonation Reaction
-
Cool the reactor jacket to 0-5 °C .
-
Slowly and carefully add 1.1 to 1.3 molar equivalents of oleum (20-30% free SO₃) to the reactor containing the anthranilic acid over a period of 2-4 hours . The temperature of the reaction mixture should be maintained below 10 °C during the addition. This slow addition and cooling are critical to control the highly exothermic reaction and prevent the formation of byproducts.
-
After the complete addition of oleum, slowly raise the temperature of the reaction mixture to 100-120 °C and hold for 4-6 hours . The progress of the reaction should be monitored by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
Step 3: Quenching and Neutralization
-
Cool the reaction mixture to room temperature .
-
In a separate, larger vessel, prepare a mixture of crushed ice and water.
-
Carefully and slowly transfer the reaction mixture into the ice/water mixture with vigorous stirring. This step is highly exothermic and should be performed with extreme caution to control the temperature and prevent splashing.
-
Once the quenching is complete, slowly add a saturated solution of sodium carbonate to the mixture to neutralize the excess acid. The pH should be adjusted to 3.0-4.0 . The product, this compound, is least soluble at its isoelectric point, which will facilitate its precipitation.
Step 4: Isolation and Purification
-
The precipitated product is collected by filtration using a Nutsche filter or by centrifugation.
-
The filter cake is washed with cold deionized water to remove any remaining inorganic salts and impurities.
-
The product can be supplied as a wet cake , which is common in industrial applications, or it can be dried.[3][4]
Step 5: Drying
-
If a dry product is required, the wet cake is transferred to a vacuum oven.
-
Dry the product at 60-70 °C under vacuum until a constant weight is achieved.
Expected Yield and Quality
-
Yield: A well-optimized process can achieve yields in the range of 85-95% .
-
Purity: The purity of the final product should be ≥98% as determined by HPLC.
Process Optimization and Troubleshooting
| Parameter | Optimization Strategy | Potential Issues & Troubleshooting |
| Temperature Control | Maintain strict temperature control during oleum addition and reaction hold. | Issue: Overheating can lead to the formation of sulfones and other byproducts. Solution: Ensure efficient cooling, slow addition of reagents, and use of a temperature-controlled reactor. |
| Reagent Ratio | Optimize the molar ratio of oleum to anthranilic acid. | Issue: Insufficient oleum will result in incomplete reaction. Excess oleum can lead to the formation of disulfonated products and increases waste. Solution: Use a slight excess of oleum (1.1-1.3 equivalents) and monitor the reaction progress. |
| Reaction Time | Monitor the reaction to determine the optimal hold time. | Issue: Insufficient reaction time leads to low conversion. Prolonged reaction time can increase byproduct formation. Solution: Use in-process controls (e.g., HPLC) to determine the reaction endpoint. |
| Purification | Ensure thorough washing of the filter cake. | Issue: Inadequate washing will leave inorganic salts and other impurities in the final product. Solution: Use multiple washes with cold deionized water and check the conductivity of the filtrate. |
Safety and Handling
This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.
-
Hazards:
-
Oleum and Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Reacts violently with water.
-
This compound: May cause skin and eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a face shield.
-
An acid-resistant apron or full-body suit is recommended for large-scale operations.
-
Use a respirator with an acid gas cartridge when handling oleum and concentrated sulfuric acid.
-
-
Handling:
-
All operations should be conducted in a well-ventilated fume hood or a contained environment.
-
Have an emergency shower and eyewash station readily accessible.
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.
-
In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.
-
-
Waste Disposal:
-
All waste materials should be neutralized and disposed of in accordance with local, state, and federal regulations.
-
References
- Process for the preparation of sulfonated anthranilic acids. (1993). Google Patents.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (n.d.). Semantic Scholar.
- Aromatic sulfonation. (2023). In Wikipedia.
- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.).
- Annexure-I List of Products. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- A kind of method for preparing orthanilic acid. (n.d.). Google Patents.
- Preparation of this compound. (n.d.). PrepChem.com.
- The Role of this compound in Modern Dye Manufacturing. (n.d.).
- 4 sulpho anthranilic acid. (n.d.). SURU Chemical.
- Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (n.d.). Google Patents.
- Process for the continuous preparation of anthranilic acid. (n.d.). Google Patents.
- Anthranilic acid. (2024). In Wikipedia.
- Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. (2014, March 3). YouTube.
- 18.4 Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts.
- Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. (n.d.). PMC - NIH.
- The Chemistry of Anthranilic Acid. (2025, August 10). ResearchGate.
- 5-Sulfo Anthranilic Acid,2 Amino - 5 Sulpho Benzoic Acid. (n.d.). Himalaya Chemicals.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. suru-chem.com [suru-chem.com]
- 3. 5-Sulpho Anthranilic Acid - Kavya Pharma [kavyapharma.com]
- 4. 5-Sulfo Anthranilic Acid,2 Amino - 5 Sulpho Benzoic Acid [himalayachemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents [patents.google.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-sulfobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-sulfobenzoic acid (CAS 3577-63-7), a critical intermediate in the pharmaceutical and dye manufacturing industries. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
I. Understanding the Synthesis: An Overview
The primary industrial route to this compound, also known as 5-sulfoanthranilic acid, is the direct sulfonation of anthranilic acid (2-aminobenzoic acid). This electrophilic aromatic substitution reaction typically involves heating anthranilic acid with concentrated sulfuric acid.[1] The amino group (-NH₂) and the carboxylic acid group (-COOH) on the aromatic ring direct the incoming sulfo group (-SO₃H), with the para-position to the strongly activating amino group being the favored site of substitution, largely due to steric hindrance at the ortho-positions.
Below is a workflow diagram illustrating the key stages of the synthesis and purification process.
Sources
Technical Support Center: Purification of 2-Amino-5-sulfobenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-5-sulfobenzoic acid (CAS 3577-63-7), also known as 5-Sulfoanthranilic acid. As a key intermediate in the synthesis of pharmaceuticals and dyes, its purity is paramount to the success of downstream applications.[1][2] This molecule, with its zwitterionic character conferred by amino, carboxylic acid, and sulfonic acid functionalities, presents unique purification challenges. This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies drawn from established chemical principles and field experience. We will explore the causality behind common purification hurdles and provide robust, self-validating protocols to enhance the purity and yield of your product.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound, which are critical for designing an effective purification strategy.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the basic properties of the compound is the first step in troubleshooting its purification. Key characteristics are summarized in the table below. The compound is a solid, typically appearing as a white to light-colored powder or crystal.[3] Its high melting point is indicative of its ionic character and strong intermolecular forces.
| Property | Value | Source |
| CAS Number | 3577-63-7 | [4] |
| Molecular Formula | C₇H₇NO₅S | [4] |
| Molecular Weight | 217.20 g/mol | [4][5] |
| Appearance | White to light yellow/orange powder/crystal | [3] |
| Melting Point | 317-319 °C | [5] |
| Solubility | Soluble in hot water, less soluble in cold water.[5][6] |
Q2: What is the typical synthesis route for this compound, and what impurities can I expect?
A2: The most common laboratory and industrial synthesis involves the direct sulfonation of anthranilic acid using concentrated sulfuric acid or oleum at elevated temperatures.[7][8]
-
Expected Impurities:
-
Unreacted Starting Material: Residual anthranilic acid.
-
Isomeric Byproducts: Sulfonation is an electrophilic aromatic substitution. While the 5-position (para to the strongly activating -NH₂) is favored, other isomers like 2-Amino-4-sulfobenzoic acid can form as significant byproducts.[6]
-
Polysulfonated Products: Although less common under controlled conditions, over-sulfonation can lead to disulfonic acid derivatives.
-
Oxidation/Degradation Products: The high temperatures and strong acid can cause some degradation, leading to colored, often polymeric, impurities.
-
Q3: How does the pH affect the solubility of this compound?
A3: The molecule's structure contains a basic amino group and two acidic groups (carboxylic and sulfonic). This makes its solubility highly dependent on pH.
-
In strongly acidic solutions (low pH): The amino group is protonated (-NH₃⁺), and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge and is generally more soluble.
-
Near its isoelectric point (mid-range pH): It exists as a zwitterion (-NH₃⁺, -COO⁻, -SO₃⁻). This is typically the point of minimum solubility in water, which is a crucial parameter for effective crystallization.
-
In alkaline solutions (high pH): The amino group is neutral (-NH₂), while the acidic groups are deprotonated (-COO⁻, -SO₃⁻). The molecule carries a net negative charge and is highly soluble in the form of its disodium salt.[7]
This pH-dependent solubility is a powerful tool that can be exploited for purification, as discussed in the troubleshooting section.
Troubleshooting Guide: Purification Workflows
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Workflow: Purification by Recrystallization
The primary method for purifying this compound is recrystallization from water. The diagram below outlines the general workflow.
Caption: General workflow for the recrystallization of this compound.
Q4: My final product is off-color (yellow/brown). How can I obtain a pure white solid?
A4: Colored impurities are typically high molecular weight byproducts from the sulfonation reaction or oxidation of the amino group.
-
Causality: The amino group on the aromatic ring is sensitive to oxidation, which can occur at the high temperatures used during synthesis. These oxidized species are often highly conjugated and thus absorb visible light, appearing colored.
-
Solution: Decolorization with Activated Charcoal. Activated charcoal has a high surface area and can adsorb colored impurities. However, it can also adsorb your product, reducing the yield. Use it judiciously.
Protocol: Decolorization and Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of deionized water to your crude this compound to dissolve it at a rolling boil.
-
Cool Slightly: Remove the flask from the heat source and wait a few seconds for the boiling to subside. This prevents violent frothing in the next step.
-
Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Reheat: Bring the solution back to a boil for 2-5 minutes to ensure maximum adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step, detailed in a protocol for a similar compound, is critical to remove the charcoal and any other insoluble material without the product crystallizing prematurely.[9]
-
Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure white crystals by vacuum filtration.
-
Q5: My recovery yield after recrystallization is very low. What are the common causes and solutions?
A5: Low yield is a frequent issue and can be traced to several factors in the recrystallization process.
-
Causality & Solutions:
-
Excess Solvent: Using too much hot water for dissolution will keep a significant portion of your product in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of boiling water required to fully dissolve the crude solid. Add the water in small portions to the boiling slurry until the last bit of solid dissolves.
-
-
Premature Crystallization: The product may crystallize in the funnel during hot filtration if the apparatus is not properly heated.
-
Solution: Use a pre-heated filter funnel and receiving flask. Place a watch glass over the funnel during filtration to trap steam and keep the apparatus hot. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.[9]
-
-
Incomplete Crystallization: Cooling for too short a time or at too high a temperature will result in product loss.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
The following diagram illustrates the decision-making process for troubleshooting low yield.
Caption: Troubleshooting logic for low recrystallization yield.
Q6: Analytical data (HPLC, NMR) shows the presence of an isomer. How can I improve isomeric purity?
A6: Removing isomeric impurities, such as 2-Amino-4-sulfobenzoic acid, is challenging due to their similar physical properties. Standard recrystallization may not be sufficient.
-
Causality: Isomers often have very similar solubilities, making separation by simple crystallization inefficient.
-
Solution 1: Fractional Recrystallization. This technique relies on small differences in solubility. It is labor-intensive but can be effective. The general principle is to perform a series of recrystallization steps, collecting different crystal fractions and the mother liquor, and analyzing each fraction to enrich the desired isomer.
-
Solution 2: pH-Controlled Precipitation. This is a more advanced and often more effective method. The pKa values of the acidic and basic groups will be slightly different between isomers due to the varied electronic effects of the sulfonyl group's position. This can be exploited to achieve separation.
Conceptual Protocol: pH-Controlled Separation
-
Dissolve in Base: Dissolve the impure mixture in a dilute aqueous base (e.g., NaOH or Na₂CO₃ solution) to form the highly soluble disodium salt.[7]
-
Slow Acidification: While vigorously stirring, slowly add a dilute acid (e.g., HCl) dropwise.
-
Monitor Precipitation: As the pH drops, the compound will start to precipitate as it approaches its isoelectric point. The isomer that is least soluble (or has the higher isoelectric point) will precipitate first.
-
Fractional Collection: Collect this first precipitate by filtration. Continue to slowly acidify the filtrate to precipitate a second fraction, which will be enriched in the other isomer.
-
Analysis: Analyze each fraction using a suitable method (e.g., HPLC, NMR) to determine which fraction contains your desired product in high purity. The process may need to be repeated to achieve the desired purity level (typically >96% by HPLC).[10][11]
-
References
- PrepChem.com. (n.d.). Preparation of this compound.
- ChemWhat. (n.d.). This compound CAS#: 3577-63-7.
- PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid.
- Ivy Fine Chemicals. (n.d.). This compound / 4-Sulfoanthranilic acid [CAS: 3577-63-7].
- Sciedco. (n.d.). This compound, Min. 96.0 (HPLC,T), 25 g.
- Google Patents. (n.d.). US5196573A - Process for the preparation of sulfonated anthranilic acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Dye Manufacturing.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. This compound | 3577-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ivychem.com [ivychem.com]
- 5. This compound | 3577-63-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 2-Amino-4-sulfobenzoic acid | 98-43-1 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciedco.ca [sciedco.ca]
- 11. This compound | 3577-63-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-sulfobenzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-5-sulfobenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing field-proven insights to improve reaction yields and product purity.
The synthesis of 5-sulfoanthranilic acid, a key dyestuff intermediate and building block, typically involves the electrophilic sulfonation of anthranilic acid.[1] While the reaction appears straightforward, achieving high yields requires careful control over several critical parameters. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound derivatives.
Problem 1: Consistently Low or No Yield of the Desired Product
Potential Cause A: Incomplete Reaction The sulfonation of aromatic amines is an equilibrium-driven process that requires high temperatures to proceed effectively.[2] Insufficient temperature or reaction time will result in a significant amount of unreacted starting material.
Recommended Solution:
-
Verify Temperature: Ensure your reaction vessel (oil bath or sand bath) is maintained at the target temperature of 180-200°C.[2] Use a calibrated thermometer placed directly in the heating medium.
-
Optimize Reaction Time: The typical heating time is between 1 to 4 hours.[2][3][4] Consider running a time-course experiment (e.g., taking aliquots at 1, 2, 3, and 4 hours) and analyzing them by TLC or HPLC to determine the point of maximum conversion.
-
Choice of Sulfonating Agent: For less reactive substrates, the use of fuming sulfuric acid (oleum) in addition to concentrated sulfuric acid can increase the concentration of the electrophile (SO₃) and drive the reaction forward.[4]
Potential Cause B: Protonation of the Amino Group In a strongly acidic medium like concentrated H₂SO₄, the primary amino group of the anthranilic acid is protonated to form an ammonium salt (-NH₃⁺).[5] This group is strongly electron-withdrawing and deactivating, which hinders the electrophilic aromatic substitution and can lead to meta-directing side products, although the para-product is thermodynamically favored.[5][6]
Recommended Solution:
-
High-Temperature Rearrangement: The reaction relies on the initial formation of an N-sulfated intermediate which then rearranges upon heating to sulfonate the ring, primarily at the para position.[7] The high temperature (180-190°C) is essential to overcome the deactivation and facilitate this rearrangement to the thermodynamically stable p-isomer.[4][7][8] There is no simple way to avoid protonation, but ensuring adequate heating drives the desired reaction pathway.
Problem 2: Presence of Significant Impurities or Dark-Colored By-products
Potential Cause A: Thermal Decomposition or Side Reactions Excessively high temperatures or prolonged heating can cause the starting material or product to decompose. This can also lead to the formation of colored by-products, such as quinoneimine dyes.[9]
Recommended Solution:
-
Strict Temperature Control: Do not exceed 200°C. An upper limit of 190°C is often recommended.[4]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to color formation.
-
Microwave-Assisted Synthesis: Consider switching to a microwave-assisted protocol. This method drastically reduces the reaction time from hours to minutes, minimizing the window for thermal decomposition and often leading to a cleaner product and higher yield.[2][9][10]
Potential Cause B: Formation of Isomeric By-products While the para-substituted product (5-sulfo) is thermodynamically favored due to reduced steric hindrance, small amounts of the ortho-isomer (3-sulfo) can form.[8][11]
Recommended Solution:
-
Thermodynamic Control: Ensure the reaction is held at the high temperature for a sufficient duration. Sulfonation is reversible, and these conditions favor the formation of the more stable para-isomer over the kinetically accessible ortho-isomer.[6][7]
-
Purification: The ortho-isomer can typically be removed during the recrystallization step due to differences in solubility.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfonation performed at such a high temperature? The reaction proceeds through the formation of aniline hydrogen sulfate, which then undergoes a thermal rearrangement.[2][4] This high-temperature "baking" process is endothermic and necessary to overcome the activation energy for the sulfonyl group to migrate to the aromatic ring, ultimately forming the thermodynamically stable para-substituted product.[2]
Q2: My final product has poor solubility. How can I effectively purify it? this compound is a zwitterion, which contributes to its high melting point and low solubility in many organic solvents and cold water.[2][4]
-
Recrystallization from Hot Water: The most common method is recrystallization from boiling water, where its solubility is significantly higher.[4]
-
pH-Mediated Purification: An effective technique involves dissolving the crude product in a hot, dilute alkaline solution (e.g., 10% sodium carbonate) to form the highly soluble sodium salt.[2] The solution can be hot-filtered (optionally with activated charcoal to remove colored impurities) and then the free acid is re-precipitated by acidifying the filtrate with an acid like HCl.[2] This process effectively removes non-acidic impurities.
Q3: What is the advantage of microwave-assisted synthesis for this reaction? Microwave-assisted synthesis offers several key advantages over conventional heating:
-
Drastic Reduction in Reaction Time: Reactions that take hours can be completed in minutes (e.g., 3-5 minutes).[2][9]
-
Improved Yields: Rapid and uniform heating often leads to fewer side products and higher yields (up to 90% has been reported).[2]
-
Greener Chemistry: It is more energy-efficient and aligns with the principles of green chemistry.[10]
Q4: Can I use this general procedure for other aniline derivatives? Yes, this high-temperature sulfonation method is applicable to other aromatic amines. However, the reactivity and directing effects of other substituents on the ring must be considered. Electron-donating groups will facilitate the reaction, while electron-withdrawing groups will require more forcing conditions. The position of sulfonation will be governed by the combined directing effects of the amino group and any other substituents present.
Data & Protocols
Table 1: Comparison of Synthesis Parameters
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
| Starting Materials | Aniline/Anthranilic Acid, Conc. H₂SO₄ | Aniline/Anthranilic Acid, Conc. H₂SO₄ |
| Temperature | 180-200°C[2] | N/A (Power setting, e.g., 400W)[2] |
| Reaction Time | 1-4 hours[2][4] | 3-5 minutes[2][9] |
| Typical Yield | ~80% (highly variable)[2] | Up to 90%[2] |
| Key Advantage | Simple equipment setup | High speed, high yield, cleaner reaction[10] |
| Key Disadvantage | Long reaction time, potential for by-products[9][10] | Requires specialized microwave reactor |
Experimental Protocol: Conventional Synthesis of this compound
This protocol is adapted from established laboratory procedures.[2][3][4]
Materials:
-
Anthranilic Acid
-
Concentrated Sulfuric Acid (98%)
-
10% Sodium Carbonate solution
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Activated Charcoal (optional)
Procedure:
-
Reactant Mixing: In a suitable flask, cautiously add 1 part by mole of anthranilic acid to 2-3 parts by mole of concentrated sulfuric acid. The addition is exothermic; perform it slowly with cooling in an ice bath.
-
Heating (Sulfonation): Heat the mixture in an oil or sand bath to 180-190°C. Maintain this temperature for 2-3 hours. The mixture will become a thick, solid paste.[4]
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the cooled mixture into a beaker containing a large volume of cold water (approx. 10x the reaction volume), stirring continuously. A precipitate of the crude product will form.
-
Isolation of Crude Product: Let the suspension stand for 10-15 minutes to ensure complete precipitation. Filter the crude solid using a Buchner funnel and wash it with a small amount of cold water.
-
Purification (Recrystallization): a. Transfer the crude solid to a beaker and add enough 10% sodium carbonate solution while heating to dissolve the solid, forming the sodium salt. b. If the solution is highly colored, add a small amount of activated charcoal and boil for 5-10 minutes. c. Filter the hot solution to remove the charcoal and any insoluble impurities. d. Slowly acidify the hot filtrate with concentrated HCl until the solution is acidic (test with pH paper). The purified this compound will crystallize out upon cooling. e. Cool the mixture in an ice bath to maximize crystal formation.
-
Final Isolation & Drying: Filter the purified crystals, wash with a minimal amount of cold water, and dry in an oven at 105°C to a constant weight.
References
- PrepChem.com. Preparation of this compound.
- Toh, K. K., et al. (2015). Optimization of Conditions for the Direct Primary Amination of Arylmetals. ResearchGate.
- Google Patents. US9540319B2 - Method for purifying sulfonated aromatic monomer.
- Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Dye Manufacturing.
- Al-Rifai, M., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00215B.
- RSC Publishing. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution.
- Bhattacharya, S. K., et al. (2001). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed. DOI: 10.1021/es001490a.
- Scribd. (2017). Synthesis of Sufanilic Acid.
- Google Patents. US1961196A - Sulphonation of aromatic amines.
- Gyan Sanchay. TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION).
- Pirvu, C., et al. (2022). Green and conventional synthesis of sulfanilic acid. Annals of the University of Craiova, Chemistry.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Procházková, M., et al. (2018). MICROWAVE SYNTHESIS OF SULFANILIC ACID. Journal of Technology and Information Education.
- ResearchGate. (2022). Green and conventional synthesis of sulfanilic acid.
- Ghorbani-Vaghei, R., & Veisi, H. (2020). Direct Amination of Aromatic C-H Bonds with Free Amines. PubMed. DOI: 10.1007/s41061-020-0300-1.
- Cholewiak, A., et al. (2018). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules.
- Chemistry Stack Exchange. (2017). Reversible Sulfonation of Aniline?.
- Chemistry Steps. Reactions of Aniline.
- Chemistry Stack Exchange. (2016). Why does sulfonation of aniline occur para rather than ortho?.
Sources
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- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
stability of 2-Amino-5-sulfobenzoic acid in acidic vs basic conditions
Welcome to the technical support guide for 2-Amino-5-sulfobenzoic acid (also known as 5-Sulfoanthranilic acid). This document provides in-depth information, troubleshooting advice, and practical protocols for researchers, chemists, and drug development professionals working with this versatile compound. Our goal is to equip you with the necessary knowledge to anticipate its chemical behavior, optimize your experimental outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound (CAS: 3577-63-7) is an aromatic organic compound with the molecular formula C₇H₇NO₅S. Its structure is characterized by a benzene ring substituted with three functional groups: an amino (-NH₂), a carboxylic acid (-COOH), and a sulfonic acid (-SO₃H) group. This trifunctional nature makes it a valuable intermediate in the synthesis of dyes and pharmaceuticals. The presence of both acidic (sulfonic acid, carboxylic acid) and basic (amino) groups means the molecule is amphoteric and its net charge and properties are highly dependent on pH.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pH of the solution is the most critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 7): this compound is known to be unstable in acidic environments, where it can undergo rapid hydrolysis. The primary degradation pathway is acid-catalyzed desulfonation, which involves the cleavage of the carbon-sulfur bond on the aromatic ring.[1][2]
-
Neutral to Basic Conditions (pH ≥ 7): The compound is significantly more stable at neutral and basic pH levels. In its anionic (deprotonated) form, which predominates at higher pH, the molecule is less susceptible to hydrolytic degradation.[3]
Q3: What are the recommended storage conditions for solid and solution forms of this compound?
-
Solid Form: As a crystalline solid, this compound is stable under standard room temperature conditions (10°C - 25°C) when stored in a well-closed container, protected from moisture.
-
Solution Form: If you must store it in solution, prepare it in a neutral or slightly basic buffer (pH ≥ 7) and store it at 2-8°C, protected from light. Avoid preparing acidic stock solutions for long-term storage due to the high risk of degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield or complete loss of starting material in an acid-catalyzed reaction.
-
Question: I'm trying to perform a reaction on the carboxylic acid group of this compound using a strong acid catalyst (e.g., HCl, H₂SO₄) with heating, but my yields are consistently low and I can't recover my starting material. What's happening?
-
Answer:
-
Probable Cause: You are likely observing acid-catalyzed desulfonation. The sulfonic acid group (-SO₃H) is susceptible to cleavage from the aromatic ring under strong acidic conditions, especially with heat.[1] This is a reversible reaction, but in dilute aqueous acids, the equilibrium favors the removal of the sulfo group, leading to the formation of 2-aminobenzoic acid and sulfuric acid.[2][4] Your starting material is being consumed by this side reaction.
-
Solution:
-
Avoid Strong Protic Acids: If possible, switch to a different catalytic system that does not require strong, hot acid. Consider using coupling agents for reactions at the carboxylic acid that work under neutral or basic conditions (e.g., DCC, EDC).
-
Modify Reaction Conditions: If an acid catalyst is unavoidable, run the reaction at the lowest possible temperature and for the shortest possible time.
-
Monitor the Reaction Closely: Use an analytical technique like HPLC to monitor the disappearance of your starting material and the appearance of the potential desulfonated byproduct (2-aminobenzoic acid). This will help you find an optimal reaction time before significant degradation occurs.
-
-
Issue 2: An unexpected peak appears in my HPLC analysis of a purified sample.
-
Question: I purified my product derived from this compound and the initial analysis was clean. After storing the sample in an acidic HPLC mobile phase (e.g., 0.1% TFA in water/acetonitrile) for 24 hours, I see a new, more nonpolar peak. Is this an impurity?
-
Answer:
-
Probable Cause: Yes, this is very likely a degradation product. The acidic mobile phase is causing on-column or in-vial desulfonation of your analyte. The resulting compound, having lost the highly polar sulfonic acid group, will be significantly less polar and thus have a longer retention time (appear as a later peak) in a reversed-phase HPLC system.
-
Solution:
-
Neutralize Samples: Immediately after collection, neutralize any acidic samples with a suitable base (e.g., ammonium hydroxide) before long-term storage or re-analysis.
-
Use Freshly Prepared Samples: For quantitative analysis, always use freshly prepared samples. Avoid letting samples sit in the autosampler in acidic mobile phase for extended periods.
-
Modify HPLC Method: If method development allows, consider using a mobile phase with a less aggressive pH (e.g., buffered at pH 3-4 with formate or acetate) or ensure the analysis is completed quickly.
-
-
Issue 3: Inconsistent results in biological or screening assays.
-
Question: My dose-response curves for a compound synthesized from this compound are not reproducible. The activity seems to decrease over time, especially when using acidic assay buffers. Why?
-
Answer:
-
Probable Cause: The active compound is degrading in your acidic assay buffer, leading to a lower effective concentration over the course of the experiment. The instability of the parent this compound moiety under acidic conditions is the root cause.
-
Solution:
-
Assess Buffer Compatibility: Perform a preliminary stability study of your compound in the assay buffer. Use HPLC or LC-MS to quantify the amount of compound remaining at several time points (e.g., 0, 2, 4, 8, 24 hours).
-
Adjust Assay Buffer pH: If degradation is confirmed, investigate if the assay can be performed in a buffer at a higher pH (ideally pH 7 or above) where the compound is stable.
-
Time-Course Correction: If the buffer cannot be changed, ensure that all experiments are performed with identical incubation times and that stock solutions are prepared fresh immediately before use. You may need to account for the degradation rate when interpreting your results.
-
-
Summary of pH-Dependent Stability
| pH Condition | Predominant Ionic Form | Stability Profile | Major Degradation Pathway | Likely Degradation Product(s) |
| Strongly Acidic (pH < 2) | Cationic (-NH₃⁺, -COOH, -SO₃H) | Highly Unstable | Acid-Catalyzed Hydrolysis | Desulfonation |
| Acidic (pH 2-6) | Zwitterionic/Mixed | Unstable, especially with heat | Acid-Catalyzed Hydrolysis | Desulfonation |
| Neutral (pH ~7) | Anionic (-NH₂, -COO⁻, -SO₃⁻) | Stable | Minimal to None | N/A |
| Basic (pH > 8) | Anionic (-NH₂, -COO⁻, -SO₃⁻) | Very Stable [3][5] | Minimal to None | N/A |
Key Degradation Pathway: Acid-Catalyzed Desulfonation
Under acidic conditions, the aromatic ring is protonated, creating an intermediate that facilitates the departure of the sulfonic acid group. This is the reverse of electrophilic aromatic sulfonation.
Caption: Acid-catalyzed desulfonation of this compound.
Experimental Protocols
Protocol: Forced Degradation Study (Acid & Base Hydrolysis)
This protocol outlines a typical procedure to assess the stability of this compound and develop a stability-indicating analytical method.[6][7]
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions and to verify that the analytical method can separate the parent compound from its degradants.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and vials
-
Calibrated HPLC system with UV detector (e.g., PDA) and a C18 column
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 MeOH:Water) to prepare a stock solution of approximately 1 mg/mL.
-
-
Acid Hydrolysis:
-
In a volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M HCl.
-
Dilute to the final volume (e.g., 10 mL) with 50:50 MeOH:Water. The final concentration will be ~100 µg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately before analysis, neutralize each aliquot with an equimolar amount of NaOH to stop the degradation.
-
-
Base Hydrolysis:
-
In a volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M NaOH.
-
Dilute to the final volume (e.g., 10 mL) with 50:50 MeOH:Water. The final concentration will be ~100 µg/mL in 0.1 M NaOH.
-
Incubate the solution at room temperature or, if no degradation is observed, at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Immediately before analysis, neutralize each aliquot with an equimolar amount of HCl.
-
-
Control Sample:
-
Prepare a control sample by diluting 1 mL of the stock solution to the final volume (10 mL) with the solvent, without adding acid or base. Keep this sample at 2-8°C.
-
-
HPLC Analysis:
-
Analyze all samples (control, acid-stressed, and base-stressed) using a suitable reversed-phase HPLC method.
-
Example Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum determined by PDA).
-
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure the method is challenged.[6]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control. The acid-stressed sample is expected to show a significant new peak with a longer retention time, corresponding to 2-aminobenzoic acid. The base-stressed sample should show minimal degradation.
-
Peak purity analysis (using a PDA detector) should be performed to confirm that the parent peak in the stressed samples is not co-eluting with any degradants.
-
References
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Wagenaar, A., & Engberts, J. B. F. N. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment.
- Delogu, F., et al. (2005). Mechanochemical degradation of aromatic sulfonic acids. PubMed.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Pecorelli, I., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal.
- Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. KOPS.
- Maheswaran, R. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. SciSpace.
- Timko, R. J., et al. (2015). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks.
- Wikipedia. (n.d.). Sulfonic acid. Wikipedia.
- Kancelista, A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Zabel, H.-U., & Cook, A. M. (1986). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate.
- The Organic Chemistry Tutor. (2017). Desulfonation. YouTube.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Amjadi, M., & Manzoori, J. L. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science.
- Sciedco. (n.d.). This compound, Min. 96.0 (HPLC,T), 25 g. sciedco.
- The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube.
- Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate.
- Amjadi, M., & Manzoori, J. L. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids. Google Patents.
- Zou, Y., et al. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2. arkat usa.
- Mack, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy.
- ACS Publications. (n.d.). Fenton-like Catalysts Based on Supported Cu for Dyes’ and Pharmaceuticals’ Removal Using Only H2O2 and/or O2 as Oxidants: A. ACS Publications.
- Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Waters Corporation.
Sources
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- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
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- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Sulfoanthranilic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of 5-sulfoanthranilic acid, a key intermediate in the production of various dyes and pharmaceuticals, is most commonly achieved through the electrophilic aromatic sulfonation of anthranilic acid.[1] While seemingly straightforward, this reaction is susceptible to the formation of several byproducts that can complicate purification and impact final product quality. The primary sulfonating agents are typically concentrated sulfuric acid or oleum (fuming sulfuric acid), with the reaction conditions playing a pivotal role in the outcome.[2][3]
The core of the challenges in this synthesis lies in controlling the regioselectivity of the sulfonation and preventing unwanted side reactions. The amino (-NH₂) and carboxylic acid (-COOH) groups on the anthranilic acid ring direct the incoming sulfo group (-SO₃H), but factors such as temperature, reaction time, and the strength of the sulfonating agent can lead to a mixture of products.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the synthesis of 5-sulfoanthranilic acid, providing explanations for the underlying chemistry and actionable troubleshooting steps.
FAQ 1: Isomer Formation
Question: My final product contains significant amounts of an isomeric impurity. How can I improve the selectivity for 5-sulfoanthranilic acid?
Answer: Isomer formation is the most prevalent challenge in the sulfonation of anthranilic acid. The primary isomeric byproduct is typically 4-sulfoanthranilic acid. The ratio of these isomers is highly dependent on reaction conditions.
Causality: The directing effects of the amino and carboxyl groups on the aromatic ring influence the position of sulfonation. Under kinetic control (lower temperatures), the formation of the para-sulfonated product (4-sulfoanthranilic acid) can be significant. At higher temperatures (thermodynamic control), a rearrangement to the more stable meta-sulfonated product (5-sulfoanthranilic acid) can be favored.[3][4]
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Carefully control and optimize the reaction temperature. Start with lower temperatures (e.g., 0-10 °C) during the addition of the sulfonating agent to minimize initial side reactions, then gradually increase to a specific, optimized temperature for the main reaction phase. | Lower temperatures can favor one isomer over another, while higher temperatures can promote the formation of the thermodynamically more stable isomer.[3][4] |
| Sulfonating Agent | The choice and concentration of the sulfonating agent are critical. Using oleum with a specific SO₃ concentration can influence the reaction rate and selectivity.[2][5] | Stronger sulfonating agents can be less selective and may lead to more byproducts if not carefully controlled. |
| Reaction Time | Monitor the reaction progress over time using a suitable analytical method like HPLC. | Prolonged reaction times, especially at elevated temperatures, can lead to the formation of thermodynamically favored isomers and other degradation products. |
FAQ 2: Polysulfonation
Question: I am observing a byproduct with a higher polarity than my desired product, which I suspect is a disulfonated species. How can I prevent this?
Answer: The formation of disulfoanthranilic acid is a common byproduct, especially when using strong sulfonating agents like high-concentration oleum.
Causality: The presence of excess sulfonating agent or harsh reaction conditions can lead to the introduction of a second sulfo group onto the aromatic ring.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a controlled molar ratio of the sulfonating agent to anthranilic acid. Avoid large excesses. | Limiting the amount of the sulfonating agent will reduce the likelihood of a second sulfonation event. |
| Reaction Temperature | Maintain a lower reaction temperature. | Polysulfonation is generally favored at higher temperatures. |
| Addition Rate | Add the sulfonating agent slowly and in a controlled manner to the anthranilic acid solution. | This helps to dissipate the heat of reaction and maintain a more controlled concentration of the active sulfonating species. |
FAQ 3: Decarboxylation
Question: My reaction mixture is showing the presence of aminobenzenesulfonic acids. What is causing this and how can it be avoided?
Answer: Anthranilic acid is known to undergo decarboxylation (loss of the -COOH group as CO₂) under acidic conditions and at elevated temperatures.[6][7][8]
Causality: The protonated carboxylic acid group can be eliminated as carbon dioxide, particularly when the reaction is heated for extended periods. This results in the formation of the corresponding aminobenzenesulfonic acid.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Avoid excessive heating of the reaction mixture. Optimize for the lowest possible temperature that still allows for efficient sulfonation. | Decarboxylation is a thermally driven process.[6][7] |
| Reaction Time | Minimize the reaction time. Once the desired conversion is achieved (as determined by in-process monitoring), proceed with the work-up. | Prolonged exposure to acidic conditions at elevated temperatures increases the extent of decarboxylation. |
FAQ 4: Oxidation and Color Formation
Question: The color of my reaction mixture is dark, and the final product is difficult to decolorize. What is the cause?
Answer: The use of strong oxidizing agents like oleum can lead to the oxidation of the starting material and product, resulting in the formation of colored impurities.[9]
Causality: The amino group of anthranilic acid is susceptible to oxidation, which can lead to the formation of polymeric, colored byproducts. The aromatic ring itself can also be oxidized under harsh conditions.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low and controlled reaction temperature. | Oxidation reactions are generally accelerated at higher temperatures. |
| Atmosphere | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | This can help to minimize oxidative side reactions. |
| Purification | Utilize purification techniques such as crystallization or treatment with activated carbon to remove colored impurities from the final product. | These methods are effective in adsorbing and removing many colored organic molecules. |
III. Visualizing the Reaction and Byproduct Formation
To better understand the synthetic landscape, the following diagrams illustrate the main reaction pathway and the formation of common byproducts.
Caption: Reaction scheme for the synthesis of 5-sulfoanthranilic acid and major byproduct pathways.
IV. Analytical Methodologies for Quality Control
Effective in-process monitoring and final product analysis are crucial for a successful synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying 5-sulfoanthranilic acid and its byproducts.
Recommended HPLC Method
This section provides a starting point for developing a robust HPLC method. Optimization will likely be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more retained components. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm). |
| Injection Volume | 10 µL |
Note: For mass spectrometry (MS) compatible methods, replace phosphoric acid with a volatile buffer like formic acid.[10]
Caption: A typical workflow for the HPLC analysis of 5-sulfoanthranilic acid synthesis.
V. Concluding Remarks
The synthesis of 5-sulfoanthranilic acid, while a well-established process, requires careful control of reaction parameters to achieve high purity and yield. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. The use of appropriate analytical techniques for in-process monitoring and final product characterization is indispensable for a robust and reproducible synthesis.
References
- Product manipulations and comparison of isomer outcomes with aniline sulfonation. ResearchGate.
- The Decarboxylation of Anthranilic Acid. ResearchGate.
- Oleum sulphonation process. European Patent Office.
- (PDF) Aromatic Sulphonation and Related Reactions. ResearchGate.
- The Decarboxylation of Anthranilic Acid. Semantic Scholar.
- Process for the preparation of sulfonated anthranilic acids. Google Patents.
- Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC - NIH.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet.
- Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. ResearchGate.
- Analysis of anthranilic acid by liquid chromatography. PubMed.
- Chemicals Explained: Oleum. East Harbour Group.
- Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. SIELC.
- Process for producing sulphur trioxide from oleum, apparatus for carrying out the process and use of the sulphur trioxide. Google Patents.
- Annexure-I List of Products. Gujarat Pollution Control Board.
- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry LibreTexts.
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. NIH.
- STUDIES IN THE ACIDITIES AND MECHANISM OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC AND SALICYLIC ACIDS IN NONAQUEOUS SOLVENTS. MSpace.
- Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. MDPI.
Sources
- 1. Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. THE DECARBOXYLATION OF ANTHRANILIC ACID | Semantic Scholar [semanticscholar.org]
- 8. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE3717784A1 - Process for producing sulphur trioxide from oleum, apparatus for carrying out this process and use of the sulphur trioxide produced - Google Patents [patents.google.com]
- 10. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yield in Diazotization of Aromatic Amines
Welcome to the technical support center for diazotization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the diazotization of aromatic amines. As a cornerstone of synthetic organic chemistry, particularly in the creation of azo dyes and pharmaceutical intermediates, mastering this reaction is crucial.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve issues leading to low product yield.
I. Core Troubleshooting Guide
This section addresses the most common and critical issues encountered during the diazotization of aromatic amines. Each question is followed by a detailed explanation of the underlying chemical principles and actionable steps to improve your reaction outcomes.
Question 1: My reaction is yielding a significant amount of tar-like, insoluble side products instead of the desired diazonium salt. What's going wrong?
Answer: The formation of dark, polymeric, or tarry side products is a classic indicator of diazonium salt decomposition or unwanted side reactions. The primary culprit is often a loss of temperature control. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[3][4]
Causality and In-Depth Explanation:
The diazonium group (-N₂⁺) is an excellent leaving group, readily departing as nitrogen gas (N₂), a very stable molecule.[3] When the temperature of the reaction mixture rises above the optimal range (typically 0-5 °C), the rate of decomposition of the diazonium salt into a highly reactive aryl cation and nitrogen gas increases significantly.[2][5] This aryl cation can then react indiscriminately with other molecules in the reaction mixture, including unreacted amine, the diazonium salt itself, or the solvent, leading to a complex mixture of polymeric materials.
Furthermore, excess nitrous acid at warmer temperatures can lead to undesired nitrosation on the aromatic ring, especially in activated systems, contributing to the formation of colored impurities.
Troubleshooting Protocol:
-
Strict Temperature Monitoring and Control:
-
Maintain a constant reaction temperature between 0-5 °C using an ice-salt bath for more efficient cooling.
-
Ensure the sodium nitrite solution is pre-chilled before addition.
-
Add the sodium nitrite solution dropwise and slowly to the acidic amine solution to allow for effective dissipation of the exothermic heat of reaction.
-
-
Vigorous and Efficient Stirring:
-
Ensure the reaction mixture is stirred vigorously to prevent localized "hot spots" where the concentration of reactants and temperature can rise, leading to decomposition.
-
-
Immediate Use of the Diazonium Salt:
Question 2: The reaction seems to be incomplete, with a significant amount of starting amine recovered. How can I drive the reaction to completion?
Answer: Incomplete conversion of the aromatic amine is a common issue that can stem from several factors, including insufficient acid, poor amine solubility, or the nature of the amine itself.
Causality and In-Depth Explanation:
The diazotization reaction requires a specific sequence of chemical transformations initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[1][6][7] The nitrous acid is then protonated by the excess acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the actual nitrosating agent that reacts with the amine.[2][6]
-
Insufficient Acid: If there is not enough acid present, the formation of the nitrosonium ion will be limited, leading to a sluggish or incomplete reaction. Furthermore, the amine must be protonated to form the corresponding ammonium salt to be soluble in the aqueous reaction medium.
-
Weakly Basic Amines: Amines with electron-withdrawing groups are less nucleophilic and react more slowly with the nitrosonium ion.[11]
Troubleshooting Protocol:
-
Ensure Sufficient Acid:
-
Use a molar excess of strong mineral acid (e.g., hydrochloric acid or sulfuric acid). A common practice is to use 2.5 to 3 equivalents of acid per equivalent of amine. One equivalent protonates the amine, and the rest is for the reaction with sodium nitrite and to maintain a low pH.
-
-
Address Amine Solubility:
-
For poorly soluble amines, consider using a co-solvent system. Water-miscible organic solvents like acetic acid, ethanol, or dimethylformamide (DMF) can be used.[8]
-
Alternatively, the amine can be dissolved in a suitable solvent and then precipitated as a fine, reactive suspension by adding it to the acidic aqueous medium.[8]
-
-
Alternative Diazotization Methods for Weakly Basic Amines:
-
For particularly unreactive amines, stronger nitrosating agents may be required. Nitrosylsulfuric acid, prepared by dissolving sodium nitrite in concentrated sulfuric acid, is a powerful alternative.[9]
-
Question 3: My product yield is inconsistent, even when I follow the same procedure. What are the subtle variables I might be overlooking?
Answer: Inconsistent yields often point to subtle variations in reagent quality, reaction setup, or the timing of additions.
Causality and In-Depth Explanation:
-
Purity of Sodium Nitrite: Sodium nitrite can degrade over time, especially if not stored properly. Lower purity will result in a lower effective concentration of the nitrosating agent.
-
Rate of Addition: The rate of addition of the sodium nitrite solution is critical. Too rapid addition can lead to localized temperature increases and decomposition of the diazonium salt. Too slow addition can prolong the reaction time, increasing the window for decomposition.
-
Detection of Endpoint: It is crucial to ensure that a slight excess of nitrous acid is present at the end of the reaction to confirm complete diazotization.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use fresh, high-purity sodium nitrite.
-
Store sodium nitrite in a tightly sealed container in a cool, dry place.
-
-
Standardize Addition Rate:
-
Use a dropping funnel or a syringe pump for a controlled and reproducible rate of addition of the sodium nitrite solution.
-
-
Monitor for Excess Nitrous Acid:
II. Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5 °C) so critical for diazotization?
Aromatic diazonium salts are thermally unstable.[3][4] At temperatures above 5 °C, they readily decompose, leading to the formation of phenols and nitrogen gas, along with other undesirable side products. Maintaining a low temperature suppresses these decomposition pathways and preserves the desired diazonium salt for the subsequent reaction.[5]
Q2: Can I use any strong acid for diazotization?
While hydrochloric acid and sulfuric acid are the most commonly used, the choice of acid can influence the stability and reactivity of the resulting diazonium salt.[14] The counter-ion from the acid plays a role in the salt's properties.[14] For instance, diazonium salts with non-nucleophilic counter-ions like tetrafluoroborate (from HBF₄) or tosylate are generally more stable and can sometimes be isolated.[7][14]
Q3: What are the main side reactions that can occur during diazotization?
The primary side reaction is the decomposition of the diazonium salt to form a phenol. Other potential side reactions include the formation of triazenes from the reaction of the diazonium salt with unreacted amine and azo coupling between the diazonium salt and the starting amine, especially if the amine has a strong activating group.[15]
Q4: How does the structure of the aromatic amine affect the diazotization reaction?
The electronic and steric properties of the substituents on the aromatic ring have a significant impact.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the amine, facilitating the reaction.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the amine, making the reaction slower and sometimes requiring more forcing conditions.[11]
-
Steric hindrance around the amino group can impede the approach of the nitrosating agent, slowing down the reaction.[9]
III. Data and Protocols
Table 1: Recommended Molar Ratios for Diazotization
| Reagent | Molar Ratio (relative to Aromatic Amine) | Purpose |
| Aromatic Amine | 1.0 | Starting Material |
| Strong Mineral Acid (e.g., HCl) | 2.5 - 3.0 | Protonates amine for solubility and reacts with NaNO₂ |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.05 | Nitrosating agent precursor |
Standard Laboratory Protocol for the Diazotization of Aniline
-
Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 1.0 equivalent of aniline in 2.5 - 3.0 equivalents of dilute hydrochloric acid. Cool the solution to 0-5 °C with constant stirring.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 1.0 - 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Monitoring the Reaction: After the addition is complete, continue stirring for 10-15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color.
-
Immediate Use: The resulting cold solution of benzenediazonium chloride is now ready for the subsequent reaction.
IV. Visual Guides
Diagram 1: The Diazotization Reaction Mechanism
Caption: The mechanism of diazotization.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
V. References
-
Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. ACS Publications. Available from:
-
Why are diazonium salts not stored, and what is the reason behind their instability? Quora. Available from:
-
Diazonium salt | Synthesis, Reactions, Aromatic. Britannica. Available from: [Link]
-
Diazotization Reaction Mechanism. BYJU'S. Available from: [Link]
-
Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. Available from: [Link]
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF. ResearchGate. Available from: [Link]
-
The stability of benzene diazonium salts is because class 11 chemistry CBSE. Vedantu. Available from: [Link]
-
Diazotisation. Organic Chemistry Portal. Available from: [Link]
-
Chemistry Diazotization Reaction. sathee jee. Available from: [Link]
-
Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents. Available from:
-
Diazotization Reaction Mechanism. Unacademy. Available from: [Link]
-
Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available from: [Link]
-
Kinetics and Mechanism of Diazotization. ResearchGate. Available from: [Link]
-
Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors | Request PDF. ResearchGate. Available from: [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. Available from: [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl... ResearchGate. Available from: [Link]
-
Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System | Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]
-
Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF. ResearchGate. Available from: [Link]
Sources
- 1. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. quora.com [quora.com]
- 4. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 13. Diazotization Reaction Mechanism [unacademy.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Amino-5-sulfobenzoic Acid
Welcome to the technical support center for the purification of 2-Amino-5-sulfobenzoic acid (also known as 5-Sulfoanthranilic Acid) via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
The most common and effective solvent for recrystallizing this compound is water . This is due to its favorable solubility profile for the compound: sparingly soluble in cold water but significantly more soluble in hot water.[1][2] This differential solubility is the fundamental principle that allows for effective purification by recrystallization.[3] While some procedures mention the use of ethanol, it is often as a wash for the final crystals to remove water-soluble impurities rather than the primary recrystallization solvent.[1]
Q2: My crude product has a purple, grey, or black discoloration. How can I remove these colored impurities?
Discoloration in crude this compound is a common issue, often arising from oxidation of residual aniline or charring during the high-temperature sulfonation synthesis.[1][4] The most effective method for removing these colored impurities is by using activated charcoal (decolorizing carbon) .[1][5]
Mechanism: Activated charcoal possesses a high surface area and an affinity for large, conjugated molecules, which are often the source of color.[6] It adsorbs these impurity molecules from the hot solution, allowing them to be removed via hot filtration.
Caution: Use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to a reduction in yield.[6]
Q3: What are the common impurities I should be aware of?
The primary impurities depend on the synthetic route but typically include:
-
Unreacted Aniline: The starting material for the common "baking process" synthesis.
-
Orthanilic Acid (2-aminobenzenesulfonic acid): An isomer formed at lower temperatures.[4]
-
Aniline Sulfate: The initial salt formed before thermal rearrangement.[4]
-
Oxidation/Charring Byproducts: Dark-colored, polymeric materials resulting from overheating during synthesis.[1][4]
Recrystallization is effective at removing these impurities as they either have different solubility profiles or are removed by treatment with activated charcoal.
Q4: What is the expected crystal morphology?
Pure this compound typically crystallizes as beautiful, needle-shaped or glistening, pearly crystals.[1][4] The appearance of a fine powder or an amorphous solid may indicate that crystallization occurred too rapidly or that impurities are still present.
Experimental Protocols
Standard Recrystallization Protocol from Water
This protocol outlines the standard procedure for purifying crude this compound using water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Activated charcoal (optional, if the product is colored)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. For every 1 gram of crude product, start by adding 15-20 mL of deionized water. Heat the mixture to boiling with constant stirring.
-
Achieve Saturation: Continue to add small portions of near-boiling water until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery upon cooling.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly to prevent violent boiling over. Add a small amount of activated charcoal (a spatula tip's worth to start).[6] Re-heat the mixture to a boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the clear, hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[7][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the funnel by drawing air through them. For final drying, transfer the solid to an oven and dry at 80-105°C.[1][5]
Workflow Diagram: Standard Recrystallization
Caption: Standard workflow for recrystallization of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was added: The solution was not saturated, preventing precipitation upon cooling. | Solution: Re-heat the solution and boil off some of the solvent to concentrate it. Allow it to cool again. Be careful not to evaporate too much solvent. |
| 2. Cooling was too rapid: Crystals did not have sufficient time to nucleate and grow. | Solution: Ensure the solution cools slowly and undisturbed on the benchtop before moving to an ice bath. | |
| 3. Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[3] | |
| Oily Precipitate Forms ("Oiling Out") | 1. Solution is supersaturated above the melting point: The compound is coming out of solution as a liquid instead of a solid. | Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to lower the saturation point. Allow it to cool slowly again. |
| 2. High concentration of impurities: Impurities can lower the melting point of the mixture. | Solution: Ensure the crude material is of reasonable quality. If highly impure, a preliminary purification step or a different solvent system might be needed. | |
| Product is Still Colored After Recrystallization | 1. Insufficient activated charcoal was used: Not all colored impurities were adsorbed. | Solution: Repeat the recrystallization, ensuring to add a sufficient amount of activated charcoal and allowing adequate time for it to work in the hot solution. |
| 2. Charcoal was not removed effectively: Fine charcoal particles passed through the filter paper. | Solution: During hot filtration, use a finer grade of filter paper or a double layer. Ensure the filtration is done hot and quickly. | |
| 3. The compound itself has a slight color: The pure compound is described as a white to light pink powder.[9][10] | Solution: Compare the final product color to a known pure standard. A very faint pink or off-white color may be acceptable.[9] | |
| Crystals Form in the Funnel During Hot Filtration | 1. Premature cooling: The solution cooled below its saturation point in the funnel. | Solution: Use a pre-heated funnel and receiving flask. Perform the filtration as quickly as possible. If crystals form, you can try to wash them through with a small amount of fresh, hot solvent. |
Troubleshooting Decision Tree
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. quora.com [quora.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. chimie.ucv.ro [chimie.ucv.ro]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104974063A - Preparation method of sulfanilic acid by solid-phase process - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 3577-63-7 | TCI AMERICA [tcichemicals.com]
preventing degradation of 2-Amino-5-sulfobenzoic acid during storage
Method Validation Principle: A successful stability-indicating method is one where all degradation product peaks are baseline-resolved from the main this compound peak. This must be confirmed by analyzing the stressed samples from Protocol 1. [19]
References
- Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. [Link]
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. [Link]
- Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. (n.d.). Scite.ai. [Link]
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. [Link]
- Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. (1986). RSC Publishing. [Link]
- Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (1983). Wiley Online Library. [Link]
- How to carry out oxidation of aniline/aromatic amines to nitro groups? (2022). Reddit. [Link]
- Humidity stability of halide solid-state electrolytes. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]
- Decarboxylation of all six possible forms of diaminobenzoic acids... (2024). YouTube. [Link]
- The stabilizing effect of moisture on the solid-state degradation of gabapentin. (2011). PubMed. [Link]
- Biodegradation of sulfanilic acid by Pseudomonas paucimobilis. (n.d.). PubMed. [Link]
- Biological synthesis of p-aminobenzoic acid... (2014).
- Sulphanilic Acid Derivatives as Inhibitors in Polymer Degradation. (n.d.).
- This compound CAS#: 3577-63-7. (n.d.).
- Feasibility and Statistical Analysis of Sulfanilic Acid Degrad
- Effect of Moisture on the Stability of Solid Dosage Forms. (2020).
- Aerobic degradation of sulfanilic acid using activ
- Moisture Control and Degradation Management. (2024). American Pharmaceutical Review. [Link]
- Aerobic degradation of sulfanilic acid using activated sludge. (2011).
- Moisture Stability of Sulfide Solid-State Electrolytes. (2022). Frontiers. [Link]
- 2-Amino-5-chlorobenzoic acid. (n.d.). Mallak. [Link]
- Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley. [Link]
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]
- Storage of chemicals. (n.d.).
- Development and Validation of a Fast UHPLC–HRMS Method... (2024). MDPI. [Link]
- Chemical Safety Guide, 5th Ed. (n.d.).
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol... (2021). PMC - NIH. [Link]
- CID 161568491 | C14H14N2O10S2. (n.d.). PubChem - NIH. [Link]
- Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
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- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. This compound | 3577-63-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. scite.ai [scite.ai]
- 9. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 11. Humidity stability of halide solid-state electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. ehs.berkeley.edu [ehs.berkeley.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimization of Azo Coupling Reactions with 2-Amino-5-sulfobenzoic acid Diazonium Salt
Welcome to the technical support center for azo coupling reactions utilizing 2-Amino-5-sulfobenzoic acid (Sulfanilic Acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing azo dyes and related compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Q1: My yield of the azo dye is very low, or I'm getting no product at all. What are the most likely causes?
A1: This is a frequent issue that almost always points to problems with the diazonium salt intermediate. There are two primary culprits:
-
Improper Temperature Control: The diazotization of sulfanilic acid is exothermic, and the resulting diazonium salt is thermally unstable.[1] If the temperature rises above 5-10°C, the salt rapidly decomposes, releasing nitrogen gas and forming 4-hydroxybenzenesulfonic acid (a phenol).[2][3][4] This decomposition is irreversible and is a principal cause of low yields.[1]
-
Incorrect pH During Diazotization: Diazotization requires a strongly acidic medium. This is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid (like HCl), which then forms the reactive electrophile, the nitrosonium ion (NO⁺).[1][5]
-
Solution: Ensure sufficient mineral acid is present to both protonate the sulfanilic acid and react with sodium nitrite. A slight excess of nitrous acid is often desired to ensure complete diazotization. You can verify this by testing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid.[3]
-
Q2: The color of my product is off, or I've isolated a brownish, tar-like substance instead of a vibrant precipitate. What's happening?
A2: An incorrect product color or the formation of tarry impurities typically indicates side reactions are dominating.
-
Cause 1: pH is Incorrect for the Coupling Partner: The optimal pH for the coupling reaction is entirely dependent on the coupling partner. Using the wrong pH can halt the desired reaction and promote decomposition or side reactions.[1][3][6][7]
-
Phenols/Naphthols: Require mildly alkaline conditions (pH 8-10).[4] This deprotonates the hydroxyl group to form the much more strongly activating phenoxide/naphthoxide ion, which is necessary for the weakly electrophilic diazonium salt to react.[1][4]
-
Aromatic Amines (e.g., Anilines): Require mildly acidic conditions (pH 4-6).[1][8] This keeps the amine group as a free base (a strong activator) without excessively protonating it to the deactivating ammonium salt.[1]
-
-
Cause 2: High Localized Reagent Concentration: Adding the diazonium salt solution too quickly to the coupling partner can create localized areas of high concentration, leading to polymerization and the formation of insoluble, tarry byproducts.[3]
Q3: My product precipitated, but it seems impure and is difficult to filter. How can I improve this?
A3: Product purity and physical form are highly sensitive to the reaction conditions, especially during precipitation and isolation.
-
Cause: Salting Out vs. Crystallization: In many protocols, sodium chloride is used to "salt out" the dye, decreasing its solubility in the aqueous medium and forcing precipitation.[9][10] While effective for isolation, this can trap inorganic salts and other impurities. The physical form of a rapidly precipitated product is often amorphous, making it difficult to filter and wash effectively.
-
Solution 1 (Improved Precipitation): Ensure efficient stirring during the entire coupling and precipitation process. The rate of addition of the diazonium salt and any salting-out agent can affect the particle size. Slower addition often leads to larger, more easily filterable particles.
-
Solution 2 (Purification): Recrystallization is the most effective method for purification. While many azo dyes derived from sulfanilic acid are too soluble in pure water, they can often be recrystallized from aqueous ethanol or by dissolving the crude product in a minimum amount of hot water and then adding a saturated salt solution to induce slower, more selective precipitation upon cooling.[10]
-
Frequently Asked Questions (FAQs)
Q: Why is this compound (Sulfanilic Acid) a zwitterion, and how does this affect the reaction?
A: Sulfanilic acid contains both a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H). The acidic proton from the sulfonic acid group readily protonates the amino group in an internal acid-base reaction.[11] This forms a zwitterion, or inner salt. Because of this, sulfanilic acid is not soluble in water or acid. To start the diazotization, it must first be dissolved in an alkaline solution, such as aqueous sodium carbonate, which deprotonates the -NH₃⁺ group, forming the soluble sodium sulfanilate salt.[5][11][12]
Q: Can I prepare the diazonium salt solution in advance and store it?
A: No. Aromatic diazonium salts are notoriously unstable and should never be isolated or stored, especially when dry, as they can be explosive.[13][14][15] The diazonium salt of sulfanilic acid should be prepared fresh as a cold aqueous solution (0-5°C) and used immediately in the subsequent coupling step.[3] Decomposition begins as soon as it is formed, even at low temperatures.[2]
Q: How does the choice of coupling partner affect the final color of the dye?
A: The color of an azo dye is determined by the extent of its conjugated π-electron system, which includes both aromatic rings and the azo (-N=N-) bridge. The electronic properties of the substituents on the coupling partner play a crucial role. Electron-donating groups (like -OH, -NH₂) on the coupling partner extend the conjugation and shift the light absorption to longer wavelengths (a bathochromic shift), resulting in deeper colors (e.g., oranges, reds).[16] The specific structure and substitution pattern dictate the final hue.
Q: What analytical techniques are best for characterizing my final product?
A: A combination of techniques is recommended for full characterization:
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λ_max), which is characteristic of the dye's color.[16][17][18]
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N=N stretch (often weak), O-H or N-H stretches, and the characteristic S=O stretches of the sulfonate group.[16][17]
-
¹H-NMR Spectroscopy: To confirm the aromatic substitution pattern and the overall structure of the molecule.[16][17]
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the final compound.[17][19][20]
Data & Parameter Summary
Table 1: Critical pH Control for Azo Coupling Reactions
| Coupling Partner Class | Activating Group | Optimal pH Range | Rationale | Consequence of Incorrect pH |
| Phenols, Naphthols | -OH | 8 - 10 (Mildly Alkaline)[4][21] | Deprotonates -OH to the highly activating phenoxide (-O⁻) ion.[1][4] | Too Low (<7): No phenoxide formation, reaction is extremely slow or fails.[4] Too High (>11): Promotes side reactions and decomposition of the diazonium salt. |
| Aromatic Amines | -NH₂, -NHR, -NR₂ | 4 - 6 (Mildly Acidic)[1][8] | Maximizes the concentration of the free amine (activating) while minimizing the formation of the protonated, deactivating ammonium ion (-NH₃⁺).[1] | Too Low (<4): Excessive protonation of the amine deactivates the ring. Too High (>7): Can lead to N-coupling, forming unstable triazenes.[3] |
Visualized Workflows and Mechanisms
Diagram 1: General Experimental Workflow
This diagram outlines the critical steps from starting materials to the final purified product.
Caption: Workflow for Azo Dye Synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of poor reaction yields.
Caption: Decision Tree for Low Yield Troubleshooting.
Validated Experimental Protocols
Protocol 1: Diazotization of this compound
Safety Note: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some diazonium salts are explosive when dry; always use them in solution.[10]
-
In a 125-mL Erlenmeyer flask, combine 4.8 g of sulfanilic acid monohydrate and 50 mL of a 2.5% (w/v) sodium carbonate solution.[10]
-
Gently warm the mixture on a hot plate with swirling until all the solid dissolves. Cool the resulting sodium sulfanilate solution to room temperature, then place it in an ice-salt bath to cool to 0-5°C.
-
To the cold solution, add 1.8 g of sodium nitrite and stir until it is completely dissolved. Keep the flask in the ice bath.
-
In a separate 250-mL beaker, prepare an acidic ice solution by combining ~25 g of crushed ice with 5 mL of concentrated hydrochloric acid.
-
Slowly, and with constant swirling or magnetic stirring, add the cold sodium sulfanilate/nitrite solution from the flask to the acidic ice solution in the beaker.
-
A fine, white precipitate of the diazonium salt should form. Keep this suspension in the ice bath and proceed immediately to the coupling reaction. This is your freshly prepared diazonium salt solution.[12]
Protocol 2: Azo Coupling with a Phenolic Partner (2-Naphthol)
-
In a 400-mL beaker, dissolve 3.6 g of 2-naphthol in 25 mL of 10% (w/v) aqueous sodium hydroxide. Cool this solution in an ice-salt bath to 0-5°C.[12] The solution should be clear.
-
With vigorous stirring, slowly add the cold diazonium salt suspension (from Protocol 1) to the cold 2-naphthol solution over 5-10 minutes.
-
A brightly colored red-orange precipitate of the azo dye (Orange II) will form immediately.
-
Continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the coupling reaction is complete.
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 20-30 mL of cold water, followed by a small amount of saturated sodium chloride solution to remove impurities.
-
Allow the product to air dry. For higher purity, the crude product can be recrystallized from a minimal amount of hot water or aqueous ethanol.
References
- Various Authors. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Quora.
- NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- Ali, S. H. (2020). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Education for Pure Science-University of Thi-Qar.
- Manjula, K., et al. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology.
- Ali, S. H., et al. (2020). Synthesis, Characterization and Analytical Study of New Azo Dye. ResearchGate.
- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Sabir, S., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.
- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry.
- ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
- Beilstein Journals. (2018). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
- Scribd. (n.d.). Chemistry of Azo Dyes.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level....
- Yokogawa. (n.d.). pH in Diazo Coupler.
- The Synthesis of Azo Dyes. (n.d.).
- Obadahun, J., Tsaku, J.E., & E, A. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Global Scientific Journals.
- Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes.
- Truman ChemLab. (n.d.). Synthesis of Orange II.
- Wikipedia. (n.d.). Azo coupling.
- Organic Syntheses Procedure. (n.d.).
- ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms.
- National Institutes of Health. (2024). The continuous flow synthesis of azos.
- Chegg.com. (2021). Solved 1-Diazotization of Sulfanilic acid First preparation....
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Technical Support Center: Scale-Up of 2-Amino-5-sulfobenzoic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-sulfobenzoic Acid (CAS: 3577-63-7), also known as 5-sulfoanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals transitioning this vital dyestuff and pharmaceutical intermediate from bench-scale to pilot or manufacturing scale.[1] We will address common challenges with field-proven insights, focusing on the causality behind experimental choices to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent and economically viable route is the direct electrophilic sulfonation of 2-aminobenzoic acid (anthranilic acid). The process typically involves heating anthranilic acid with concentrated sulfuric acid or oleum.[2] This reaction proceeds via the formation of an aniline hydrogen sulfate salt, which upon further heating (a "baking" process), rearranges to form the thermodynamically favored para-sulfonated product.[3][4]
Q2: What are the most critical parameters to control during the scale-up of this sulfonation?
Transitioning from a lab to a larger scale fundamentally changes the process dynamics. The most critical parameters to control are:
-
Temperature: The sulfonation reaction is highly exothermic.[5][6] Inadequate temperature control is the primary risk, leading to side reactions and potential thermal runaway.[7][8]
-
Mixing/Agitation: As reactor volume increases, achieving homogeneity becomes more difficult. Poor mixing can create localized hot spots, leading to charring and byproduct formation, or areas with unreacted starting material.[5]
-
Rate of Reagent Addition: The rate at which sulfuric acid is added must be carefully controlled to match the reactor's heat removal capacity.
-
Water Removal: The reaction produces water, which can dilute the sulfuric acid and slow the reaction rate. In some process variations, removal of this water is key to driving the reaction to completion.[9]
Q3: How does the product's zwitterionic nature impact the process?
This compound contains both a basic amino group and an acidic sulfonic acid group, causing it to exist as a zwitterion (internal salt) in its solid state and at its isoelectric point in solution.[4] This has significant implications for purification:
-
pH-Dependent Solubility: Its solubility is lowest at its isoelectric point and increases significantly in acidic or basic solutions.[10][11] This property is exploited during purification; the crude product is often dissolved in a basic solution, filtered to remove insoluble impurities, and then re-precipitated by adding acid.[4]
-
High Melting Point: Zwitterions typically have high melting points and low solubility in organic solvents. The melting point of sulfanilic acid, a similar compound, is 288°C (with decomposition), which is characteristic of this class of molecules.[4]
Q4: What are the primary safety concerns when scaling up this synthesis?
Safety must be the foremost consideration. Key hazards include:
-
Thermal Runaway: The exothermic reaction can accelerate uncontrollably if cooling is insufficient, leading to a dangerous increase in temperature and pressure.[7][8]
-
Corrosive Reagents: Concentrated sulfuric acid and oleum are highly corrosive and require specialized handling procedures and equipment.
-
Product Handling: The final product is a skin and eye irritant and may cause skin sensitization.[12][13] Appropriate Personal Protective Equipment (PPE), including gloves, goggles, and respiratory protection (for dust), is mandatory.[12][14]
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific problems you may encounter during scale-up, providing diagnostic questions and actionable solutions.
Issue 1: Low Yield and Incomplete Conversion
Q: My yield dropped from 90% at the 1L scale to 60% in a 20L reactor, and HPLC analysis shows significant unreacted anthranilic acid. What went wrong?
A: This is a classic scale-up problem rooted in heat and mass transfer limitations. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.
Causality & Diagnosis:
-
Inefficient Heat Transfer: Was the batch temperature consistent with the lab-scale profile? A larger volume requires more efficient heat input to reach the target reaction temperature (typically 180-190°C) and superior cooling to manage the exotherm.[4][8] Lagging temperature can lead to an incomplete reaction.
-
Poor Mixing: Is your agitation system suitable for the increased volume and viscosity? Inadequate mixing can leave pockets of cooler, unreacted starting material, especially at the vessel walls or surface.[5] The formation of solid aniline hydrogen sulfate intermediate can create a thick slurry that is difficult to agitate effectively.[3]
-
Water Dilution: At a larger scale, the increased headspace and potential for atmospheric moisture can have a greater impact. Water produced during the reaction will dilute the sulfuric acid, reducing its effectiveness as a sulfonating agent.[9]
Troubleshooting Protocol & Solutions:
-
Step 1: Characterize Your Reactor: Ensure your reactor's heat transfer coefficient (U) and cooling capacity are known and sufficient for the batch size.
-
Step 2: Optimize Agitation: Switch from a simple magnetic stirrer to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure top-to-bottom mixing of the viscous reaction mass.
-
Step 3: Refine Heating Profile: Implement a gradual heating ramp to the target temperature. Consider using a jacketed reactor with a thermal fluid for precise temperature control.[5]
-
Step 4: Monitor the Reaction: Use in-process controls (IPC) like HPLC to track the disappearance of anthranilic acid. Do not rely solely on time and temperature. Extend the reaction time at the target temperature if conversion is stalled.
Issue 2: Poor Product Purity and Color
Q: The final product from our pilot run is off-color (dark brown instead of light pink/white) and contains several impurities, including an unknown isomer.
A: Product degradation and side-reactions are almost always due to excessive temperature or localized overheating ("hot spots").
Causality & Diagnosis:
-
Charring/Degradation: Dark coloration is a strong indicator of thermal decomposition. This occurs when parts of the reaction mixture exceed the optimal temperature, causing the organic material to char in the concentrated sulfuric acid. This is a direct consequence of poor mixing and inefficient heat removal.[3]
-
Isomer Formation: While sulfonation of anthranilic acid strongly favors the para-position (position 5), higher temperatures can provide enough activation energy to form other isomers (e.g., 2-amino-3-sulfobenzoic acid).
-
Disulfonation: If reaction conditions are too harsh (very high temperatures or use of fuming sulfuric acid/oleum), a second sulfonic acid group can be added to the ring, forming aminobenzenedisulfonic acid byproducts.[15]
Troubleshooting Protocol & Solutions:
-
Step 1: Implement Controlled Reagent Addition: Add the anthranilic acid portion-wise to the sulfuric acid at a controlled temperature to manage the initial exotherm from salt formation.
-
Step 2: Re-evaluate Temperature Control: The maximum bulk temperature should not significantly exceed 190°C. Ensure temperature probes are placed to reflect the true internal temperature, not just the temperature near the reactor wall.
-
Step 3: Improve Agitation: As mentioned for low yield, effective agitation is key to dissipate heat evenly and prevent hot spots.
-
Step 4: Purification Optimization:
-
Activated Carbon Treatment: Dissolve the crude product in a dilute alkaline solution (e.g., sodium carbonate) and treat with activated carbon to adsorb colored impurities before filtration and re-precipitation.[4]
-
Optimized Recrystallization: Develop a robust recrystallization protocol. This involves selecting an appropriate solvent system (often water or a water/alcohol mixture) and controlling the cooling rate to ensure large, pure crystals form.
-
| Parameter | 1L Lab Flask | 20L Jacketed Reactor | Causality & Scale-Up Implication |
| Surface Area / Volume Ratio | High (~4.8 cm⁻¹) | Low (~0.9 cm⁻¹) | Heat transfer is significantly less efficient at scale. Requires a more robust and responsive heating/cooling system.[8] |
| Mixing Method | Magnetic Stir Bar | Mechanical Impeller | Simple stirring is insufficient for viscous slurries at scale. Impeller design is critical for achieving homogeneity.[5] |
| Heat Dissipation | Primarily via vessel walls | Primarily via reactor jacket | Reliance on jacket cooling means the system responds slower to temperature changes. Precise control of addition rates is crucial. |
| Reaction Time | May be shorter | Often longer | Slower heat input and mass transfer can necessitate longer hold times at the target temperature to achieve full conversion. |
Key Experimental Protocols
Protocol 1: Controlled Scale-Up Sulfonation
This protocol assumes a 20L jacketed glass reactor with an overhead stirrer, temperature probe, and condenser.
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the cooling fluid flow in the reactor jacket, setting it to 15°C.
-
Charging: Charge 7.0 L (12.9 kg) of concentrated (98%) sulfuric acid into the reactor.
-
Reactant Addition: Begin agitation. Slowly add 2.5 kg of anthranilic acid in portions over 1-2 hours. Maintain the internal temperature below 40°C throughout the addition.
-
Heating Ramp: Once the addition is complete, begin heating the reactor jacket fluid to gradually raise the internal temperature. Ramp the temperature from 40°C to 185°C over 3 hours.
-
Reaction Hold: Maintain the internal temperature at 185-190°C for 4-6 hours. Water will be seen distilling off.
-
In-Process Control (IPC): After 4 hours, carefully take a sample. Quench it in water, neutralize, and prepare for HPLC analysis to check for residual anthranilic acid. Continue holding at temperature until the starting material is <1%.
-
Cooling & Quench: Cool the reaction mixture to below 80°C. In a separate vessel, prepare 20 L of water. Slowly and carefully transfer the reaction mass into the water with vigorous stirring and external cooling.
-
Isolation: The crude product will precipitate. Cool the slurry to 20°C, filter the solid, and wash the cake with cold water until the filtrate is neutral (pH > 4).
Protocol 2: Purification by pH-Modulated Recrystallization
-
Dissolution: Transfer the wet crude cake to a suitable vessel. Add water and a 20% sodium carbonate solution until the solid dissolves completely and the pH is ~8.5-9.0.
-
Decolorization: Add 50 g of activated carbon to the solution. Stir for 30 minutes at 60°C.
-
Filtration: Filter the hot solution through a bed of celite to remove the carbon and any other insoluble matter.
-
Precipitation: Transfer the clear, warm filtrate to a clean crystallizer vessel. Slowly add 37% hydrochloric acid with good agitation until the pH reaches ~3.5. The product will begin to crystallize.
-
Controlled Cooling: Cool the slurry slowly to 5-10°C over 2-3 hours to maximize crystal growth and yield.
-
Final Isolation: Filter the purified product. Wash the cake with cold deionized water and then with a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 80-90°C until a constant weight is achieved.
Visualization of Workflows and Logic
Scale-Up Production Workflow
The diagram below outlines the key stages in scaling up the production of this compound, emphasizing the critical control points.
Caption: Overall workflow for this compound production.
Troubleshooting Decision Tree: Low Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield during scale-up.
Caption: Decision tree for diagnosing low yield issues.
References
- Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. New Journal of Chemistry (RSC Publishing).
- Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI.
- Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. RSC Publishing.
- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. National Institutes of Health (NIH).
- Sulfanilic acid. Santa Cruz Biotechnology.
- Sulfonation of Aniline (1943). Scribd.
- Sulphonation Ballestra PDF. Scribd.
- Temperature control of sulfonation reaction in a semi-batch reactor. Taylor & Francis Online.
- Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. ResearchGate.
- Safety Data Sheet: Sulphanilic acid. Carl ROTH.
- Material Safety Data Sheet Sulfanilic acid. TNJ Chemical Industry Co.,Ltd..
- Sulfanilic acid and its sodium salt: Human health tier II assessment. Australian Department of Health.
- Sulfanilic acid - SAFETY DATA SHEET. Fisher Scientific.
- This compound | 3577-63-7. Biosynth.
- Sulfonation and Sulfation Processes. Chemithon.
- Amino Sulfanilic Acid Manufacturing process. Parikh Industries.
- Turnkey sulfonation plant and sulfation plant, anionic surfactant plant supplier - Blog. WEIXIAN (Nanjing) Science Technology co., ltd.
- Process for the continuous production of sulphanilic acid. Google Patents.
- The Role of this compound in Modern Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..
- Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide. Benchchem.
- Green and conventional synthesis of sulfanilic acid. University of Craiova, Department of Chemistry.
- Safety Considerations for Scaling Up Production Capabilities. Noah Chemicals.
- This compound 3577-63-7. Tokyo Chemical Industry Co., Ltd..
- This compound 3577-63-7. Tokyo Chemical Industry UK Ltd..
- Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com.
- Preparation of this compound. PrepChem.com.
- This compound 3577-63-7. Tokyo Chemical Industry (India) Pvt. Ltd..
- Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. RSC Publishing.
- Sulfanilic Acid Production Cost Analysis | Plant Setup. IMARC Group.
- Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Benchchem.
- Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone. Benchchem.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- This compound CAS#: 3577-63-7. ChemWhat.
- 3577-63-7|this compound|BLD Pharm. BLD Pharm.
- Crystal forms of 2-aminoethyl sulfonic acid and preparation processes for the same. Google Patents.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Omega.
- How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?. Guidechem.
- Crystallization of Amino Acids. GEA.
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Technical Support Center: Managing Exothermic Reactions in 2-Amino-5-sulfobenzoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, is a cornerstone for the production of various pharmaceuticals and dyestuffs.[1][2] The critical step, the sulfonation of anthranilic acid, is characterized by a significant exothermic reaction. Failure to manage this exotherm can compromise yield and purity, and more critically, pose a substantial safety risk due to the potential for thermal runaway. This guide provides field-proven troubleshooting protocols and answers to frequently asked questions to ensure a safe, controlled, and efficient synthesis.
Section 1: Troubleshooting Guide for Exothermic Events
This section is designed to address specific, acute issues that may arise during the sulfonation of anthranilic acid, particularly when using oleum (fuming sulfuric acid).
Issue: Rapid, Uncontrolled Temperature Spike During Sulfonating Agent Addition
Symptoms:
-
A sudden temperature increase that quickly exceeds the target range (e.g., >120°C).
-
Vigorous evolution of white fumes (sulfur trioxide) from the reaction vessel.[3]
-
Noticeable changes in the reaction mixture's color or an accelerated rate of dissolution of the starting material.
Root Cause Analysis:
An uncontrolled temperature spike is a direct consequence of the heat generation rate exceeding the heat removal capacity of the system. The reaction is highly exothermic, and the rate of oleum addition is a primary determinant of the heat generated.[4]
-
Excessive Addition Rate: The most common cause is adding the oleum too quickly, overwhelming the cooling system's ability to dissipate the heat of reaction.
-
Inadequate Cooling: The cooling apparatus (ice bath, cryostat, or jacketed reactor) may be insufficient for the scale of the reaction or may not be at a low enough temperature.
-
Poor Agitation: Inefficient stirring creates localized "hot spots." In these areas, the concentration of reagents is high, leading to a rapid localized reaction and heat buildup that can initiate a bulk thermal event.
Corrective and Preventive Actions:
-
Immediate Action: If a runaway reaction begins, immediately cease the addition of the sulfonating agent . Prepare and use a more potent secondary cooling bath (e.g., dry ice/acetone) if the primary system is insufficient to regain control of the temperature.
-
Controlled Reagent Addition: The addition of oleum must be slow and deliberate. For laboratory scale, a pressure-equalizing dropping funnel is essential. For larger scales, a syringe pump provides the most precise control. The addition rate should be dictated by the internal temperature, not by a fixed time.[5]
-
Robust Temperature Monitoring & Control: Continuously monitor the internal temperature of the reaction with a calibrated thermometer or thermocouple. Do not rely on the temperature of the cooling bath. Maintain the reaction temperature within the optimal range.
-
Efficient Agitation: Use overhead mechanical stirring, especially for reactions larger than 500 mL. A magnetic stir bar may not provide sufficient mixing in a viscous medium like sulfuric acid, leading to the formation of dangerous hot spots.
Experimental Protocol: Controlled Sulfonation of Anthranilic Acid
This protocol outlines a standard laboratory procedure with an emphasis on thermal control.
| Parameter | Specification | Rationale |
| Starting Material | Anthranilic Acid | Purity should be >98% to avoid side reactions.[6] |
| Sulfonating Agent | Oleum (20-30% free SO₃) | Highly reactive; requires careful handling and slow addition.[7][8] |
| Reaction Temp. | 100–120°C (during hold) | Optimal for monosulfonation. Higher temperatures risk side products. |
| Addition Temp. | Maintain below 100°C | Crucial for controlling the initial exotherm during addition. |
| Reaction Time | 1-2 hours (addition) + 2-3 hours (hold) | Ensures complete reaction after the controlled addition phase. |
Step-by-Step Procedure:
-
Set up a three-necked flask with an overhead stirrer, a thermometer probing the reaction mixture, and a pressure-equalizing dropping funnel. Ensure the setup is in a certified fume hood.
-
Charge the flask with anthranilic acid.
-
Begin vigorous stirring to create a vortex.
-
Slowly and dropwise, add the oleum via the dropping funnel. Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature below the desired limit. The reaction is highly exothermic at this stage.[4]
-
After the addition is complete, heat the reaction mixture to 100-110°C and hold for 2-3 hours to drive the reaction to completion.
-
Allow the mixture to cool to room temperature.
-
In a separate, large beaker, prepare crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This quenching step is also exothermic and must be done cautiously.
-
The this compound will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
Workflow for Managing Exothermic Addition
Caption: Decision workflow for controlling the exothermic addition of oleum.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the strong exotherm in this reaction? The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid.[9] SO₃ is a very powerful electrophile that reacts readily with the electron-rich anthranilic acid ring. The formation of the stable C-S bond and the subsequent rearomatization of the ring system releases a significant amount of energy in the form of heat.[4]
Q2: Are there alternative, less hazardous sulfonating agents? While oleum is highly effective, alternatives exist, each with its own set of trade-offs:
-
Concentrated Sulfuric Acid: Less reactive than oleum, requiring higher temperatures (e.g., 180°C) and longer reaction times, which can lead to charring and the formation of different isomers or byproducts.[10]
-
Chlorosulfonic Acid: A very potent sulfonating agent that often allows for milder reaction temperatures. However, it is highly corrosive, reacts violently with water, and releases toxic HCl gas, requiring specialized handling precautions.[11]
Q3: How does improper temperature control affect final product yield and purity? Temperature control is critical for maximizing both yield and purity.
-
Temperature Too Low: If the reaction is not heated sufficiently after the addition phase, the sulfonation may be incomplete, resulting in a lower yield and contamination of the product with unreacted starting material.
-
Temperature Too High: Excessive temperatures can lead to the formation of undesired byproducts, such as di-sulfonated products or oxidative degradation of the amino group. This directly reduces the purity of the final this compound.
Q4: What are the essential safety protocols for handling oleum? Oleum is extremely corrosive and reacts violently with water.[3][12] All work must be conducted in a certified chemical fume hood. Essential Personal Protective Equipment (PPE) includes:
-
Gloves: Acid-resistant gloves (e.g., neoprene or rubber) are mandatory.[12]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[13][14]
-
Body Protection: An acid-resistant apron or lab coat.[12] An emergency spill kit containing a neutralizer like sodium bicarbonate should be immediately accessible. Never add water to an oleum spill, as this will generate intense heat and splattering.[3]
Logical Interdependence of Reaction Parameters
Caption: The central role of temperature in determining reaction outcomes.
References
- Title: Preparation of this compound Source: PrepChem.com URL:[Link]
- Title: Sulfonation and Sulfation Processes Source: Chemithon URL:[Link]
- Title: Oleum 23%, Oleum — Industrial Applications & Handling Tips Source: Maruti Fine Chemicals URL:[Link]
- Title: PSS Oleum Source: Scribd URL:[Link]
- Title: Oleum Source: SafeRack URL:[Link]
- Title: Oleum with <30% free sulfur trioxide Source: Chemtrade Logistics Inc. URL:[Link]
- Title: Oleum Safety | Essential Tips: Handling, Storage, PPE and Emergency Procedures Source: YouTube URL:[Link]
- Title: Oleum sulphonation process - EP0369512A1 Source: Google Patents URL
- Title: Process for the preparation of sulfonated anthranilic acids - US5196573A Source: Google Patents URL
- Title: Chemical approaches to the sulfation of small molecules: current progress and future directions Source: PMC - NIH URL:[Link]
- Title: The Role of this compound in Modern Dye Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Anthranilic acid drying Source: GKer URL:[Link]
- Title: Cas 137-65-5,2-Aminobenzoic acid-5-sulfonamide Source: LookChem URL:[Link]
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- 8. US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents [patents.google.com]
- 9. saferack.com [saferack.com]
- 10. prepchem.com [prepchem.com]
- 11. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleum 23%, Oleum — Industrial Applications & Handling Tips — Maruti Fine Chemicals [articles.abilogic.com]
- 13. scribd.com [scribd.com]
- 14. chemtradelogistics.com [chemtradelogistics.com]
side reactions of 2-Amino-5-sulfobenzoic acid with oxidizing agents
Technical Support Center: Oxidation of 2-Amino-5-sulfobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the oxidative side reactions of this versatile compound. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges.
Section 1: Understanding the Reactivity of this compound
This compound, also known as 5-sulfoanthranilic acid, possesses three key functional groups: an aromatic amino group (-NH₂), a carboxylic acid (-COOH), and a sulfonic acid (-SO₃H). The primary site of oxidative attack is the electron-rich amino group. This group strongly activates the benzene ring, making it highly susceptible to oxidation. While the carboxylic and sulfonic acid groups are electron-withdrawing, the amino group's activating effect often dominates the compound's reactivity with oxidizing agents.
The initial step in the oxidation of aromatic amines typically involves the formation of a cation radical.[1][2] This highly reactive intermediate can then follow several pathways, leading to the desired product or a variety of undesired side reactions. The specific outcome is highly dependent on the choice of oxidizing agent, pH, temperature, and solvent.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the oxidation of this compound in a question-and-answer format.
Q1: My reaction mixture turned dark brown or black upon adding the oxidizing agent. What is happening and how can I prevent it?
A: This is the most frequently encountered issue and is almost always indicative of oxidative polymerization.
-
Causality: The amino group of this compound can be oxidized to a radical cation, which then couples with other aniline molecules.[1][2] This process continues, forming conjugated polymeric chains similar to polyaniline.[3][4] These polymers are intensely colored due to their extended π-systems and are often insoluble, precipitating as a dark, tarry material. The mechanism is complex and can involve head-to-tail and tail-to-tail coupling of aniline units.[2][3] Acidic conditions can promote this polymerization process.[5]
-
Troubleshooting & Solutions:
-
Protect the Amino Group: The most effective strategy is to protect the amino group before oxidation. Acetylation to form the corresponding acetanilide is a common and effective method. The acetyl group can be removed by hydrolysis after the oxidation step.
-
Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C). Polymerization often has a higher activation energy than the desired oxidation, so cooling the reaction can significantly suppress this side reaction.
-
Optimize Oxidant Addition: Add the oxidizing agent slowly and portion-wise to the solution of the amine. This prevents a localized high concentration of the oxidant, which can accelerate polymerization.
-
pH Control: The pH of the medium significantly influences the reaction pathway.[3][4] In some cases, running the reaction under neutral or slightly basic conditions can disfavor the formation of the anilinium ion, which can be a precursor to polymerization under strongly acidic conditions.[1]
-
Q2: My product yield is low, and I've isolated a colored, soluble byproduct. What could it be?
A: Besides polymerization, oxidative coupling can lead to the formation of soluble, colored dimeric and oligomeric species.
-
Causality: The initial radical cation can undergo dimerization to form various coupled products.[2] These can include species like azoxybenzenes, azobenzenes, and benzidines, which are often highly colored.[6][7][8] The formation of these byproducts is a result of competing reaction pathways that can be influenced by the specific oxidizing agent and reaction conditions.[6][9]
-
Troubleshooting & Solutions:
-
Choice of Oxidant: Some oxidizing agents are more prone to causing coupling reactions. Consider switching to a more selective oxidant. For example, in situ generated performic acid (from H₂O₂ and formic acid) can be used for selective oxidation of aromatic amines to nitro compounds, though side products are still possible.[10]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents may favor certain side reactions over others. Experiment with different solvent systems to find one that maximizes the yield of the desired product.
-
Stoichiometry Control: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant can lead to over-oxidation and the formation of more complex side products.
-
Q3: I am trying to synthesize the corresponding nitro compound, but the reaction is not selective. What should I do?
A: The direct oxidation of the amino group to a nitro group is a challenging transformation that often requires specific reagents and conditions to avoid side reactions.
-
Causality: The oxidation of an amino group to a nitro group proceeds through intermediate stages, including hydroxylamine and nitroso species.[11] These intermediates can themselves participate in side reactions, such as condensation or coupling, leading to a mixture of products.
-
Troubleshooting & Solutions:
-
Selective Oxidizing Agents: Employ reagents known for this specific transformation. Peroxy acids, such as trifluoroperacetic acid or performic acid, are often used for the oxidation of anilines to nitro compounds.[10][11]
-
Surfactant-Assisted Oxidation: The use of surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to improve the selectivity of aniline oxidation to nitrobenzene when using performic acid.[10] This approach may be applicable to substituted anilines as well.
-
Biocatalysis: For highly selective oxidations, consider enzymatic methods. Whole-cell biocatalysis using certain microorganisms has been shown to selectively oxidize p-aminobenzoic acid to p-nitrobenzoic acid, a similar transformation.[12]
-
Section 3: Experimental Protocols & Data
Protocol 1: Protection of the Amino Group by Acetylation
This protocol describes a standard procedure to protect the amino group of this compound, thereby preventing oxidative polymerization and other side reactions at the nitrogen atom.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Sodium acetate
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 1 equivalent of this compound in a suitable aqueous base or an appropriate solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of acetic anhydride to the cooled solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, adjust the pH to precipitate the product, 2-Acetamido-5-sulfobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
The resulting N-acetylated compound is now ready for subsequent oxidation reactions, with the amino group protected from unwanted side reactions.
Table 1: Comparison of Common Oxidizing Agents and Their Associated Side Reactions
| Oxidizing Agent | Typical Application | Common Side Reactions | Mitigation Strategy |
| Potassium Permanganate (KMnO₄) | Strong, non-selective oxidation | Oxidative polymerization, ring cleavage | Low temperature, controlled addition, amino group protection |
| Potassium Dichromate (K₂Cr₂O₇) | Strong oxidation | Oxidative coupling, polymerization, formation of colored products[8] | Strict pH and temperature control, amino group protection |
| Hydrogen Peroxide (H₂O₂) | "Green" oxidant, often requires catalyst | Can be sluggish, side reactions depend on catalyst and pH[11] | Use with formic acid for selective N-oxidation[10] |
| Peroxy Acids (e.g., m-CPBA, TFAA) | Selective N-oxidation | Potential for ring hydroxylation | Low temperature, careful stoichiometry |
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate key concepts in the oxidation of this compound.
Caption: Competing reaction pathways during oxidation.
References
- Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.
- Yadav, P., & Shrivastava, R. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.
- Stejskal, J., & Gilbert, R. G. (2002). Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867.
- Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
- Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline. Progress in Polymer Science, 23(8), 1443-1484.
- Zhang, L., Duan, D., He, D., Yang, C., & Wang, Q. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(5), e2313177121.
- Ganesan, R., & Chinnasamy, N. (2006).
- ResearchGate. (n.d.). Possible oxidation products of aniline.
- Ferreira, M., & de Souza, R. M. (2022).
- AL-Adilee, K. J. (2015). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Journal of Al-Nahrain University, 18(2), 52-60.
- Kaushik, R. D., Kumar, A., & Kumar, D. (2007). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 19(1), 567.
- Zhang, L., Duan, D., He, D., Yang, C., & Wang, Q. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Semantic Scholar.
- Salama, A. K., & El-Aassar, M. R. (2022). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the growing cells of S. griseus CECT 3116 under an optimized stimulation strategy of co-culturing with B. cereus in 70 : 30 ratios.
- Organic Chemistry Portal. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). www.organic-chemistry.org.
- Dhumal, N. R., & Raje, V. P. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9511-9516.
- OpenStax. (2023). 16.
- LibreTexts. (2021). 23.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-sulfobenzoic Acid
Welcome to the technical support guide for the purification of 2-Amino-5-sulfobenzoic Acid (CAS: 3577-63-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
This compound, also known as 5-sulfoanthranilic acid, is a critical building block, particularly in the synthesis of various dyes and as a pharmaceutical intermediate.[1] Its molecular structure, featuring amino, carboxylic acid, and sulfonic acid groups, gives it unique chemical properties but also presents specific purification challenges.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of downstream products, and compromised quality in final applications.[2]
This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My synthesized this compound appears as a dark brown or discolored powder. What causes this, and how can I obtain a pure, off-white product?
A1: Discoloration in the crude product is a common issue, typically arising from two main sources: residual starting materials or degradation byproducts from the synthesis. The common synthesis route involves heating anthranilic acid with concentrated sulfuric acid, a process that can lead to charring or oxidation if not carefully controlled.[3]
The most effective method to remove these colored impurities is through recrystallization, often coupled with a decolorization step using activated charcoal.
Causality Behind the Method: Activated charcoal possesses a high surface area with a network of fine pores, allowing it to adsorb large, colored, and often planar impurity molecules, while the smaller product molecules remain in solution. The subsequent recrystallization process then separates the pure product from any remaining soluble impurities based on differential solubility at varying temperatures.[2]
Workflow for Decolorization and Recrystallization
Caption: Workflow for removing colored impurities.
Q2: My HPLC or NMR analysis indicates the presence of unreacted anthranilic acid. How can I remove this specific impurity?
A2: The presence of the starting material, anthranilic acid, is a frequent issue. A purification strategy based on the significant difference in acidity between the product and the impurity is highly effective.
Scientific Rationale: this compound contains a highly acidic sulfonic acid group (-SO₃H), a moderately acidic carboxylic acid group (-COOH), and a basic amino group (-NH₂). This makes it a strong acid. Anthranilic acid, lacking the sulfonic acid group, is significantly less acidic. We can exploit this pKa difference to perform a selective separation.
At a low pH (e.g., pH 1-2), both the amino groups on the product and the impurity will be protonated (-NH₃⁺). However, the sulfonic acid group on your product will remain deprotonated (-SO₃⁻), making it a zwitterion with significant water solubility. Anthranilic acid, being less acidic, will be less soluble in a highly acidic aqueous solution. Conversely, at a moderately acidic to neutral pH, the carboxylic acid of anthranilic acid will deprotonate, increasing its solubility, while the zwitterionic nature of this compound can be leveraged for precipitation.
Protocol: Purification by pH Adjustment
-
Dissolution: Dissolve the impure solid in a dilute aqueous base, such as 1M sodium carbonate or sodium hydroxide, until the solution is basic (pH ~9-10) and fully dissolved. This deprotonates all acidic groups, forming the soluble sodium salts of both compounds.
-
Acidification & Precipitation: Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH closely. As the pH drops, this compound will precipitate out at its isoelectric point.
-
Isolation: Filter the precipitated solid. The more soluble anthranilic acid will largely remain in the filtrate.
-
Washing: Wash the collected solid with a small amount of cold, dilute acid (pH ~2) and then with cold deionized water to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum.
Q3: I am struggling to achieve efficient recrystallization. What is the best solvent system for this compound?
A3: Selecting the right solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Given the polar and zwitterionic nature of this compound, highly polar solvents are the best choice.[4]
Recommended Solvents & Rationale:
-
Water: Due to the presence of the highly polar sulfonic acid, carboxylic acid, and amino groups, water is an excellent primary solvent. Its high polarity effectively solvates the molecule, especially at elevated temperatures.
-
Ethanol/Water Mixtures: If the compound is too soluble in hot water for good recovery, a mixed solvent system can be used. Adding a less polar solvent like ethanol will decrease the solubility. The solubility of amino acid-type molecules in alcohol-water mixtures typically decreases as the proportion of alcohol increases.[5] Start with a high water ratio (e.g., 9:1 water:ethanol) and adjust as needed.
-
Avoid Non-Polar Solvents: Solvents like hexanes, toluene, or dichloromethane are generally unsuitable as they will not effectively dissolve this highly polar compound.
Solvent Selection Troubleshooting
| Issue Encountered | Potential Cause | Recommended Action |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower boiling point solvent or a larger volume of solvent. Ensure slow cooling. |
| No Crystals Form | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery/Yield | Compound is too soluble in the cold solvent. | Switch to a less effective solvent or use a mixed-solvent system (e.g., add ethanol to an aqueous solution). Ensure sufficient cooling in an ice bath. |
| Impurity Co-precipitation | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure you are using the correct solvent where the impurity is highly soluble. |
Q4: How can I definitively assess the purity of my final product?
A4: A multi-pronged approach using modern analytical techniques is the best way to confirm both the purity and identity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment.[6] A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase of acidified water/acetonitrile gradient will separate the main compound from most impurities. Purity is determined by the area percentage of the main peak. Commercial grades are often >96% pure.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[3] The spectra should show the expected peaks for the aromatic protons and carbons, with chemical shifts influenced by the amino, carboxyl, and sulfo groups. The absence of peaks from starting materials or other byproducts is a strong indicator of purity.
-
Neutralization Titration: This classic method can determine the assay or overall purity of the acidic compound. It involves titrating a known mass of the product with a standardized solution of a strong base (like NaOH) to determine the number of acidic equivalents.
-
Melting Point: A sharp melting point close to the literature value (~317-319 °C) is a good indicator of high purity. Impurities typically cause melting point depression and broadening.
Decision Tree for Purity Analysis
Caption: Decision workflow for final product analysis.
References
- PrepChem. (n.d.). Preparation of this compound.
- Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
- ChemWhat. (n.d.). This compound CAS#: 3577-63-7.
- PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid.
- Sciedco. (n.d.). This compound, Min. 96.0 (HPLC,T), 25 g.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65, 136-138.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Dye Manufacturing.
Sources
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- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. sciedco.ca [sciedco.ca]
- 7. This compound | 3577-63-7 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Impact of Impurities on the Fluorescence of 2-Amino-5-sulfobenzoic Acid
Welcome to the technical support center for 2-Amino-5-sulfobenzoic acid (also known as 5-Sulfoanthranilic Acid). This guide is designed for researchers, scientists, and drug development professionals who are utilizing the fluorescent properties of this compound. Here, we will address common issues related to impurities that can significantly impact experimental outcomes. Our goal is to provide you with the expertise and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Understanding the Fluorophore: this compound
This compound is a versatile organic compound used as a building block in the synthesis of other chemicals, notably as an important intermediate in the manufacturing of dyes.[1] Its intrinsic fluorescence makes it a valuable tool for various applications, including the detection of metal ions. However, the reliability of fluorescence-based assays is highly dependent on the purity of the fluorophore. The presence of even trace amounts of impurities can lead to significant quenching, spectral shifts, or the appearance of extraneous emission peaks, ultimately compromising your data.
Frequently Asked Questions (FAQs)
Q1: My fluorescence intensity for this compound is much lower than expected. What could be the cause?
A significant decrease in fluorescence intensity, or quenching, is a common issue. Several factors could be at play:
-
Heavy Metal Ion Contamination: Trace amounts of heavy metal ions such as Fe³⁺, Cu²⁺, Hg²⁺, and Ni²⁺ are notorious for quenching fluorescence.[2][3] These ions can interact with the fluorophore, leading to non-radiative decay of the excited state. This interaction can be due to the formation of a non-fluorescent complex or through an inner filter effect where the metal ions absorb the excitation or emission light.[2][4]
-
Presence of Unreacted Starting Materials or By-products: The synthesis of this compound can leave residual starting materials or generate side-products that may act as quenchers.
-
Incorrect pH: The fluorescence of aminobenzoic acid derivatives can be highly pH-dependent.[5][6] The protonation state of the amino and carboxylic acid groups, as well as the sulfonic acid group, will influence the electronic structure of the molecule and, consequently, its fluorescence properties.
-
Solvent Effects: The polarity of the solvent can influence the fluorescence emission spectrum.[7][8][9][10][11] A mismatch between the solvent used and the expected optimal conditions can lead to reduced quantum yield.
Q2: I'm observing a shift in the emission wavelength of my this compound. Why is this happening?
A shift in the emission wavelength, also known as a spectral shift, can be attributed to:
-
Solvent Polarity: A change in the solvent environment can lead to a shift in the emission maximum.[7][8][11] This phenomenon, known as solvatochromism, is due to the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules.
-
pH Changes: As mentioned, the protonation state of the molecule can alter its electronic properties and shift the emission wavelength.[5]
-
Presence of Specific Impurities: Certain impurities might fluoresce at a different wavelength, causing an apparent shift in the peak maximum if their emission overlaps with that of your target compound.
Q3: My fluorescence spectrum shows multiple emission peaks, but I'm only expecting one. What does this indicate?
The presence of multiple emission peaks is a strong indicator of fluorescent impurities. These could be:
-
Synthetic By-products: Unintended side reactions during the synthesis can produce fluorescent molecules with different emission profiles.
-
Degradation Products: this compound may degrade over time, especially if not stored correctly (e.g., exposure to light). Photodegradation of similar compounds like p-aminobenzoic acid is known to produce fluorescent photoproducts.[6][12]
-
Contaminated Solvents or Glassware: Residual fluorescent compounds in your solvents or on your labware can leach into your sample and produce extraneous peaks.
Troubleshooting Guides
Here are step-by-step protocols to diagnose and resolve common issues related to impurities.
Issue 1: Unexpected Fluorescence Quenching
Diagnostic Workflow:
Caption: Troubleshooting workflow for low fluorescence intensity.
Experimental Protocols:
-
Metal Ion Spiking Experiment:
-
Prepare a stock solution of your this compound.
-
Prepare separate dilute solutions of common quenching metal ions (e.g., FeCl₃, CuSO₄).
-
Measure the fluorescence of your compound's solution.
-
Add a small, known amount of a metal ion solution and re-measure the fluorescence.
-
A significant drop in intensity confirms quenching by that specific metal ion.
-
-
Purification using a Metal Chelating Resin:
-
Select a chelating resin with a high affinity for the suspected metal contaminants.
-
Prepare a column with the resin according to the manufacturer's instructions.
-
Dissolve your this compound in an appropriate aqueous buffer.
-
Pass the solution through the column.
-
Collect the eluent containing the purified compound.
-
Re-measure the fluorescence to confirm the removal of quenching ions.
-
Issue 2: Unexplained Spectral Shifts or Multiple Peaks
Diagnostic Workflow:
Caption: Troubleshooting workflow for spectral shifts or multiple peaks.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of a pH modifier like formic acid or ammonium acetate.
-
Column: Use a C18 reverse-phase column.
-
Detection: Employ a fluorescence detector set to the expected excitation and emission wavelengths of this compound. A diode-array detector (DAD) can also be used to obtain the UV-Vis spectrum of all separated components.
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase.
-
Injection and Analysis: Inject the sample and run the HPLC method. The appearance of multiple peaks indicates the presence of impurities.
-
-
Purification by Recrystallization:
-
Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of water and an organic solvent like ethanol may be effective.
-
Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly. The pure compound should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Verify the purity of the recrystallized product using HPLC.
-
Data Summary Table
| Potential Impurity | Likely Source | Effect on Fluorescence | Recommended Action |
| Heavy Metal Ions (Fe³⁺, Cu²⁺, etc.) | Contaminated reagents, glassware, or water | Quenching | Treatment with a chelating resin |
| Unreacted Starting Materials | Incomplete synthesis | Quenching or additional peaks | Recrystallization or chromatography |
| Synthetic By-products | Side reactions during synthesis | Quenching, spectral shifts, or additional peaks | Recrystallization or chromatography |
| Degradation Products | Improper storage (light/air exposure) | Quenching or additional peaks | Repurification and proper storage |
| Residual Solvents | Incomplete drying after synthesis/purification | Spectral shifts (solvatochromism) | Drying under high vacuum |
Concluding Remarks
The fluorescent properties of this compound are a powerful tool in research and development. However, maintaining the chemical purity of this compound is paramount for obtaining accurate and reproducible data. By understanding the potential sources of impurities and their effects, and by employing systematic troubleshooting and purification protocols, you can ensure the integrity of your fluorescence-based experiments.
References
- Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. [Link]
- Google Patents (2002).
- New Journal of Chemistry (2021). Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. [Link]
- Spectroscopy Online (2021). Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots. [Link]
- Taylor & Francis Online (2021).
- European Patent Office (2021).
- Google Patents (n.d.).
- PubMed Central (n.d.). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. [Link]
- Reddit (2024). Question on purifying aryl Sulfonic acids. [Link]
- Chemical Science International Journal (2017). A Review on Effect of Solvents on Fluorescent Spectra. [Link]
- MDPI (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. [Link]
- Semantic Scholar (n.d.). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. [Link]
- Evident Scientific (n.d.). Solvent Effects on Fluorescence Emission. [Link]
- Google Patents (n.d.).
- Virtual Labs (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. [Link]
- Semantic Scholar (n.d.). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. [Link]
- PubMed (n.d.). The photochemistry of p-aminobenzoic acid. [Link]
- Coconote (2025). Influence of Solvent on Fluorescence Emission. [Link]
- ChemWhat (n.d.). This compound. [Link]
- ResearchGate (2025). The photophysics of p-aminobenzoic acid. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of this compound in Modern Dye Manufacturing. [Link]
- PrepChem.com (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. [Link]
- PubMed (n.d.). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. [Link]
- PubChem (n.d.). CID 161568491 | C14H14N2O10S2. [Link]
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- 7. journalcsij.com [journalcsij.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
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- 11. coconote.app [coconote.app]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions Using 5-Sulfoanthranilic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for reactions involving 5-Sulfoanthranilic acid (5-SAA). Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common experimental hurdles and enhance your reaction outcomes.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about 5-Sulfoanthranilic acid and the principles of catalyst loading.
Q1: What is 5-Sulfoanthranilic acid (5-SAA), and what are its key chemical properties relevant to catalysis?
A1: 5-Sulfoanthranilic acid (IUPAC name: 2-amino-5-sulfobenzoic acid) is an aromatic organic compound with the molecular formula C₇H₇NO₅S.[1] Its structure is unique in that it possesses three distinct functional groups, each contributing to its potential catalytic roles:
-
Carboxylic Acid Group (-COOH): Can act as a Brønsted acid and participate in hydrogen bonding. It also provides a coordination site for metal centers.
-
Amino Group (-NH₂): A Lewis basic site that can coordinate to metal catalysts, making 5-SAA a potential ligand in organometallic catalysis.[2]
-
Sulfonic Acid Group (-SO₃H): A strong Brønsted acid site that can catalyze acid-mediated reactions.[3] This group also enhances water solubility.
This trifunctional nature allows 5-SAA to act as a Brønsted acid catalyst, a chelating ligand for transition metals, or a bifunctional catalyst, where both acidic and basic sites participate in the reaction mechanism. It is known to be an intermediate for dyestuffs and has applications in the synthesis of various heterocyclic compounds.[4][5][6]
Q2: Why is the optimization of catalyst loading a critical step in process development?
A2: Optimizing catalyst loading is a crucial exercise in balancing reaction efficiency with economic and practical viability.[7] It directly impacts several key parameters:
-
Reaction Rate: Generally, a higher catalyst loading increases the concentration of active sites, leading to a faster reaction rate. However, there is often a point of diminishing returns.[8][9]
-
Yield and Selectivity: An inappropriate catalyst amount can be detrimental. Too little may result in an incomplete reaction, while too much can sometimes promote unwanted side reactions or product degradation, thereby lowering selectivity and overall yield.[10]
-
Process Costs: Catalysts, especially those based on precious metals for which 5-SAA might serve as a ligand, can be a significant cost driver. Minimizing the catalyst loading without compromising performance is essential for creating an economically feasible process.[11]
-
Downstream Processing: Higher catalyst loading can complicate post-reaction work-up and product purification, leading to increased solvent use and processing time.
Therefore, a systematic optimization study is not merely a procedural step but a fundamental aspect of developing a robust, efficient, and sustainable chemical synthesis.[12]
Q3: Can 5-Sulfoanthranilic acid be used in palladium-catalyzed cross-coupling reactions?
A3: Yes, conceptually. The amino and carboxylate groups on 5-Sulfoanthranilic acid can act as a bidentate ligand to chelate and stabilize a palladium center. Such ligands are crucial in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for forming the active catalytic species and facilitating the catalytic cycle.[13][14][15] The sulfonic acid group can influence the catalyst's solubility and electronic properties. Optimizing the loading of a Pd/5-SAA complex would be critical to prevent the formation of inactive palladium black and ensure efficient catalysis.[16]
Section 2: Troubleshooting Guide for Catalyst Loading
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Problem: The reaction shows low or no conversion.
Q4: I've set up my reaction with 5-SAA as the catalyst, but the yield is negligible after several hours. How do I determine if insufficient catalyst loading is the problem?
A4: Low conversion is a classic symptom of insufficient catalytic activity, which can stem from suboptimal loading.
Causality: Every catalytic cycle has a turnover frequency (TOF), which is the number of molecules converted per active site per unit of time. If the total number of active sites (a function of catalyst loading) is too low, the overall reaction rate will be impractically slow, even if the TOF is high.
Troubleshooting Protocol:
-
Establish a Baseline: If you haven't already, run the reaction with a standard catalyst loading, typically between 1-5 mol% relative to the limiting reagent.
-
Perform a Loading Screen: Set up a series of parallel small-scale reactions, varying the catalyst loading systematically. Monitor the conversion at a fixed time point.
Experiment Catalyst Loading (mol%) Reaction Time (h) Conversion (%) 1 (Control) 0 4 < 1 2 0.5 4 15 3 1.0 4 45 4 2.5 4 88 5 5.0 4 92 6 10.0 4 93 Table 1: Example data from a catalyst loading screen. In this case, increasing the loading from 2.5 to 5.0 mol% offers minimal benefit, suggesting an optimal loading around 2.5 mol%. -
Analyze the Trend: If conversion increases significantly with loading (like from Exp. 2 to Exp. 4), your initial loading was likely too low. If conversion plateaus (Exp. 4-6), you have likely reached an optimal loading range where other factors (e.g., mass transfer, substrate concentration) become rate-limiting.
dot
Caption: A systematic workflow for determining the optimal catalyst loading.
Problem: The reaction starts but stalls before completion.
Q5: My reaction proceeds quickly at first but then slows dramatically or stops completely, even with what should be sufficient catalyst. What's happening?
A5: This behavior strongly suggests catalyst deactivation.[17] The initially active catalyst is being converted into an inactive form during the reaction.
Causality & Troubleshooting: There are several primary deactivation mechanisms. Identifying the root cause is key to finding a solution.[18]
-
Poisoning: Impurities in your reagents or solvent (e.g., sulfur compounds, water, oxygen) can bind irreversibly to the catalyst's active sites.[19][20]
-
Diagnosis: Purify all starting materials and ensure solvents are anhydrous and properly degassed. Run a control experiment with highly purified reagents.
-
-
Thermal Degradation/Sintering: High reaction temperatures can cause the catalyst to decompose or, in the case of heterogeneous catalysts, for particles to agglomerate, reducing the active surface area.[20] 5-Sulfoanthranilic acid itself is noted to be unstable with prolonged air exposure.[1]
-
Diagnosis: Run the reaction at a lower temperature for a longer time. Analyze the used catalyst with techniques like TEM or XRD to check for changes in morphology.
-
-
Fouling/Coking: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking access to active sites.[18]
-
Diagnosis: Visually inspect the catalyst after the reaction for any change in color or texture. Techniques like thermogravimetric analysis (TGA) can quantify deposited material.
-
-
Product Inhibition: The product of the reaction may coordinate more strongly to the catalyst than the reactants, effectively inhibiting the catalytic cycle.
-
Diagnosis: Run a reaction that is "spiked" with a significant amount of the final product from the start. If the initial rate is much slower than a non-spiked reaction, product inhibition is likely.
-
dot
Caption: A troubleshooting tree for diagnosing catalyst deactivation pathways.
Problem: Significant byproduct formation is observed.
Q6: I am achieving high conversion, but the selectivity towards my desired product is poor. Could this be related to using too much catalyst?
A6: Absolutely. While counterintuitive, using an excessive catalyst loading can be detrimental to selectivity.
Causality:
-
Sequential Reactions: A high concentration of active sites can accelerate the conversion of your desired product into a subsequent, undesired byproduct.
-
Parallel Reactions: Some catalysts can promote multiple reaction pathways. A high loading might disproportionately accelerate a competing, undesired reaction pathway that has a higher order dependence on the catalyst concentration.
-
Localized Heat: For highly exothermic reactions, a high catalyst loading can create localized "hot spots" that lead to thermal decomposition of products or reactants.
Troubleshooting Protocol:
-
Revisit Your Loading Screen: Analyze the product mixture from each experiment in your catalyst loading screen (from Q4) using a quantitative method (e.g., GC with an internal standard, quantitative NMR).
-
Plot Selectivity vs. Loading: Plot the selectivity for your desired product as a function of catalyst loading. You may find that selectivity peaks at an intermediate loading and then decreases as the loading is increased further.
-
Monitor Reaction Profile Over Time: For the optimal loading identified, take aliquots at various time points. This will reveal if your desired product is forming and then being consumed in a subsequent reaction. If so, stopping the reaction at an earlier time may be necessary to maximize yield.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to identify the optimal catalyst loading for a generic reaction using 5-SAA.
1. Materials and Setup:
- Reactant A, Reactant B, Solvent, 5-Sulfoanthranilic acid (catalyst).
- An array of reaction vessels (e.g., microwave vials, test tubes) equipped with stir bars.
- A heating/stirring block capable of maintaining a constant temperature.
- Analytical equipment for monitoring conversion (e.g., GC, LC-MS, TLC).
2. Stock Solution Preparation:
- To minimize pipetting errors, prepare a stock solution of the limiting reactant and an internal standard (if used for GC/LC analysis) in the reaction solvent.
3. Reaction Array Setup:
- To each of the N reaction vessels, add the required amount of the non-limiting reactant(s).
- Add the appropriate mass of 5-SAA to each vessel to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 mol%). Include a control vessel with 0 mol% catalyst.
- Place all vessels on the heating block and allow them to reach the target reaction temperature.
4. Reaction Initiation and Monitoring:
- Initiate all reactions simultaneously by adding a precise volume of the limiting reactant stock solution to each vessel.
- Start a timer.
- After a predetermined time (e.g., 2 hours), quench the reactions by cooling them in an ice bath and adding a quenching agent if necessary.
- Prepare a sample from each vessel for analysis.
5. Data Analysis:
- Determine the percent conversion for each reaction.
- Plot percent conversion versus catalyst loading (mol%).
- Identify the "knee" of the curve, which represents the point of diminishing returns. The optimal catalyst loading is typically at or slightly above this point to ensure robustness.
Protocol 2: In-Situ Reaction Monitoring to Diagnose Stalling
For reactions that stall, real-time monitoring provides invaluable insight into the kinetics.[21]
1. Equipment:
- A reactor compatible with an in-situ probe (e.g., ReactIR, Raman).
- The appropriate spectroscopic probe.
2. Procedure:
- Set up the reaction as you normally would, but inside the in-situ monitoring reactor.
- Insert the probe into the reaction mixture before initiation.
- Collect a background spectrum of the starting materials at the reaction temperature.
- Initiate the reaction (e.g., by injecting the final reagent or catalyst).
- Begin collecting spectra at regular intervals (e.g., every 30 seconds).
3. Data Interpretation:
- Track the concentration of a key reactant (disappearance) and/or a key product (appearance) over time by monitoring a characteristic spectroscopic peak.
- Plot the concentration versus time. A healthy reaction will show a smooth curve approaching completion.
- A stalling reaction will show an initial rapid change followed by a premature plateau in the concentration profile, clearly indicating the point at which deactivation becomes significant. This kinetic data can then be used to model the deactivation process.[22]
References
- Effect of reaction time (h) and catalyst loading % (w/w of SOO) on the yield of BKO (%). (n.d.). ResearchGate.
- Effect of catalyst loading on average reaction rate. (n.d.). ResearchGate.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). DiVA portal.
- Optimization of Catalyst Loading and Scale. (2018). ResearchGate.
- Optimization of amount of catalyst-loading in the model reaction. (n.d.). ResearchGate.
- 5-Sulfoanthranilic acid. (n.d.). PubChem.
- Synthesis of heterocycles from anthranilic acid and its derivatives. (2021). Karolinska Institutet Open Archive.
- Process for the preparation of sulfonated anthranilic acids. (1993). Google Patents.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Advanced Catalyst Systems.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Optimization of catalyst loading using the model reaction. (n.d.). ResearchGate.
- Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti.
- Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. (n.d.). Impactfactor.org.
- Troubleshooting low catalyst activity in reforming units. (2025). Patsnap.
- 5-Sulfo anthranilic acid dithiocarbamate functionalized silver nanoparticles as a colorimetric probe. (2015). ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). ACS Publications.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2023). ACS Publications.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Royal Society of Chemistry.
- Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). Springer.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry. (2016). OAText.
- Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI.
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- 2. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Sulpho Anthranilic Acid - Kavya Pharma [kavyapharma.com]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-5-sulfobenzoic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. 2-Amino-5-sulfobenzoic acid, a key sulfonated aromatic amine, serves as a versatile building block in the synthesis of various dyes and therapeutic agents. Its chemical architecture, featuring an electron-donating amino group and electron-withdrawing sulfonic and carboxylic acid groups on a benzene ring, presents a fascinating case for spectroscopic analysis. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective with structurally related molecules to provide a comprehensive understanding of its spectral characteristics.
The Rationale Behind NMR-Based Structural Verification
Nuclear Magnetic Resonance spectroscopy stands as an unparalleled, non-destructive technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a multi-functionalized aromatic compound like this compound, NMR is indispensable for confirming the regiochemistry of the substituents, which is a critical determinant of its chemical reactivity and biological activity.
This guide will delve into the practical aspects of sample preparation, the nuances of spectral acquisition, and a detailed interpretation of the resulting ¹H and ¹³C NMR data. By comparing its spectral features with those of analogous compounds, we aim to provide a robust framework for the confident identification and characterization of this important synthetic intermediate.
Experimental Protocols: A Self-Validating System
The integrity of NMR data is intrinsically linked to the meticulousness of the experimental procedure. The following protocols are designed to ensure high-quality, reproducible results.
Sample Preparation: The Foundation of a High-Quality Spectrum
The choice of solvent and sample concentration are critical first steps that dictate the quality of the final spectrum. For this compound, its polar nature, owing to the presence of amino, carboxylic acid, and sulfonic acid groups, necessitates the use of a polar aprotic deuterated solvent.
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the analyte, and its relatively simple residual solvent peaks in ¹H (δ ~2.50 ppm) and ¹³C (δ ~39.52 ppm) NMR spectra are well-defined and typically do not interfere with the signals of the analyte.[1] Furthermore, the labile protons of the amino, carboxylic acid, and sulfonic acid groups will readily exchange with deuterium from D₂O if a few drops are added, a technique useful for peak assignment.
Step-by-Step Sample Preparation Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently agitate the vial or use a vortex mixer to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Filtration (Optional but Recommended): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneities that can lead to broadened spectral lines.
-
Sample Transfer: Transfer the clear solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition: Optimizing Spectral Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Spectral Width: A sweep width of -2 to 14 ppm is appropriate to cover the aromatic and acidic proton regions.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A sweep width of 0 to 200 ppm will encompass the expected chemical shifts.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating amino group (-NH₂) will shield (shift to lower ppm) the ortho and para protons, while the electron-withdrawing carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups will deshield (shift to higher ppm) them.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.1 | d | ~2.0 |
| H-4 | ~7.6 | dd | ~8.5, 2.0 |
| H-6 | ~6.9 | d | ~8.5 |
| -NH₂ | 5.0 - 7.0 | br s | - |
| -COOH & -SO₃H | 10.0 - 13.0 | br s | - |
Caption: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.
Interpretation:
-
H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group, resulting in a downfield shift. It appears as a doublet due to coupling with H-4.
-
H-4: This proton is ortho to the sulfonic acid group and meta to both the amino and carboxylic acid groups. It will be a doublet of doublets due to coupling with H-3 and H-6.
-
H-6: This proton is ortho to the electron-donating amino group, leading to a significant upfield shift. It will be a doublet due to coupling with H-4.
-
-NH₂, -COOH, and -SO₃H protons: These will appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent.
Predicted ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | ~168 |
| C-2 (-NH₂) | ~150 |
| C-3 | ~118 |
| C-4 | ~125 |
| C-5 (-SO₃H) | ~135 |
| C-6 | ~115 |
Caption: Predicted ¹³C NMR spectral data for this compound in DMSO-d₆.
Interpretation:
-
C-1 (Carboxylic acid): The carbonyl carbon will be the most downfield signal.
-
C-2 (Amino-bearing): The carbon attached to the strongly electron-donating amino group will be significantly shielded.
-
C-5 (Sulfo-bearing): The carbon attached to the electron-withdrawing sulfonic acid group will be deshielded.
-
C-3, C-4, C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents.
Visualizing the Structure-Spectrum Correlation
The following diagram, generated using Graphviz, illustrates the logical relationship between the molecular structure of this compound and its predicted NMR signals.
Caption: Correlation of atoms in this compound to their predicted NMR signals.
Comparative Analysis with Structurally Related Compounds
To provide a deeper understanding of the substituent effects, a comparison with the experimental NMR data of related molecules is invaluable.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 3-Aminobenzoic acid | 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂) | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |
| 2-Amino-5-nitrobenzoic acid | 8.61 (d), 7.95 (dd), 6.90 (d) | Data not readily available in a comparable format. |
| Sulfanilic acid | 7.27-7.68 (m, 4H, aromatic) | Data not readily available in a comparable format. |
Key Comparative Insights:
-
Effect of Substituent Position: Comparing the predicted spectrum of this compound with the experimental data for 3-Aminobenzoic acid highlights the significant impact of substituent positioning on the chemical shifts. The presence of the sulfonic acid group and the ortho-amino group in the target molecule will lead to a more dispersed set of aromatic signals compared to the meta-substituted isomer.
-
Influence of the Sulfonic Acid Group: The sulfonic acid group is a strong electron-withdrawing group, which will generally cause a downfield shift of the aromatic protons and carbons it is attached to or is in close proximity with. This effect is expected to be more pronounced than that of a nitro group, as seen in the comparison with 2-Amino-5-nitrobenzoic acid.
-
Combined Electronic Effects: The interplay between the electron-donating amino group and the two electron-withdrawing groups (-COOH and -SO₃H) in this compound creates a unique electronic environment. This results in a distinct NMR fingerprint that allows for its unambiguous identification when compared to other isomers or related compounds.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a powerful tool for its structural verification and purity assessment. By understanding the principles of NMR spectroscopy, employing robust experimental protocols, and interpreting the spectral data in the context of substituent electronic effects, researchers can confidently characterize this important molecule. The comparative analysis with structurally similar compounds further enhances the certainty of these assignments. This guide serves as a foundational resource for scientists and professionals, enabling them to leverage the full potential of NMR spectroscopy in their research and development endeavors.
References
- Supporting information - The Royal Society of Chemistry.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids - ResearchGate.
- 3-Amino-benzoic acid - SpectraBase.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.
- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) - Human Metabolome Database.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London.
- 2-Amino-5-nitrobenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.
- CASPRE - 13 C NMR Predictor.
- Supplementary Information - The Royal Society of Chemistry.
- NMR Predictor | Chemaxon Docs.
- Basic 1H- and 13C-NMR Spectroscopy.
- APPENDIX 2 - MIT.
- Predict 1H proton NMR spectra - NMRDB.org.
- HMBC, HSQC NMR prediction - NMRDB.org.
- KnowItAll Informatics Training - NMR Predictions - Wiley Science Solutions.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.
- Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent:... - ResearchGate.
- Predict 1H NMR spectra - Cheminfo.org.
- NMR Investigation of Water Molecular Dynamics in Sulfonated Polysulfone/Layered Double Hydroxide Composite Membranes for Proton Exchange Membrane Fuel Cells - MDPI.
- Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces - PubMed.
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A Comparative Guide to the Identification of 2-Amino-5-sulfobenzoic Acid: FTIR Spectroscopy and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of molecules is paramount. 2-Amino-5-sulfobenzoic acid, a key intermediate in the synthesis of various dyes and potential pharmaceutical compounds, requires precise characterization to ensure the integrity and reproducibility of downstream applications. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the identification of this compound, alongside a comparative evaluation of alternative analytical techniques.
The Role of Vibrational Spectroscopy in Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure. For a multifaceted molecule like this compound, which contains an amino group, a carboxylic acid, a sulfonic acid, and a substituted aromatic ring, its FTIR spectrum is a rich source of structural information.
Deciphering the FTIR Spectrum of this compound
Predicted Key FTIR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino Group (NH₂) | N-H Stretching | 3400-3250 (two bands) | Medium to Strong |
| N-H Bending (Scissoring) | 1650-1580 | Medium | |
| Carboxylic Acid (-COOH) | O-H Stretching | 3300-2500 | Broad, Strong |
| C=O Stretching | 1760-1690 | Strong | |
| C-O Stretching | 1320-1210 | Medium | |
| O-H Bending | 1440-1395 and 950-910 | Medium, Broad | |
| Sulfonic Acid (-SO₃H) | O-H Stretching | ~3000 | Broad |
| S=O Asymmetric Stretching | ~1350 | Strong | |
| S=O Symmetric Stretching | ~1170 | Strong | |
| S-O Stretching | ~1040 | Strong | |
| Aromatic Ring | Aromatic C-H Stretching | 3100-3000 | Medium to Weak |
| C=C Stretching | 1600-1450 (multiple bands) | Medium to Weak | |
| C-H Out-of-Plane Bending | 900-675 | Strong |
Analysis of Expected Spectral Features:
-
The High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by the stretching vibrations of O-H and N-H bonds. A very broad and intense absorption centered around 3000 cm⁻¹ is expected due to the hydrogen-bonded O-H groups of both the carboxylic and sulfonic acids.[1] Superimposed on this broad band, two sharper peaks between 3400 and 3250 cm⁻¹ should be visible, corresponding to the asymmetric and symmetric stretching of the primary amine (N-H) group.[2][3][4] Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹.[5][6]
-
The Double-Bond Region (1800-1500 cm⁻¹): A strong, sharp peak between 1760 and 1690 cm⁻¹ is the hallmark of the carbonyl (C=O) stretch of the carboxylic acid.[7][8] In the same region, the N-H bending vibration of the primary amine is expected to appear between 1650 and 1580 cm⁻¹.[2][9] Additionally, characteristic C=C stretching vibrations of the aromatic ring will be present as a series of bands between 1600 and 1450 cm⁻¹.[5]
-
The Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of structural information. The strong, distinct absorptions of the sulfonic acid group will be prominent here. Look for the asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1170 cm⁻¹, respectively, and a strong S-O stretching band around 1040 cm⁻¹.[10] The C-O stretching of the carboxylic acid will also appear in this region, between 1320 and 1210 cm⁻¹.[1] Finally, strong bands due to the out-of-plane C-H bending of the substituted aromatic ring will be observed between 900 and 675 cm⁻¹, with their exact positions indicative of the substitution pattern.[5]
Experimental Protocol for FTIR Analysis
A reliable FTIR analysis hinges on proper sample preparation and data acquisition. The following protocol outlines the steps for obtaining a high-quality spectrum of this compound using the KBr pellet method.
Workflow for FTIR Analysis of this compound:
Caption: Workflow for FTIR analysis.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and spectroscopy-grade potassium bromide (KBr) to remove any residual water, which can interfere with the spectrum.
-
In an agate mortar, grind 1-2 mg of the sample to a fine powder.
-
Add 100-200 mg of the dry KBr to the mortar and continue to grind until the mixture is homogeneous.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment to account for atmospheric and instrumental noise.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software, performing baseline correction and other necessary adjustments.
-
Identify the wavenumbers of the major absorption bands and compare them to the expected values for the functional groups of this compound.
-
If available, compare the obtained spectrum with reference spectra of similar compounds to confirm the identification.
-
A Comparative Look at Alternative Analytical Techniques
While FTIR spectroscopy is an excellent tool for functional group identification, a comprehensive structural confirmation often requires complementary techniques.
Comparison of Analytical Techniques for the Identification of this compound:
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | Functional groups, molecular fingerprint | Fast, non-destructive, relatively inexpensive, provides a unique fingerprint | Not ideal for complex mixtures, limited information on molecular connectivity |
| NMR Spectroscopy (¹H and ¹³C) | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity of atoms, number of unique protons and carbons | Provides unambiguous structural elucidation, quantitative | Less sensitive, more expensive instrumentation, requires deuterated solvents |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides exact molecular weight, can be coupled with chromatography | Destructive technique, may not distinguish between isomers without fragmentation analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Purity, quantification, separation from impurities | High resolution and sensitivity, quantitative, can be coupled with other detectors (e.g., MS) | Does not provide direct structural information, requires method development |
Logical Relationship of Analytical Techniques for Structural Confirmation:
Caption: Logic flow for structural confirmation.
In-depth Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: For an unambiguous confirmation of the molecular structure, ¹H and ¹³C NMR are the gold standards. ¹H NMR would reveal the number of different types of protons and their neighboring environments, including the distinct signals for the aromatic protons and the exchangeable protons of the amine, carboxylic acid, and sulfonic acid groups. ¹³C NMR would provide information on the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of this compound (217.0147 g/mol ), confirming its elemental composition (C₇H₇NO₅S). Fragmentation patterns observed in tandem MS (MS/MS) could further elucidate the connectivity of the functional groups.
High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for assessing the purity of a sample of this compound and for quantifying it in a mixture.[11][12][13] By developing a suitable method, one can separate the target compound from starting materials, byproducts, and degradation products. Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, providing a powerful analytical workflow.
Conclusion
FTIR spectroscopy serves as a rapid and informative first-pass technique for the identification of this compound, offering a detailed fingerprint of its key functional groups. However, for unequivocal structural confirmation and purity assessment, a multi-technique approach is recommended. The synergistic use of FTIR with NMR, MS, and HPLC provides a comprehensive characterization, ensuring the quality and identity of this important chemical intermediate for research and development applications.
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- Royal Society of Chemistry. (n.d.). Supporting information.
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- ResearchGate. (n.d.). FTIR spectra and XRD patterns of sulfonated catalysts prepared under....
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
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A Comparative Guide to the UV-Vis Absorption Spectrum of 2-Amino-5-sulfobenzoic Acid
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective against other relevant aromatic amino acids, supported by experimental data and procedural insights. Our objective is to deliver a scientifically robust resource that explains the "why" behind the data, ensuring a thorough understanding of the spectrochemical properties of these compounds.
Introduction to this compound and its Spectroscopic Significance
This compound is an organic compound featuring an aromatic ring substituted with an amino group, a carboxylic acid group, and a sulfonic acid group.[1][2][3][4] This unique combination of functional groups imparts specific electronic properties that are readily probed by UV-Vis spectroscopy. The UV-Vis spectrum of a molecule provides a fingerprint of its electronic transitions, primarily the π → π* and n → π* transitions in aromatic compounds.[5][6] Understanding the absorption characteristics of this compound is crucial for its quantification, purity assessment, and for studying its interactions in various chemical and biological systems.
The position and intensity of absorption bands in the UV-Vis spectrum are highly sensitive to the molecular structure, the solvent environment, and the pH of the solution. This guide will explore these factors in a comparative context, providing a framework for predicting and interpreting the spectral behavior of this compound and related molecules.
Comparative Analysis of UV-Vis Absorption Spectra
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| p-Aminobenzoic acid (PABA) | Methanol | 289.0 | Not specified | [7] |
| p-Aminobenzoic acid (PABA) | Ethanol | 289.0 | Not specified | [7] |
| p-Aminobenzoic acid (PABA) | n-Butyl acetate | 280.9 | Not specified | [7] |
| p-Aminobenzoic acid (PABA) | Water | 260 | Not specified | [7] |
| ortho-Aminobenzoic acid | Various | Sensitive to solvent polarity | Not specified | [8] |
Discussion of Comparative Data:
The UV-Vis spectra of aminobenzoic acids are characterized by absorption bands arising from the π → π* electronic transitions within the benzene ring, which are influenced by the amino and carboxylic acid functional groups.[8][9] The position of the sulfonic acid group in this compound is expected to significantly influence its absorption spectrum compared to PABA and anthranilic acid. The sulfonic acid group is a strong electron-withdrawing group, which can cause a shift in the absorption maxima.
-
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the absorption spectrum.[10][11] For aminobenzoic acids, a shift in the absorption maximum (λmax) is observed with changing solvent polarity.[7][8] This is due to differential solvation of the ground and excited states of the molecule. Protic solvents, capable of hydrogen bonding, can lead to more pronounced shifts.[8][10]
-
pH Effects: The ionization state of the amino, carboxylic acid, and sulfonic acid groups is dependent on the pH of the solution.[12][13][14] This will alter the electronic distribution within the molecule and, consequently, its UV-Vis absorption spectrum. For instance, in acidic conditions, the amino group will be protonated (-NH3+), which will affect the intramolecular charge transfer and likely lead to a hypsochromic (blue) shift. Conversely, in basic conditions, the carboxylic acid and sulfonic acid groups will be deprotonated (-COO- and -SO3-), which can lead to a bathochromic (red) shift.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of reliable and reproducible UV-Vis absorption spectra, a standardized experimental protocol is essential.
Objective: To determine the UV-Vis absorption spectrum of this compound and compare it with that of a suitable alternative (e.g., p-aminobenzoic acid) in different solvents and at various pH values.
Materials:
-
This compound
-
p-Aminobenzoic acid
-
Spectrophotometric grade solvents (e.g., methanol, ethanol, deionized water)
-
Buffer solutions (pH 4, 7, and 9)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Repeat the process for the comparative compound.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical starting concentration for UV-Vis analysis is in the range of 1-10 µg/mL.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent or buffer solution that will be used for the sample.
-
Place the cuvette in the spectrophotometer and record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Record the absorbance at λmax.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Repeat the measurements for each solvent and pH buffer.
-
Workflow Diagram:
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Causality Behind Experimental Choices
-
Choice of Solvents: Using solvents of varying polarity (e.g., methanol as a polar protic solvent, and a less polar solvent) allows for the investigation of solvatochromic effects. Water is chosen for its biological relevance.[10][11]
-
pH Range: The selection of acidic, neutral, and basic pH buffers is crucial to understand how the ionization state of the functional groups affects the electronic transitions.[12][13][14]
-
Quartz Cuvettes: Quartz is used because it is transparent in the UV region of the spectrum, unlike glass or plastic which absorb UV light.
-
Baseline Correction: A blank measurement is a critical step to ensure that the measured absorbance is solely due to the analyte of interest.
Conclusion
The UV-Vis absorption spectrum of this compound is a valuable tool for its characterization and quantification. By understanding the influence of molecular structure, solvent, and pH, researchers can effectively utilize UV-Vis spectroscopy in their studies. The comparative approach with other aminobenzoic acids provides a deeper insight into the structure-property relationships that govern the electronic absorption of these important molecules. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible spectral data.
References
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- General and Specific Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid.
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- UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isol
- pH‐dependent change in the UV/Vis spectra of 2 (3.0 μm) in 20 mm...
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A Comparative Analysis of Fluorescence Quantum Yield: 2-Amino-5-sulfobenzoic Acid vs. The Gold Standard, Fluorescein
For researchers and professionals in drug development and molecular biology, the selection of a fluorescent probe is a critical decision dictated by the specific demands of an assay. The fluorescence quantum yield (Φf) stands as the paramount metric of a fluorophore's efficiency—quantifying the ratio of photons emitted to photons absorbed. This guide provides an in-depth comparison of the well-characterized, high-performance dye, fluorescein, against 2-Amino-5-sulfobenzoic acid, a compound recognized for its fluorescent properties and role as a chemical intermediate.
This analysis moves beyond a simple datasheet comparison, delving into the structural and environmental factors that govern fluorescence efficiency. Furthermore, we provide a robust, field-proven protocol for the experimental determination of relative quantum yield, empowering researchers to validate and characterize fluorescent compounds in their own laboratories.
Head-to-Head Comparison: Spectroscopic and Photophysical Properties
Fluorescein is one of the most widely utilized fluorescent dyes, celebrated for its high quantum yield under optimal conditions.[1] In contrast, this compound is primarily known as a dyestuff intermediate, with its fluorescent properties being less extensively quantified in readily available literature.[2]
Our comparative analysis reveals a significant disparity in their performance, rooted in their distinct molecular structures and environmental sensitivities.
| Property | Fluorescein | This compound |
| Chemical Structure | ||
| Molecular Weight | 332.3 g/mol | 217.2 g/mol [3] |
| Fluorescence Quantum Yield (Φf) | ~0.925 (in 0.1 N NaOH)[4][5] 0.79 (in Ethanol)[6][7] | Not readily available in literature. Known to be fluorescent. |
| Typical Excitation Max (λex) | ~494 nm (in water)[8] | Not readily available in literature. |
| Typical Emission Max (λem) | ~512 nm (in water)[8] | Not readily available in literature. |
| Key Dependencies | Highly pH-dependent. [9][10] Fluorescence is maximal for the dianion form in basic solutions (pH > 8).[10] | pH-dependent stability. Stable in water at pH ≥ 7; hydrolyzes in acidic conditions. |
Expert Insights:
The near-unity quantum yield of fluorescein in basic solutions makes it an exceptional emitter and a common reference standard for quantum yield measurements.[4][11] Its rigid, planar xanthene core structure is a key contributor to this efficiency. This rigidity minimizes energy loss through non-radiative pathways like molecular vibrations, thereby maximizing fluorescence emission.[12][13]
Conversely, this compound, while fluorescent, lacks this extensive, rigid conjugated system. Its structure contains an electron-donating amino group (-NH2), which typically enhances fluorescence, but also an electron-withdrawing sulfonic acid group (-SO3H).[14] The interplay between these groups, combined with greater rotational freedom compared to fluorescein, suggests a lower intrinsic quantum yield. The absence of a standardized, published Φf value in the literature underscores its primary role as a synthetic building block rather than a high-performance fluorescent probe.
The Underlying Science: Factors Governing Quantum Yield
A fluorophore's quantum yield is not an immutable constant but is profoundly influenced by its molecular architecture and its immediate environment. Understanding these factors is crucial for experimental design and data interpretation.
Diagram: Key Influencers of Fluorescence Quantum Yield
Caption: Step-by-step workflow for the comparative method of quantum yield determination.
Step-by-Step Methodology:
-
Select an Appropriate Standard: Choose a standard with a known and stable quantum yield whose absorption and emission spectra overlap with the sample. Fluorescein in 0.1 M NaOH (Φf = 0.925) is an excellent standard for compounds emitting in the green spectrum. [4]2. Solvent Selection: Use the same solvent for both the standard and the sample. If different solvents must be used, the refractive index correction (η²) is required.
-
Prepare Solutions:
-
Prepare a stock solution for both the standard and the sample.
-
Create a series of at least five dilutions from each stock solution. The concentrations should be chosen such that the absorbance at the intended excitation wavelength ranges from approximately 0.01 to 0.1.
-
Causality: Keeping absorbance below 0.1 is critical to prevent inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the true emission intensity. [15][16]4. Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the standard and the sample. Record the absorbance at the chosen excitation wavelength (λex).
-
-
Measure Fluorescence:
-
Using a spectrofluorometer, record the emission spectrum for each dilution.
-
Self-Validation: It is imperative to use the same excitation wavelength, slit widths, and all other instrument parameters for both the standard and sample measurements to ensure comparability. [15] * Ensure the measured spectra are corrected for the instrument's wavelength-dependent response.
-
-
Data Processing:
-
Integrate the area under the curve for each corrected emission spectrum to obtain the total fluorescence intensity.
-
For both the standard and the sample, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λex (X-axis).
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).
-
-
Calculate Quantum Yield: Insert the gradients for the sample (Gradₓ) and standard (Gradₛₜ), the known quantum yield of the standard (Φₛₜ), and the refractive indices of the solvents into the comparative equation to calculate the quantum yield of the sample (Φₓ).
Conclusion
While both this compound and fluorescein exhibit fluorescence, they occupy different echelons of performance and application. Fluorescein remains a benchmark fluorophore due to its exceptionally high, well-documented quantum yield in basic media, a direct consequence of its rigid and extensively conjugated molecular structure. This compound, while useful as a fluorescent building block, is not optimized as a high-efficiency probe, and its photophysical properties are not as thoroughly characterized.
For researchers requiring the highest sensitivity and signal output, fluorescein and its derivatives are the authoritative choice. For those working with novel compounds like this compound, the experimental protocol provided herein offers a reliable pathway to accurately determine their fluorescence quantum yield, enabling a quantitative basis for their potential use in fluorescence-based applications.
References
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- Wikipedia. (n.d.). Fluorescein.
- Wikipedia. (n.d.). Quantum yield.
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- Nair, V. K. S. (2015). Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique. International Journal of Science and Research, 4(8), 1-3.
- S, S., & T, S. (2015). Quantum yields of fluorescein under different buffer conditions. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Fluorescein. PubChem Compound Database.
- Study.com. (n.d.). How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration?
- ResearchGate. (n.d.). Fluorescence spectra of fluorescein in aqueous solutions with indicated... [Image].
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550.
- ResearchGate. (n.d.). UV-Vis absorption spectrum of 10 m M fluorescein in water medium... [Image].
- Montalvo-González, E., et al. (2019). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 24(18), 3344.
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- Reddit. (2021). What are some factors that can affect the quantum yield brightness of a fluorophore?
- Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell.
- YouTube. (2018, March 9). Factors affecting Fluorescence.
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- ChemWhat. (n.d.). This compound CAS#: 3577-63-7.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Dye Manufacturing.
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A Comparative Guide to 2-Amino-5-sulfobenzoic Acid and Anthranilic Acid as Dye Precursors
For researchers and professionals in dyestuff chemistry and material science, the selection of a primary aromatic amine for diazotization is a critical decision that dictates the synthesis pathway, final dye classification, and ultimate performance properties. This guide provides an in-depth technical comparison between two structurally related but functionally distinct precursors: 2-Amino-5-sulfobenzoic acid (5-sulfoanthranilic acid) and its non-sulfonated analogue, anthranilic acid. Our analysis moves beyond a simple catalog of properties to explain the causal relationships between molecular structure and performance, supported by experimental data and validated protocols.
Physicochemical Characteristics: A Tale of Two Solubilities
At a glance, both molecules share the 2-aminobenzoic acid core. However, the addition of a sulfonic acid group at the 5-position fundamentally alters the physicochemical profile of this compound, a distinction with profound implications for its use in dye synthesis.
| Property | This compound | Anthranilic Acid |
| Synonyms | 5-Sulfoanthranilic acid | 2-Aminobenzoic acid, o-Aminobenzoic acid |
| Molecular Formula | C₇H₇NO₅S[1] | C₇H₇NO₂[2] |
| Molar Mass | 217.2 g/mol [1][3] | 137.14 g/mol [2] |
| Appearance | Light pink or off-white powder[1][3] | White to pale yellow crystalline powder[2] |
| Melting Point | ~319 °C[4] | 146-148 °C[2] |
| Key Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH), Sulfonic Acid (-SO₃H) | Amino (-NH₂), Carboxylic Acid (-COOH) |
| Aqueous Solubility | The sulfonic acid group imparts significant water solubility. | Sparingly soluble in cold water; amphoteric nature.[2] |
The most crucial distinction is the presence of the sulfonic acid moiety. This group is a strong acid and is typically ionized (as -SO₃⁻), rendering dyes derived from this precursor highly water-soluble.[1][5][6] This property is the primary determinant for their classification as acid dyes . In contrast, anthranilic acid's limited water solubility means its derivatives are often classified as disperse dyes or pigments, unless solubilizing groups are introduced on the coupling component.
The Core Synthesis: Diazotization and Coupling Dynamics
The synthesis of azo dyes from both precursors follows the classic two-step pathway: diazotization of the primary amine followed by azo coupling with an electron-rich nucleophile. However, the stability and reactivity of the key diazonium salt intermediate differ dramatically between the two.
Caption: General workflow for azo dye synthesis.
Diazotization: A Story of Stability vs. Instability
This compound: The diazotization of this precursor proceeds smoothly under standard conditions (sodium nitrite in acidic solution at 0-5 °C). The resulting diazonium salt is relatively stable for an important reason: the presence of the strongly electron-withdrawing sulfonic acid group. While electron-withdrawing groups can decrease the stability of the positive charge on the diazonium group itself, they significantly deactivate the aromatic ring towards premature side reactions, making the salt manageable for subsequent coupling steps when kept cold.[7]
Anthranilic Acid: The diazotization of anthranilic acid presents a significant synthetic challenge due to the inherent instability of its diazonium salt, benzenediazonium-2-carboxylate.[8] This intermediate is prone to a rapid, often spontaneous, decomposition reaction. It readily loses molecular nitrogen (N₂) and carbon dioxide (CO₂) to form benzyne , a highly reactive and non-selective intermediate.[9][10]
Caption: Competing reaction pathways for diazotized anthranilic acid.
This propensity to form benzyne means that reaction yields for the desired azo dye can be significantly diminished.[11] The benzyne can react with any available nucleophiles or dienes in the mixture, leading to a complex array of side products. Therefore, controlling the reaction conditions with extreme care is paramount when using anthranilic acid as a precursor.
Performance and Properties of Derived Dyes: A Comparative Analysis
The choice of precursor directly translates into the final dye's classification, application, and performance metrics such as solubility and fastness.
| Performance Metric | Dye from this compound | Dye from Anthranilic Acid | Causality |
| Dye Class | Acid Dye | Disperse Dye / Pigment | The -SO₃H group confers high water solubility.[1] |
| Typical Application | Protein fibers (wool, silk), nylon | Hydrophobic fibers (polyester, acetate) | Ionic -SO₃⁻ group forms strong electrostatic bonds with cationic sites (-NH₃⁺) in protein fibers. |
| Aqueous Solubility | High | Low | The sulfonic acid group is a powerful solubilizing agent. |
| Wash Fastness | Good to Excellent | Fair to Good | Strong ionic interactions prevent the dye from easily washing out of the fiber. |
| Light Fastness | Good to Excellent | Fair to Good | Electron-withdrawing groups like -SO₃H can enhance the stability of the chromophore to photodegradation.[12] |
Note: Fastness ratings are illustrative and depend heavily on the coupling component, dye concentration, and substrate. The data is based on established principles of dye chemistry.[4][13]
Solubility and Fiber Affinity: Dyes synthesized from this compound are designed for dyeing protein fibers. The anionic sulfonate group (-SO₃⁻) in the dye molecule forms a strong ionic bond, or salt bridge, with the protonated amine groups (-NH₃⁺) present in the polymer chains of wool and silk under acidic dyeing conditions. This strong interaction accounts for the dye's high affinity and excellent wash fastness on these substrates.
Dyes from anthranilic acid lack this ionic "anchor." To be effective, they must be applied to hydrophobic fibers like polyester from a fine aqueous dispersion. They are held within the fiber by weaker intermolecular forces, which generally results in lower wash fastness compared to their acid dye counterparts.
Experimental Protocols: A Validated Approach
The following protocols detail the synthesis of a representative red azo dye from each precursor using 2-naphthol as the coupling component. These procedures are designed to be self-validating, emphasizing temperature control and stoichiometric precision.
Protocol 1: Synthesis of an Acid Dye from this compound
Objective: To synthesize an acid red dye by diazotizing this compound and coupling it with 2-naphthol.
Methodology:
-
Diazotization (Part A):
-
In a 100 mL beaker, suspend 2.17 g (0.01 mol) of this compound in 20 mL of water.
-
Add 2.5 mL of 2M sodium carbonate solution and warm gently to dissolve the acid. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) in 5 mL of water and cool.
-
Slowly add the sodium nitrite solution to the cooled amine solution, keeping the temperature below 5 °C.
-
Pour this mixture into a third beaker containing 5 mL of concentrated HCl and 10 g of crushed ice. The diazonium salt will precipitate. Maintain at 0-5 °C for immediate use.
-
-
Azo Coupling (Part B):
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 2M sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath with constant stirring.
-
Slowly add the cold diazonium salt suspension (Part A) to the alkaline 2-naphthol solution over 10-15 minutes. Stir vigorously and ensure the temperature does not exceed 10 °C.
-
A deep red precipitate of the dye will form immediately. Continue stirring in the ice bath for an additional 30 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Add 5 g of sodium chloride (NaCl) to the reaction mixture to "salt out" the dye, decreasing its solubility and promoting precipitation.
-
Filter the solid dye using a Büchner funnel under vacuum.
-
Wash the filter cake with a small amount of saturated NaCl solution to remove unreacted starting materials.
-
Dry the product in an oven at 60-70 °C.
-
Protocol 2: Synthesis of a Disperse Dye from Anthranilic Acid
Objective: To synthesize a disperse orange-red dye while minimizing the formation of benzyne.
Methodology:
-
Diazotization (Part A):
-
In a 100 mL beaker, suspend 1.37 g (0.01 mol) of anthranilic acid in 20 mL of water and add 2.5 mL of concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[14]
-
In a separate test tube, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 4 mL of water and cool.
-
Add the sodium nitrite solution dropwise to the cold anthranilic acid suspension over 10 minutes. The temperature must be strictly maintained below 5 °C to minimize decomposition.
-
The resulting clear or slightly yellow solution of the diazonium salt is highly unstable and must be used immediately.[15]
-
-
Azo Coupling (Part B):
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 2M sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Immediately and slowly, add the freshly prepared, cold diazonium salt solution (Part A) to the alkaline 2-naphthol solution with efficient stirring.
-
An orange-red precipitate will form. Continue stirring for 15-20 minutes in the ice bath.
-
-
Isolation and Purification:
-
Filter the crude dye using a Büchner funnel under vacuum.
-
Wash the filter cake thoroughly with cold water.
-
Recrystallize the product from an ethanol-water mixture to improve purity.
-
Dry the purified dye in a desiccator or a low-temperature oven.
-
Conclusion: Selecting the Right Precursor for the Job
The choice between this compound and anthranilic acid is not a matter of which is "better," but which is appropriate for the intended application.
-
This compound is the superior and logical choice for synthesizing water-soluble acid dyes . Its resulting diazonium salt is relatively stable, and the incorporated sulfonic acid group is essential for achieving high affinity and excellent wash fastness on protein and polyamide fibers. It is a workhorse intermediate for the textile industry focused on wool, silk, and nylon.[1]
-
Anthranilic acid is a versatile intermediate for various organic compounds, including certain disperse dyes and pigments.[16] However, its utility in azo dye synthesis is hampered by the significant instability of its diazonium salt, which can lead to lower yields and the formation of benzyne-derived byproducts.[9] Its use requires stringent temperature control and is best suited for applications where the properties of the resulting non-sulfonated dye are specifically desired.
For the materials scientist or development professional, understanding these fundamental chemical differences is key to efficient process design, predicting final dye properties, and ensuring the synthesis of high-performance colorants.
References
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A Comparative Guide to the Catalytic Activity of 2-Amino-5-sulfobenzoic Acid and Other Organic Catalysts
Introduction: The Ascendancy of Organocatalysis in Modern Synthesis
In the landscape of synthetic chemistry, the pursuit of efficient, selective, and sustainable catalytic systems is a paramount objective. While metal-based catalysts have long dominated the field, the emergence of organocatalysis—the use of small, metal-free organic molecules to accelerate chemical transformations—has marked a paradigm shift. These catalysts offer distinct advantages, including lower toxicity, reduced cost, and operational simplicity. At the forefront of this green chemical revolution are molecules like 2-Amino-5-sulfobenzoic acid, a bifunctional organic compound with the potential to catalyze a variety of important reactions.
This guide provides an in-depth, objective comparison of the catalytic performance of this compound and its analogs against other prominent organic catalysts. We will delve into supporting experimental data, elucidate the underlying mechanistic principles, and provide detailed protocols for researchers, scientists, and drug development professionals to replicate and build upon these findings. Our focus will be on the Biginelli reaction, a cornerstone multicomponent reaction in medicinal chemistry for the synthesis of dihydropyrimidinones (DHPMs), as a model system to evaluate catalytic efficacy.[1][2]
The Unique Catalytic Potential of this compound
This compound, also known as 5-sulfoanthranilic acid, possesses a unique molecular architecture that makes it an intriguing candidate for organocatalysis. The presence of both a Brønsted acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂) on an aromatic backbone allows for potential synergistic activation of substrates through a push-pull mechanism. The sulfonic acid group can act as a proton donor to activate electrophiles, while the amino group can function as a proton acceptor or a nucleophile. This inherent bifunctionality is a key attribute for an effective organocatalyst.
While direct and extensive comparative studies on this compound are emerging, its close structural analog, sulfanilic acid (4-aminobenzenesulfonic acid), has demonstrated catalytic activity in various organic transformations, including the Biginelli reaction.[3] The insights gained from sulfanilic acid provide a strong foundation for understanding the catalytic prowess of its isomer, this compound.
Comparative Catalytic Performance in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][4] These heterocyclic scaffolds are of significant pharmacological interest.[1] The efficiency of this reaction is highly dependent on the nature of the catalyst employed.
Below is a comparative analysis of the performance of various organic catalysts in the Biginelli reaction, with a focus on providing a benchmark for evaluating this compound and its analogs.
Performance Data of Organic Catalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Sulfanilic acid | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 0.5 | 92 | [3] |
| p-Toluenesulfonic acid (p-TsOH) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 5 | 85 | [5] |
| Sulfamic acid | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 1 | 95 | [6] |
| Tartaric acid | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 2 | 88 | [5] |
| Citric acid | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 3 | 85 | [5] |
| L-Proline | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 12 | 74 | [7] |
| Thiourea Dioxide (TUD) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 | 90 | [1] |
Analysis of Catalytic Efficacy:
The data clearly indicates that sulfonic acid-based catalysts, such as o-sulfanilic acid and sulfamic acid, are highly effective for the Biginelli reaction, particularly under solvent-free conditions.[3][6] The high yields and short reaction times highlight their efficiency. In comparison, other organic acids like tartaric and citric acid also perform well, though they may require longer reaction times.[5] Amino acids, such as L-proline, can also catalyze the reaction, but often with lower yields and longer reaction durations.[7] The exceptional performance of o-sulfanilic acid suggests that this compound, with its similar functional groups, would exhibit comparable or potentially enhanced catalytic activity due to the ortho positioning of the amino and carboxylic acid groups, which could facilitate intramolecular interactions and substrate pre-organization.
Mechanistic Insights: The Role of the Organocatalyst
The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through several key steps. The organocatalyst plays a crucial role in protonating the aldehyde, thereby activating it for nucleophilic attack by urea. This is followed by cyclization and dehydration to afford the final DHPM product.
Proposed Mechanism of the Acid-Catalyzed Biginelli Reaction
Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.
In the case of this compound, the sulfonic acid group is the primary proton donor, activating the aldehyde. The amino group can potentially assist in the proton transfer steps or in stabilizing intermediates through hydrogen bonding.
Experimental Protocols: A Guide to Catalyst Evaluation
Reproducibility is the cornerstone of scientific integrity. The following detailed protocols provide a framework for the systematic evaluation of organic catalysts in the Biginelli reaction.
General Procedure for the Organocatalyzed Synthesis of Dihydropyrimidinones
This protocol is adapted from procedures reported for sulfanilic acid and other organic catalysts.[3][8]
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Organic catalyst (e.g., this compound, 10 mol%)
-
Ethanol (optional, as solvent)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate/hexane mixture for TLC elution
Procedure:
-
In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the organic catalyst (0.1 mmol).
-
For solvent-free conditions, proceed directly to step 4. For solvent-based reactions, add 5 mL of ethanol to the flask.
-
Attach a reflux condenser to the flask.
-
Place the flask on a magnetic stirrer hotplate and heat the mixture to the desired temperature (e.g., 100°C for solvent-free, or reflux for ethanol).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in ethanol, remove the solvent under reduced pressure.
-
Add cold water to the residue and stir for 15 minutes.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the product by melting point, FT-IR, and ¹H NMR spectroscopy.
Workflow for Evaluating Catalyst Efficacy
A systematic approach is essential for a robust comparison of catalyst performance.
Caption: Workflow for evaluating the efficacy of a new catalyst.
Conclusion: The Promise of this compound in Organocatalysis
This guide has provided a comprehensive comparison of the catalytic activity of this compound and its analogs with other organic catalysts, using the Biginelli reaction as a benchmark. The available data for the structurally similar o-sulfanilic acid demonstrates the high potential of this class of bifunctional catalysts. The sulfonic acid moiety provides the necessary Brønsted acidity for electrophile activation, while the amino group can participate in the reaction mechanism through various non-covalent interactions.
The experimental protocols and evaluation workflows presented herein offer a robust framework for researchers to further investigate the catalytic capabilities of this compound and to design novel, efficient, and sustainable synthetic methodologies. As the field of organocatalysis continues to expand, the exploration of readily available, inexpensive, and non-toxic catalysts like this compound will be instrumental in advancing the principles of green chemistry and enabling the development of more environmentally benign chemical processes.
References
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- Preparation of this compound. (n.d.). PrepChem.com.
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- Efficient Biginelli Reaction Catalyzed by Sulfamic Acid or Silica Sulfuric Acid under Solvent-Free Conditions. (2025, August 6).
- Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. (n.d.). New Journal of Chemistry (RSC Publishing).
- Sulfonated Carbon Catalyzed Biginelli Reaction for One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and -thiones. (2025, August 6).
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A Comparative Guide to Metal-Organic Frameworks (MOFs) Synthesized from Aminobenzoic Acid Isomers
This guide provides a comprehensive comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (ortho-), 3-aminobenzoic acid (meta-), and 4-aminobenzoic acid (para-). The isomeric position of the amino functional group on the benzoic acid linker profoundly influences the resulting MOF's topology, porosity, stability, and functional properties. Understanding these structure-property relationships is critical for the rational design of MOFs tailored for specific applications in catalysis, gas separation, sensing, and drug delivery.
Introduction: The Critical Role of the Organic Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The modularity of MOFs, allowing for countless combinations of metals and linkers, enables the precise tuning of their chemical and physical properties. The geometry, length, and functionalization of the organic linker are arguably the most critical factors in determining the final architecture and performance of the MOF.[2]
Aminobenzoic acids are excellent candidate linkers as they possess a carboxylate group for coordination with the metal center and an amino group that can impart basicity, serve as a site for post-synthetic modification, or participate in hydrogen bonding.[3] This guide investigates how the seemingly subtle change in the amino group's position—from ortho to meta to para—creates divergent outcomes in MOF synthesis and properties. We will explore the causal relationships behind these differences, supported by experimental data and detailed protocols.
Synthesis Strategy: The Solvothermal Approach
The solvothermal method is the most common technique for synthesizing crystalline MOFs, as the elevated temperature and pressure facilitate the dissolution of precursors and the formation of thermodynamically stable crystalline products.[4]
Causality Behind Experimental Choices:
-
Solvent System: N,N-Dimethylformamide (DMF) is frequently chosen because its high boiling point is suitable for solvothermal conditions, and it can act as a solvent for both the metal salt and the organic linker. It can also decompose at high temperatures to generate a base (dimethylamine), which can aid in the deprotonation of the carboxylic acid, facilitating coordination.
-
Temperature and Time: A typical reaction is heated to 120 °C for 24 hours.[5] This provides sufficient thermal energy to overcome the kinetic barriers of nucleation and crystal growth without causing excessive decomposition of the organic linker. The duration ensures the reaction reaches completion, yielding a well-defined crystalline product.
-
Molar Ratios: The metal-to-linker ratio is a critical parameter that influences the coordination environment of the metal center and the resulting framework topology. A 1:1 ratio is a common starting point for dicarboxylate linkers with divalent metal ions.[5]
Experimental Protocol: Generalized Solvothermal Synthesis
-
Precursor Solution: Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) and the chosen aminobenzoic acid isomer (e.g., 4-aminobenzoic acid) in DMF in a 1:1 molar ratio within a 20 mL scintillation vial.
-
Sonication: Sonicate the mixture for approximately 10-15 minutes until a homogeneous solution is formed. This ensures complete dissolution and intimate mixing of the precursors.
-
Sealing and Heating: Seal the vial tightly within a Teflon-lined stainless-steel autoclave. Place the autoclave in a preheated oven at 120 °C for 24 hours.
-
Cooling and Isolation: Allow the autoclave to cool naturally to room temperature. The crystalline MOF product will typically have precipitated.
-
Washing: Decant the mother liquor and wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) followed by a solvent exchange with a more volatile solvent like ethanol (3 x 10 mL). This step is crucial to remove unreacted precursors and residual high-boiling DMF from the pores.
-
Activation: Dry the washed product under a dynamic vacuum at an elevated temperature (e.g., 150 °C) overnight. This "activation" process removes the guest solvent molecules from the pores, making the internal surface area accessible for characterization and application.
Comparative Structural and Physicochemical Analysis
The isomeric position of the amino group dictates the linker's geometry and coordination behavior, leading to distinct MOF structures.
-
4-Aminobenzoic Acid (para): This linear and symmetric linker tends to form stable, highly porous, and often predictable framework structures. The amino group extends away from the coordination site, making it readily available for post-synthetic functionalization or interaction with guest molecules.[4]
-
3-Aminobenzoic Acid (meta): The bent or "V-shape" geometry of this linker often results in more complex 3D frameworks with unique pore shapes. These structures can exhibit properties like interpenetration, where multiple identical frameworks grow through one another.
-
2-Aminobenzoic Acid (ortho): The proximity of the amino and carboxylate groups can lead to steric hindrance, potentially inhibiting the formation of highly crystalline, porous structures. Intramolecular hydrogen bonding between the two groups can also influence the linker's conformation and coordination mode.
Key Characterization Techniques
To objectively compare the MOFs, a suite of analytical techniques is employed.[6]
-
Powder X-ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the synthesized material. The diffraction pattern is a unique fingerprint of a specific crystal structure, allowing for comparison between MOFs made from different linkers.[5]
-
Thermogravimetric Analysis (TGA): Evaluates thermal stability. The sample is heated at a constant rate, and weight loss is measured. This reveals the temperature at which solvent is lost and, more importantly, the temperature at which the framework itself begins to decompose.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume. This is determined by the adsorption of nitrogen gas at 77 K. A high BET surface area is a key indicator of a porous material suitable for applications like gas storage and catalysis.[7]
Comparative Data Summary
The following table summarizes representative experimental data for MOFs synthesized with different aminobenzoic acid linkers and a common metal ion (e.g., Pb²⁺, Fe²⁺, Zn²⁺). Note that direct comparison is best when the metal and synthesis conditions are kept constant.
| Property | MOF with 4-Aminobenzoic Acid | MOF with 3-Aminobenzoic Acid | MOF with 2-Aminobenzoic Acid | Rationale for Difference |
| BET Surface Area (m²/g) | High (e.g., ~1300)[7] | Moderate | Low to Moderate | The linear para-linker facilitates the formation of open, non-interpenetrated frameworks, maximizing accessible surface area. The bent meta-linker can lead to denser or interpenetrated phases, while steric hindrance in the ortho-linker can disrupt porous crystal packing. |
| Pore Volume (cm³/g) | High (e.g., ~2.1)[7] | Moderate | Low | Directly correlated with surface area. Larger, more accessible pores created by linear linkers result in higher total pore volume. |
| Thermal Stability (Tdecomp) | High | High | Moderate | Framework stability is linked to the connectivity and coordination strength. While all form robust coordination bonds, lower crystallinity or strained coordination due to steric hindrance in ortho-based MOFs can lead to slightly lower decomposition temperatures. |
| Crystallinity (from PXRD) | High (sharp peaks) | High to Moderate | Moderate to Low | The geometric compatibility of the linear para-linker with common metal coordination clusters often yields highly crystalline materials. The ortho-isomer may result in broader peaks, indicating smaller crystallites or lower structural order. |
| Amino Group Accessibility | High | Moderate | Low | The exposed amine group in para-linked MOFs is ideal for post-synthetic modification, CO₂ capture, or acting as a basic catalytic site.[8] The group is more sterically shielded in the meta and especially the ortho isomers. |
Detailed Experimental Protocols for Characterization
Protocol 1: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind ~10-20 mg of the activated MOF sample using an agate mortar and pestle to ensure random crystal orientation.
-
Mounting: Pack the fine powder into a sample holder, ensuring a flat, level surface.
-
Data Collection: Place the sample holder in the diffractometer. Collect data typically using Cu-Kα radiation (λ = 1.5405 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Analysis: Compare the resulting diffraction patterns. Sharp, intense peaks indicate high crystallinity. The peak positions (2θ values) are used to identify the crystal phase, which will differ for MOFs made with different linkers.
Protocol 2: Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Degassing (Activation): Accurately weigh ~50-100 mg of the MOF sample into a sample tube. Attach the tube to the degassing port of the surface area analyzer. Heat the sample under high vacuum (e.g., at 150 °C) for at least 4 hours to remove all guest molecules from the pores. This step is critical for accurate measurement.
-
Measurement: After degassing and cooling, transfer the sample tube to the analysis port. The instrument will automatically measure the amount of N₂ gas adsorbed by the sample at various relative pressures (P/P₀) while immersed in a liquid nitrogen bath (77 K).
-
Data Analysis: The specific surface area is calculated from the adsorption isotherm using the BET equation, typically in the relative pressure range of 0.05 to 0.3. The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to 1.0.[7]
Conclusion and Outlook
The choice of aminobenzoic acid isomer is a powerful tool for tuning the structure and function of MOFs. This guide demonstrates a clear structure-property relationship:
-
4-Aminobenzoic acid is the linker of choice for creating highly porous, stable, and functionally accessible MOFs due to its linear geometry.
-
3-Aminobenzoic acid offers a pathway to more complex and unique topologies resulting from its bent structure.
-
2-Aminobenzoic acid presents synthetic challenges due to steric hindrance but could be explored for creating MOFs with specific coordination environments or for studying the fundamental effects of intramolecular interactions on framework assembly.
For researchers in drug development and materials science, this comparative understanding is essential. A high-surface-area MOF from 4-aminobenzoic acid might be ideal for high drug loading, while the unique pore environment of a 3-aminobenzoic acid-based MOF could offer selective molecular recognition. Future work should focus on systematically synthesizing series of MOFs with various metal ions and all three aminobenzoic acid isomers under identical conditions to further elucidate these relationships and unlock new functional materials.
References
- Hefnawy, M. A., Medany, S. S., Eliwa, A. S., & Genidy, G. (2023).
- Kaur, N., Kumar, S., & Singh, D. (2023). Mechanochemical synthesis and theoretical investigations of Fe (II) based MOF containing 4,4'-bipyridine with ordained intercalated p-aminobenzoic acid: Application as fluoroprobe for detection of carbonyl group.
- Eliwa, A. S., Medany, S. S., Mohamed, G. G., & Hefnawy, M. A. (2025). Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker.
- Deria, P., & Farha, O. (2015). MOF-901 was synthesized by exploiting the robust conditions used to...
- Kumar, A., Howlader, P., Mehta, J., & Singh, P. (2022).
- ResearchGate. (n.d.). Scheme 1. Synthesis of poly(aminobenzoic acid) based MOF composites...
- Kaskel, S., & Lammert, M. (n.d.). A new metal-organic framework with ultra-high surface area. The Royal Society of Chemistry. [Link]
- ResearchGate. (2025). A Mechanochemically Active Metal‐Organic Framework (MOF) Based on Cu‐Bis‐NHC‐Linkers: Synthesis and Mechano‐Catalytic Activation.
- AZoM. (2019). Metal Organic Frameworks (MOFs)
- Al-Yasari, A. (n.d.). Physiochemical properties for the organic linkers.
- ResearchGate. (2025). Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification.
- Xu, Q., Ji, X., Sun, C., Chen, X., & Li, Y. (2025). Precise regulation of MOF morphology and structure via organic linker ratio adjustment for enhanced tumor-specific therapy. New Journal of Chemistry. [Link]
- Tasiopoulos, A. J., & Tzani, A. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI. [Link]
- Paesani, F., & Goforth, A. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]
- Samsonenko, D. G., & Dybtsev, D. N. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
- Sharma, G., & Kumar, A. (2021).
- Abdpour, S. (n.d.). Linker Functionalized Metal-Organic Frameworks. AMiner. [Link]
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A Comparative Guide to Sulfonated Fluorophores and Commercial Dyes for Advanced Bioimaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts the quality, reliability, and translational potential of experimental data. This guide provides an in-depth comparison of the performance characteristics of fluorescent dyes based on sulfonated scaffolds, with a conceptual focus on derivatives of 2-Amino-5-sulfobenzoic acid, against widely-used commercial dyes. We will delve into the photophysical properties, supported by experimental data, and provide detailed methodologies to empower you to make informed decisions for your specific research needs.
Introduction: The Critical Role of Fluorophore Selection in Scientific Research
The ability to visualize and quantify biological processes at the molecular level is fundamental to advancing our understanding of cell biology and disease. Fluorescent dyes are indispensable tools in this endeavor, enabling a wide range of applications from fluorescence microscopy and flow cytometry to in vivo imaging. The ideal fluorophore should exhibit high brightness, exceptional photostability, and specific localization, while minimizing perturbations to the biological system under investigation.
This compound, also known as 5-sulfoanthranilic acid, is a key intermediate in the synthesis of various dyes.[1][2] Its structure, featuring both an amino group and a sulfonic acid group on a benzoic acid ring, allows for diverse chemical modifications to create dyes with specific properties.[1] The sulfonic acid group, in particular, imparts high water solubility, a crucial characteristic for dyes used in aqueous biological environments.[1] This guide will explore the performance implications of such sulfonation in fluorescent dyes and compare them to established commercial alternatives.
The Impact of Sulfonation on Dye Performance: A Mechanistic Perspective
The introduction of sulfonic acid groups onto a fluorophore's core structure, a key feature of dyes derived from precursors like this compound, has several profound effects on its performance characteristics.
Increased Aqueous Solubility: The primary and most recognized advantage of sulfonation is the significant enhancement of a dye's solubility in aqueous buffers. This is critical for biological applications to prevent aggregation, which can lead to fluorescence quenching and non-specific binding.
Cellular Impermeability: The negative charge of the sulfonate group at physiological pH generally prevents the dye from passively crossing cell membranes. This property is highly advantageous for selectively labeling cell surface proteins or studying extracellular processes without introducing the dye into the cytoplasm. For instance, sulfonated rhodamine dyes have been specifically designed to be membrane-impermeable for exclusive cell surface labeling.[3]
Enhanced Photostability: The electron-withdrawing nature of the sulfonic acid group can contribute to the photostability of a fluorophore. This is a critical attribute for applications requiring long or repeated light exposure, such as time-lapse imaging or single-molecule studies. Some of the highly photostable commercial dyes, like the Alexa Fluor series, incorporate sulfonation to improve their performance.[4]
Influence on Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). While sulfonation primarily enhances solubility and photostability, its effect on brightness can vary depending on the specific dye scaffold.
Comparative Performance Analysis: Sulfonated Dyes vs. Commercial Dyes
Here, we compare the photophysical properties of representative sulfonated dyes with common commercial fluorophores.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features |
| Sulfonated Rhodamine | Sulfo549[3] | ~549 | ~570 | High | ~88,000 | Membrane impermeable, good for cell surface labeling.[3] |
| Sulfone-Rhodamine | SO₂R4[4] | ~700-710 | ~728-752 | 0.229–0.762 | (0.57–1.74) × 10⁵ | High photostability, near-infrared emission.[4][5] |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~0.31 | ~110,000 | Bright, but less photostable than sulfonated versions. |
| Cyanine | Cy3 | ~550 | ~570 | ~0.15 | ~150,000 | Bright, widely used for labeling biomolecules. |
| Cyanine | Cy5 | ~649 | ~670 | ~0.28 | ~250,000 | Far-red emission, good for multiplexing. |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~0.92 | ~71,000 | Highly photostable, bright, and pH-insensitive. |
| Alexa Fluor | Alexa Fluor 647 | ~650 | ~668 | ~0.33 | ~239,000 | Excellent photostability in the far-red spectrum. |
Note: The data presented is illustrative and based on typical results. Actual values can vary depending on the specific molecular structure, conjugation, and environmental conditions.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key performance assays.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[3]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Fluorophore of interest (sample)
-
Fluorophore standard with a known quantum yield in the same solvent
-
Solvent
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength set to the value used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the solvents for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Assessment of Photostability
This protocol assesses the resistance of a fluorophore to photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Fluorophore-labeled sample (e.g., labeled cells or immobilized proteins)
-
Image analysis software
Procedure:
-
Prepare a sample with the fluorophore of interest.
-
Place the sample on the microscope stage and focus on a region of interest.
-
Acquire an initial image (time = 0) using a defined set of imaging parameters (excitation intensity, exposure time, etc.).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a series of images at regular time intervals (e.g., every 30 seconds) for a defined duration.
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Compare the photobleaching curves of the different fluorophores to assess their relative photostability. The half-life (t₁/₂) of the fluorescence decay can be used as a quantitative measure.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for quantum yield measurement and photostability assessment.
Conclusion and Future Perspectives
The choice of a fluorescent dye is a multi-faceted decision that requires a thorough understanding of its photophysical properties and its interaction with the biological system of interest. Dyes derived from sulfonated precursors, such as this compound, offer distinct advantages, particularly in terms of aqueous solubility and membrane impermeability, making them excellent candidates for specific applications like cell surface imaging. While they may not always surpass the brightness of leading commercial dyes, their enhanced photostability and tailored properties can be enabling for certain experimental designs.
As the field of fluorescence imaging continues to evolve, the demand for novel fluorophores with improved performance characteristics will undoubtedly grow. The principles of dye design, including the strategic use of functional groups like sulfonates, will be instrumental in developing the next generation of probes for ever more demanding applications in research and drug development.
References
- Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. National Institutes of Health (NIH).
- Sulfone-Rhodamines: A New Class of Near-Infrared Fluorescent Dyes for Bioimaging. PubMed.
- Sulfone-Rhodamines: A New Class of Near-Infrared Fluorescent Dyes for Bioimaging. ACS Applied Materials & Interfaces.
- In Vivo Two-Photon Voltage Imaging with Sulfonated Rhodamine Dyes. PubMed Central.
- Maximizing the Potential of Fluorescent Dyes: Applications and Insights. YouTube.
- 5-(Dimethylamino)naphthalene-1 -sulfonic Acid, a Fluorescent Probe of the Medium Chain Fatty Acid Binding Site of Serum Albumin. Houston Methodist Scholars.
- The Role of this compound in Modern Dye Manufacturing. Ningbo Inno Pharmchem Co., Ltd.
- Synthesis and characterization of mono- and di-imines of aminobenzoic acid for dye sensitized solar cell application. DOI.
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. MDPI.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfone-Rhodamines: A New Class of Near-Infrared Fluorescent Dyes for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: Novel Sulfonamide Derivatives and the Platinum Standard, Cisplatin
In the landscape of cancer chemotherapy, cisplatin stands as a formidable cornerstone, its efficacy against a wide array of solid tumors well-documented since its FDA approval.[1] However, the clinical utility of this potent platinum-based agent is often a double-edged sword, significantly limited by severe dose-dependent toxicities, including nephrotoxicity and neurotoxicity, and the frequent emergence of drug resistance.[1] This persistent challenge has catalyzed a dedicated search for novel therapeutic agents that can replicate or surpass the cytotoxic efficacy of cisplatin while presenting a more favorable safety profile and the ability to circumvent resistance mechanisms.
Within this pursuit, sulfonamide derivatives have emerged as a promising class of compounds. The versatility of the sulfonamide scaffold has allowed for the synthesis of a multitude of derivatives exhibiting a broad spectrum of biological activities, including significant antitumor effects. This guide provides a detailed, evidence-based comparison of the in vitro cytotoxicity of select novel sulfonamide derivatives against that of cisplatin, offering a resource for researchers and drug development professionals navigating the preclinical landscape of anticancer agent discovery.
Mechanistic Underpinnings: A Tale of Two Pharmacophores
The cytotoxic mechanisms of cisplatin and sulfonamide derivatives are fundamentally distinct, a factor that underpins the therapeutic interest in the latter as potential alternatives or adjuncts to platinum-based chemotherapy.
Cisplatin: The DNA Damager
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[2][3] Upon entering a cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[3] This aquated form of cisplatin is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine and adenine bases. This interaction leads to the formation of various DNA adducts, with 1,2-intrastrand cross-links being the most common. These adducts cause significant distortion of the DNA double helix, which in turn obstructs DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptotic cell death.[2][3][4][5]
Simplified Signaling Pathway of Cisplatin-Induced Apoptosis
Caption: Simplified signaling pathway of cisplatin-induced cell death.
Sulfonamides: A Multi-Targeted Approach
Unlike the direct DNA-damaging action of cisplatin, sulfonamide derivatives exhibit a broader range of anticancer mechanisms. A prominent mechanism for many sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and play a crucial role in regulating tumor pH and facilitating cancer cell survival and proliferation. By inhibiting these enzymes, sulfonamides can disrupt the tumor microenvironment, leading to increased acidity and subsequent cancer cell death. Furthermore, various sulfonamide derivatives have been shown to target other critical pathways involved in cancer progression, including the inhibition of tubulin polymerization, receptor tyrosine kinases, and cell cycle-regulating proteins. This multi-targeted nature offers the potential for efficacy against a wider range of tumors and a lower likelihood of resistance development compared to single-target agents.
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in vitro. It represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values for a selection of novel sulfonamide derivatives compared to cisplatin and doxorubicin (another commonly used chemotherapeutic agent) across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell seeding density and the specific assay used.[1]
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | A549 | Lung Cancer | 7.49 (48h) | [1] |
| HeLa | Cervical Cancer | - | - | |
| MCF-7 | Breast Cancer | - | - | |
| MDA-MB-231 | Breast Cancer | - | - | |
| Doxorubicin | MCF7 | Breast Cancer | 71.8 | [5] |
| Quinoline-Based Sulfonamide (QBS 11c) | MDA-MB-231 | Breast Cancer | 1.03 ± 0.05 | [2] |
| MCF-7 | Breast Cancer | 0.43 ± 0.02 | [2] | |
| Quinoline-Based Sulfonamide (QBS 13b) | MDA-MB-231 | Breast Cancer | 2.24 ± 0.1 | [2] |
| MCF-7 | Breast Cancer | 3.69 ± 0.17 | [2] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | Cervical Cancer | 7.2 ± 1.12 | [2] |
| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 | [2] | |
| MCF-7 | Breast Cancer | 7.13 ± 0.13 | [2] | |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa | Cervical Cancer | 10.9 ± 1.01 | [2] |
| MDA-MB-231 | Breast Cancer | 19.22 ± 1.67 | [2] | |
| MCF-7 | Breast Cancer | 12.21 ± 0.93 | [2] | |
| Pyrimido[4,5-b]quinoline Sulfonamide (8) | MCF7 | Breast Cancer | 64.5 | [5] |
| Pyrimido[4,5-b]quinoline Sulfonamide (18) | MCF7 | Breast Cancer | 71.9 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The data presented above is typically generated using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for Determining Compound Cytotoxicity Using the MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells into 96-well flat-bottom microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test sulfonamide derivatives and cisplatin in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should not exceed a level that would cause cytotoxicity (typically <0.5%).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of desired final concentrations.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and cisplatin.
-
Include control wells: untreated cells (vehicle control) and medium only (blank). Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Concluding Remarks
The quest for more effective and less toxic anticancer agents is a continuous and evolving endeavor. The data presented in this guide highlights that certain novel sulfonamide derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds demonstrating IC50 values comparable or even superior to that of the established chemotherapeutic, doxorubicin, and showing promise as alternatives to cisplatin. The diverse mechanisms of action of sulfonamides offer a strategic advantage in overcoming the limitations of traditional DNA-damaging agents. The provided experimental protocol for the MTT assay serves as a foundational method for the in vitro evaluation of these and other novel compounds. Further in-depth studies, including investigations into their mechanisms of action, selectivity for cancer cells over normal cells, and in vivo efficacy, are warranted to fully elucidate the therapeutic potential of these promising sulfonamide derivatives.
References
- Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines. PubMed.
- In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. PubMed.
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC.
Sources
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- 2. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 2-Amino-5-sulfobenzoic Acid in Pharmaceutical Formulations
In the landscape of pharmaceutical quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of two validated analytical methods for the determination of 2-Amino-5-sulfobenzoic acid, a key chemical entity, in pharmaceutical formulations. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.
This document eschews a rigid template, instead offering a narrative built on scientific integrity and practical expertise. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our discussion is grounded in authoritative sources, providing a comprehensive framework for your analytical method validation needs.
Introduction to this compound and the Imperative of Method Validation
This compound, also known as 5-sulfoanthranilic acid, is a sulfonated aromatic amine. Its accurate quantification in pharmaceutical products is crucial for ensuring dosage uniformity and therapeutic efficacy. Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]
This guide will compare two widely used analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique offering high specificity and sensitivity.
-
UV-Visible Spectrophotometry: A simpler, more accessible method suitable for routine quality control.
We will explore detailed experimental protocols for each, followed by a head-to-head comparison of their validation parameters.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
The inherent complexity of pharmaceutical matrices often necessitates a highly specific and selective analytical method. Reverse-phase HPLC (RP-HPLC) is exceptionally well-suited for this purpose, offering excellent resolution of the analyte from potential interferents.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from established methods for similar sulfonamide compounds and is designed to be stability-indicating, meaning it can resolve the API from its degradation products.[6]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). The gradient program should be optimized to ensure adequate separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Method Validation Workflow:
Caption: Workflow for HPLC Method Validation.
Causality in Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention for the moderately polar this compound.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential, more or less polar, degradation products within a reasonable runtime, making the method stability-indicating.
-
UV Detection at 254 nm: Aromatic compounds, such as the analyte, typically exhibit strong absorbance at this wavelength, providing good sensitivity.
-
Forced Degradation Studies: To ensure the method's specificity, the drug product is subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[4][5] The method must be able to separate the intact API from any resulting degradation products.
UV-Visible Spectrophotometry: A Pragmatic Alternative
For routine analysis where high throughput is desired and the formulation matrix is less complex, UV-Visible spectrophotometry offers a cost-effective and rapid alternative. This method is based on the reaction of the primary aromatic amine of this compound to form a colored azo dye.
Experimental Protocol: Colorimetric Determination
This protocol is based on the well-established Bratton-Marshall reaction for the determination of sulfonamides.[3][6]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the pharmaceutical formulation in a suitable solvent (e.g., 0.1 M HCl). Dilute to a known concentration within the Beer-Lambert law range.
-
Diazotization: To an aliquot of the sample solution, add sodium nitrite solution and allow it to react for a few minutes in an ice bath.
-
Removal of Excess Nitrite: Add ammonium sulfamate solution to quench any unreacted sodium nitrite.
-
Coupling Reaction: Add N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution. A colored azo dye will form.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at its wavelength of maximum absorbance (λmax), typically around 500-550 nm, against a reagent blank.
UV-Vis Method Validation Workflow:
Caption: Workflow for UV-Vis Method Validation.
Causality in Experimental Choices:
-
Diazotization-Coupling Reaction: This chemical derivatization is necessary because the native UV absorbance of this compound may lack the required specificity in the presence of excipients. The formation of a colored product shifts the measurement to the visible region, reducing interference from UV-absorbing excipients.
-
Specificity: For this method, specificity is primarily demonstrated by analyzing a placebo formulation (containing all excipients except the API) to ensure it does not produce a significant signal.
-
Solvent Selection: The solubility of this compound is pH-dependent.[7] Acidic conditions are typically used for the initial dissolution and the diazotization reaction.
Comparative Analysis of Validation Parameters
The suitability of an analytical method is determined by its performance across a range of validation parameters as stipulated by ICH guidelines. The following table provides a comparative summary of the expected performance of the HPLC and UV-Visible spectrophotometric methods.
| Validation Parameter | HPLC Method | UV-Visible Spectrophotometric Method | Rationale for Performance |
| Specificity | High | Moderate | HPLC physically separates the analyte from interferents. The UV-Vis method relies on the chemical reaction being specific to the analyte's functional group, which can be susceptible to interference from other primary aromatic amines. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods are expected to show excellent linearity over a defined concentration range. The slightly lower correlation coefficient for the UV-Vis method may be due to the variability of the chemical reaction. |
| Range | Wide | Narrow | HPLC methods are typically linear over a wider concentration range. The UV-Vis method's range is limited by the stoichiometry of the colorimetric reaction and the linear range of the spectrophotometer. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy. The slightly wider acceptance criteria for the UV-Vis method account for the potential for minor interferences and reaction variability. |
| Precision (%RSD) | < 2.0% | < 3.0% | The instrumental precision of HPLC is generally higher than that of a multi-step colorimetric assay. |
| Limit of Detection (LOD) | Low | Moderate | The inherent sensitivity of modern HPLC systems with UV detection is typically greater than that of colorimetric spectrophotometry. |
| Limit of Quantitation (LOQ) | Low | Moderate | Similar to LOD, the LOQ for the HPLC method is expected to be lower. |
| Robustness | High | Moderate | HPLC methods are generally more robust to minor variations in experimental conditions. The colorimetric method's robustness is dependent on factors like reaction time, temperature, and reagent stability. |
Conclusion: Selecting the Fit-for-Purpose Method
The choice between an HPLC and a UV-Visible spectrophotometric method for the quantification of this compound in pharmaceutical formulations is contingent upon the specific requirements of the analysis.
The HPLC method is the superior choice for:
-
Stability testing and forced degradation studies due to its ability to separate the API from degradation products.
-
Analysis of complex formulations where excipients may interfere with less specific methods.
-
Regulatory submissions that require a high degree of specificity and data integrity.
The UV-Visible spectrophotometric method is a viable option for:
-
Routine quality control of simple formulations where speed and cost-effectiveness are priorities.
-
In-process control testing where rapid results are needed to monitor the manufacturing process.
Ultimately, the responsibility lies with the analytical scientist to validate the chosen method according to the stringent guidelines set forth by regulatory authorities and to ensure that the data generated is reliable, accurate, and defensible.
References
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2015).
- USP.
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- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
- Abraham Entertainment. (2025).
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- Slideshare. (n.d.).
- IOSR Journal of Pharmacy. (n.d.).
- IVT Network. (2020).
- Pharmaceutical Sciences. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. [Link]
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- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
- BioProcess International. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022).
- APVMA. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
- Roquette. (n.d.).
- Taylor & Francis Online. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]
- PubMed Central (PMC). (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]
- IntechOpen. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. [Link]
- Colorcon. (2025). What Are Excipients? 9 Common Examples. [Link]
- Canadian Journal of Chemistry. (1989).
- Semantic Scholar. (n.d.).
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A Comparative Guide to 2-Amino-5-sulfobenzoic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
In the expansive field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical design parameter that dictates the final structure, stability, and functionality of the material. While terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) is a ubiquitous and foundational linker used in many well-known MOFs like UiO-66 and MOF-5, the strategic incorporation of functional groups onto the linker backbone offers a pathway to tailor MOF properties for specific applications.[1][2] This guide provides an in-depth comparison between the standard workhorse linker, terephthalic acid, and a multifunctional alternative, 2-Amino-5-sulfobenzoic acid, highlighting the profound impact of linker functionalization on MOF performance.
Molecular Architecture: A Tale of Two Linkers
At the heart of their divergent functionalities are the distinct chemical structures of the two linkers. Terephthalic acid is a symmetric, rigid dicarboxylate linker. Its simplicity and rigidity are key to the formation of highly crystalline and porous structures.[3] In contrast, this compound introduces three key features: an amino group (-NH₂), a sulfonate group (-SO₃H), and a single carboxylate group (-COOH) for coordination, along with asymmetry. These appended functional groups act as "hot spots" within the MOF pores, imparting unique chemical properties not present in their non-functionalized counterparts.
Protocol 1: Synthesis of UiO-66 (Terephthalic Acid Linker)
This protocol is adapted from the well-established synthesis of UiO-66. [4]
-
Preparation of Solution: In a 200 mL screw-capped vial, dissolve Zirconium(IV) chloride (ZrCl₄, 1.98 g) and terephthalic acid (1.76 g) in 150 mL of N,N-dimethylformamide (DMF).
-
Modulation: Add acetic acid (4 mL) as a modulator to improve crystallinity and yield. [4]3. Sonication: Sonicate the mixture for approximately 20-30 minutes until a clear, homogeneous solution is formed.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 36 hours.
-
Cooling and Collection: After the reaction, allow the vial to cool to room temperature. A white microcrystalline powder will have precipitated.
-
Washing: Collect the powder by centrifugation (6000 rpm, 15 min). Discard the supernatant and wash the solid product by re-dispersing in fresh DMF and centrifuging again. Repeat this DMF wash three times, followed by three similar washing steps with ethanol to exchange the DMF.
-
Activation: Dry the final product under vacuum at 150 °C overnight to remove residual solvent from the pores.
Protocol 2: Synthesis of a Functionalized MOF (Illustrative)
Synthesizing MOFs with this compound can be more complex due to the multiple potential coordination sites and solubility differences. The conditions often require careful tuning.
-
Preparation of Solution: In a 20 mL vial, dissolve a metal salt (e.g., Copper(II) nitrate trihydrate, 0.1 mmol) in 5 mL of a solvent mixture like DMF/Ethanol/Water.
-
Linker Addition: In a separate container, dissolve this compound (0.1 mmol) in 5 mL of the same solvent mixture. The use of a small amount of base (e.g., NaOH solution) may be necessary to deprotonate the carboxylic and sulfonic acid groups and improve solubility.
-
Mixing: Combine the two solutions and stir for 15 minutes. The pH may need to be adjusted to facilitate coordination.
-
Solvothermal Reaction: Seal the vial and heat in an oven at a temperature typically between 80-120 °C for 24-72 hours.
-
Workup and Activation: Follow a similar cooling, collection, and washing procedure as described in Protocol 1. Activation temperatures should be chosen carefully based on the thermal stability determined by TGA, and are generally lower than for UiO-66 to avoid degradation of the functional groups.
Conclusion
The comparison between terephthalic acid and this compound exemplifies a core principle of MOF design: the trade-off between structural robustness and tailored functionality. Terephthalic acid remains an unparalleled choice for creating highly stable, ultra-porous materials. However, for advanced applications requiring specific host-guest interactions—such as selective CO₂ capture, proton conduction, or platforms for catalysis and drug delivery—the incorporation of functional groups is not just beneficial, but essential. This compound, with its dual amino and sulfonate functionalities, represents a powerful building block for the next generation of intelligent, application-specific MOFs. The selection between them is a strategic decision that must be guided by the desired performance characteristics of the final material.
References
- Dalton Transactions. (n.d.). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). RSC Publishing.
- ChemRxiv. (2025). A water-based synthetic route to metal-organic framework UiO-66 starting from PET-derived terephthalate esters.
- MDPI. (2024). Development of a Zr-Based Metal-Organic Framework (UiO-66) for a Cooperative Flame Retardant in the PC/ABS.
- OSTI.GOV. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks.
- RSC Publishing. (n.d.). A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. RSC Sustainability.
- ACS Publications. (2020). Linker Substituents Control the Thermodynamic Stability in Metal–Organic Frameworks. Journal of the American Chemical Society.
- Temple University Libraries. (2024). Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks.
- NIH National Center for Biotechnology Information. (n.d.). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. PMC.
- Semantic Scholar. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF.
- RSC Publishing. (2022). UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers. Chemical Communications.
- ACS Publications. (n.d.). A Robust Sulfonate-Based Metal–Organic Framework with Permanent Porosity for Efficient CO2 Capture and Conversion. Chemistry of Materials.
- Sciforum. (n.d.). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF.
- PubMed. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases.
- Journal of Chemical Society of Nigeria. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION.
- MDPI. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex.
- ResearchGate. (n.d.). Simultaneously anchoring free carboxyl and sulfonate groups into a metal-organic framework for high proton conductivity.
- RSC Publishing. (n.d.). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Chemical Communications.
Sources
A Comparative Guide to Fluorescent Labeling: 2-Amino-5-sulfobenzoic Acid vs. NHS-Fluorescein
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is a cornerstone of modern molecular analysis. The choice of fluorescent label and the corresponding conjugation chemistry are critical decisions that directly impact the quality and reliability of experimental data. This guide provides an in-depth technical comparison of two distinct approaches to protein labeling: the classic amine-reactive chemistry of N-hydroxysuccinimide (NHS)-fluorescein and the alternative strategy employing 2-Amino-5-sulfobenzoic acid through reductive amination.
This document moves beyond a simple cataloging of features to offer a detailed examination of the underlying chemical principles, step-by-step experimental protocols for a comparative study, and a critical analysis of the expected outcomes. Our goal is to equip you with the necessary knowledge to make an informed decision based on the specific demands of your research.
At a Glance: Key Differences in Labeling Strategies
| Feature | NHS-Fluorescein | This compound |
| Target Functional Group | Primary amines (-NH₂) on lysine residues and the N-terminus. | Aldehyde groups (-CHO) introduced onto the protein. |
| Reaction Chemistry | Nucleophilic Acyl Substitution | Reductive Amination |
| Resulting Covalent Bond | Stable Amide Bond | Stable Secondary Amine Bond |
| Protein Modification | Direct labeling of native or recombinant proteins. | Requires prior modification of the protein to introduce aldehyde groups (e.g., periodate oxidation of glycoproteins). |
| Reaction pH | Optimal at pH 7.2-8.5.[1] | Typically pH 6.0-7.5 for imine formation, followed by reduction. |
| Key Advantage | Widespread use, high reactivity, and well-established protocols. | Site-specific labeling potential on oxidized glycans, away from the protein's active site. |
| Potential Limitation | Potential for heterogeneous labeling and modification of functionally important lysine residues. | Requires a glycoprotein or enzymatic/chemical introduction of aldehydes; a multi-step process. |
The Chemistry of Conjugation: A Tale of Two Mechanisms
The labeling efficiency and the stability of the final conjugate are intrinsically linked to the underlying chemical reactions. Understanding these mechanisms is paramount to troubleshooting and optimizing your labeling experiments.
NHS-Fluorescein: Targeting Primary Amines with High Reactivity
NHS-fluorescein is a well-established amine-reactive fluorescent probe. The N-hydroxysuccinimide ester is highly susceptible to nucleophilic attack by the unprotonated primary amines found on the side chains of lysine residues and the N-terminus of proteins.[1][2] This reaction, a classic example of nucleophilic acyl substitution, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.[2][3]
A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water). The rate of hydrolysis increases significantly with pH.[1][3] Therefore, the reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure a sufficient concentration of deprotonated, nucleophilic amines while minimizing the hydrolytic degradation of the NHS ester.[1]
This compound: A Two-Step Approach via Reductive Amination
In contrast to the direct reactivity of NHS esters, this compound, an aromatic amine, is proposed here for protein labeling via reductive amination. This strategy requires the presence of aldehyde groups on the target protein, which are not naturally abundant. A common and effective method to introduce aldehydes is the mild periodate oxidation of the carbohydrate moieties of glycoproteins.[2][4] Sodium periodate selectively cleaves the vicinal diols present in sugar residues, such as sialic acids, to generate reactive aldehydes.[2]
Once the aldehyde-functionalized protein is generated, the aromatic amine of this compound reacts with the aldehyde to form a Schiff base (an imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[5] The choice of a mild reductant is crucial to avoid the reduction of the original aldehyde groups on the protein.
Head-to-Head: A Comparative Experimental Protocol
To provide a framework for a direct and objective comparison, we present a detailed, parallel experimental protocol for labeling a model glycoprotein, such as a monoclonal antibody (mAb), with both NHS-fluorescein and this compound.
Materials
-
Model Protein: Monoclonal antibody (IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-Fluorescein: Lyophilized powder.
-
This compound: Solid.
-
Anhydrous Dimethyl Sulfoxide (DMSO) .
-
Reaction Buffers:
-
NHS Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Reductive Amination Buffer: 0.1 M HEPES, 0.15 M NaCl, pH 7.3.
-
-
Sodium meta-periodate (NaIO₄) .
-
Glycerol .
-
Sodium Cyanoborohydride (NaBH₃CN) .
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Spectrophotometer .
Experimental Workflow
Step-by-Step Protocol
Part 1: NHS-Fluorescein Labeling
-
Protein Preparation: Ensure the IgG is in an amine-free buffer. If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate, pH 8.3. Adjust the protein concentration to 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve NHS-fluorescein in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-fluorescein to the protein solution. Incubate for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.
Part 2: this compound Labeling
-
Protein Oxidation:
-
Buffer exchange the IgG into 0.1 M sodium acetate, pH 5.5.
-
Cool the protein solution on ice.
-
Add freshly prepared sodium meta-periodate to a final concentration of 1 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate on ice for 10 minutes.
-
-
Reductive Amination:
-
Immediately perform a buffer exchange of the oxidized antibody into 0.1 M HEPES, 0.15 M NaCl, pH 7.3.
-
Add a 50-fold molar excess of this compound and a 50-fold molar excess of sodium cyanoborohydride to the oxidized protein solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification: Purify the labeled antibody using a size-exclusion chromatography column equilibrated with PBS.
Quantification of Labeling Efficiency
The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically using the Beer-Lambert law.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the dye (A_max). For fluorescein, A_max is ~494 nm. The A_max for this compound should be determined experimentally but is expected in the UV range.
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the Degree of Labeling: DOL = Dye Conc. (M) / Protein Conc. (M)
Expected Outcomes and Performance Comparison
While a direct experimental comparison is the ultimate arbiter, we can project the expected performance based on the known characteristics of each labeling chemistry.
Table of Expected Performance Characteristics:
| Parameter | NHS-Fluorescein | This compound (Projected) | Scientific Rationale |
| Labeling Efficiency | Moderate to High (DOL 2-8) | Moderate (DOL 1-4) | NHS esters are highly reactive, but hydrolysis is a competing reaction. Reductive amination efficiency depends on the number of accessible, oxidized glycan sites. |
| Site-Specificity | Low (targets all accessible primary amines) | High (targets aldehydes on oxidized glycans) | The reaction is directed to the carbohydrate moieties, which are often located away from the antigen-binding sites of antibodies. |
| Reaction Speed | Fast (typically 1 hour) | Moderate (oxidation + labeling takes ~3 hours) | Reductive amination is a two-step chemical process requiring sequential reactions. |
| Conjugate Stability | Very High (stable amide bond) | High (stable secondary amine bond) | Both amide and secondary amine bonds are highly stable under physiological conditions. |
| Impact on Protein Function | Potential for impact if lysine residues in the active/binding site are modified. | Lower potential for impact as labeling is on the glycan portion. | Directing the label away from functionally critical protein regions is a key advantage of this strategy. |
| Fluorescence Brightness | High | Moderate | Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield. Fluorescein is known for its high quantum yield. The quantum yield of this compound is not readily available but is expected to be lower than that of highly optimized fluorophores like fluorescein. |
Concluding Remarks for the Discerning Scientist
The choice between NHS-fluorescein and this compound for fluorescent protein labeling is not a matter of one being definitively superior to the other, but rather a strategic decision based on the experimental objectives and the nature of the protein of interest.
NHS-fluorescein remains a robust and reliable choice for general protein labeling, particularly when a high degree of labeling is desired and the potential for non-specific modification is acceptable or can be mitigated. Its high reactivity and well-understood reaction kinetics make it a workhorse in many laboratories.
This compound , coupled with periodate oxidation, presents a more nuanced and targeted approach. For glycoproteins, especially antibodies, where preserving the integrity of the antigen-binding site is paramount, this method offers the significant advantage of site-specific modification on the carbohydrate moieties. While the protocol is more involved, the resulting conjugate may exhibit superior functional performance in sensitive applications.
Ultimately, the optimal choice will be guided by a thorough understanding of your protein and your experimental needs. We encourage researchers to consider the principles outlined in this guide and, where possible, to perform pilot experiments to empirically determine the most suitable labeling strategy for their specific application.
References
- Paulson, J. C., et al. High efficiency labeling of glycoproteins on living cells. Journal of the American Chemical Society, 129(37), 11364-11365. [Link]
- Hermanson, G. T. (2013).
- OMLC. Fluorescein. [Link]
- Shafer, D. E., et al. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 20(6), 1058-1065. [Link]
- Mettler Toledo. Protein A280 Direct Measurement Using UV Vis Spectroscopy. [Link]
- ResearchGate.
- Wikipedia. Fluorescein. [Link]
- Mabion.
- Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]
Sources
A Comparative Guide to the Cross-Reactivity of 2-Amino-5-sulfobenzoic Acid Derivatives in Immunoassays
For researchers, scientists, and drug development professionals, the development of specific and sensitive immunoassays for small molecules is a cornerstone of bioanalytical research. 2-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, represents a class of sulfonated aromatic amines that are important building blocks in chemical synthesis.[1][2] The ability to selectively detect and quantify such molecules and their derivatives is crucial. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where antibodies raised against a target molecule also bind to structurally similar compounds. This guide provides an in-depth analysis of the principles governing the cross-reactivity of this compound derivatives and presents a comprehensive framework for its experimental evaluation.
The Foundation of Specificity: Hapten Design and Antibody Generation
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). In this context, the small molecule is referred to as a hapten. The design of the hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and affinity.[3]
The site of conjugation on the hapten is paramount. By attaching the carrier protein at a position distal to the key functional groups that define the molecule's unique identity, the immune system is encouraged to generate antibodies that recognize these exposed features. For this compound, potential conjugation sites are the amino and carboxylic acid groups. The choice of conjugation chemistry and the length and nature of the spacer arm used to link the hapten to the carrier also play a significant role in antibody recognition.[3]
The Structural Basis of Cross-Reactivity in Sulfonamides
While specific cross-reactivity data for derivatives of this compound is not extensively published, the principles can be inferred from the broader literature on sulfonamide cross-reactivity, particularly in the context of sulfonamide antibiotics.[4][5] Cross-reactivity in immunoassays arises when an antibody's binding site (paratope) recognizes an epitope shared between the target analyte and other structurally related molecules.[6]
For sulfonamides, the key structural features influencing antibody recognition are:
-
The Sulfonamide Moiety (SO₂NH₂): This is the defining functional group of the class.[5]
-
The Arylamine Group (-NH₂): The presence and position of the amino group on the benzene ring are critical. In sulfonamide antibiotics, an N4-arylamine is a key structural feature.[5]
-
Substituents on the Benzene Ring: The presence of other functional groups, such as the carboxylic acid in this compound, contributes to the unique shape and charge distribution of the molecule.
Derivatives of this compound with modifications to these key areas would be expected to exhibit varying degrees of cross-reactivity. For instance, methylation of the amino group, esterification of the carboxylic acid, or alteration of the position of the sulfonate group would likely alter the binding affinity to an antibody raised against the parent molecule.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method to determine the cross-reactivity of an antibody with various analogs of the target analyte.[7] The principle of this assay is the competition between a fixed amount of enzyme-labeled antigen (or a coating antigen conjugate) and the unlabeled analyte in the sample for a limited number of antibody binding sites.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a protein different from the immunizing carrier, like ovalbumin (OVA))
-
Primary antibody (raised against the this compound-KLH conjugate)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound standard and its derivatives for testing
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Coating: Dilute the coating antigen (e.g., this compound-OVA) to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3-5 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of the standard solution or the derivative solution at various concentrations to the wells. Then, add 50 µL of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. A sigmoidal curve is typically fitted to the data to determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.
The percentage cross-reactivity (%CR) for each derivative is then calculated using the following formula:
%CR = (IC₅₀ of this compound / IC₅₀ of Derivative) x 100
A higher %CR value indicates a greater degree of cross-reactivity.
Illustrative Comparison of Hypothetical Derivatives
Due to the limited availability of specific experimental data on the cross-reactivity of this compound derivatives, the following table is provided for illustrative purposes. It demonstrates how the cross-reactivity data would be presented to compare the performance of an antibody against various structurally related compounds.
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| Derivative A: 2-Methylamino-5-sulfobenzoic acid | 50 | 20 | |
| Derivative B: this compound methyl ester | 100 | 10 | |
| Derivative C: 4-Amino-5-sulfobenzoic acid | >1000 | <1 | |
| Sulfanilamide | 800 | 1.25 |
Note: The IC₅₀ and Cross-Reactivity values in this table are hypothetical and for illustrative purposes only.
Conclusion
References
- DIBBERN, D. A., Jr., & MONTOYA, C. M. (2002). Sulfonamide allergy and cross-reactivity. Cutis, 70(4), 217-224.
- A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. (2017). Molecules, 22(12), 2165. [Link]
- ImmuSmol. (n.d.). Anti-hapten antibodies for small molecule imaging & quantification.
- Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs.
- American Academy of Allergy, Asthma & Immunology. (2023, May 13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.
- Shah, F. A., & Khan, Z. (2019). Sulfonamide allergy and cross-reactivity.
- Parker, C. W., Yoo, T. J., Johnson, M. C., & Godt, S. M. (1967). Fluorescent Probes for the Study of the Antibody-Hapten Reaction. I. Binding of the 5-dimethylaminonaphthalene-1-sulfonamido Group by Homologous Rabbit Antibody. Biochemistry, 6(11), 3408–3416. [Link]
- PubChem. (n.d.). CID 161568491 | C14H14N2O10S2.
- PubChem. (n.d.). 5-Sulfoanthranilic acid.
- Vinu, M. A., & Singh, S. (2021). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 22(16), 8823. [Link]
- Li, Y., et al. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Molecules, 28(1), 123. [Link]
- Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press.
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12, 639016. [Link]
- Affinity Biologicals. (n.d.). Species Cross Reactivity.
- Scott, D. C., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
- Dzantiev, B. B., et al. (2021).
- RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. (2017). Molecules, 22(10), 1649. [Link]
- van der Veen, S., et al. (2022). Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. ACS Chemical Biology, 17(3), 646-654. [Link]
- Li, H., et al. (2025). Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy. Journal of Agricultural and Food Chemistry. (Note: This is a future publication date from the search result, presented as found).
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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-sulfobenzoic Acid
Abstract
This guide provides an in-depth comparative analysis of synthetic methodologies for 2-Amino-5-sulfobenzoic acid (CAS 3577-63-7), a pivotal intermediate in the pharmaceutical and dye manufacturing industries. We will dissect two primary synthetic routes: the classical direct sulfonation of anthranilic acid and a multi-step industrial approach starting from o-nitrotoluene. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the underlying chemical principles, detailed experimental protocols, and a comparative analysis of key performance indicators to guide methodology selection.
Introduction: The Significance of this compound
This compound, also known as 5-sulfoanthranilic acid, is a bifunctional aromatic compound featuring amino, carboxylic acid, and sulfonic acid moieties. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of complex organic molecules. Its primary application lies in the manufacturing of dyes, where the sulfonic acid group imparts water solubility, a crucial property for textile dyeing processes[1]. In the pharmaceutical sector, it serves as a building block for various therapeutic agents. Given its industrial importance, the efficiency, scalability, and environmental impact of its synthesis are of paramount concern. This guide aims to provide a clear and objective comparison of common synthetic routes to empower researchers in making informed decisions for their specific applications.
Comparative Analysis of Synthesis Methodologies
This section will delve into the specifics of two distinct synthetic pathways for this compound. We will explore the direct sulfonation of anthranilic acid and a multi-step industrial process. A summary of their key performance indicators is presented in the table below.
| Parameter | Method 1: Direct Sulfonation of Anthranilic Acid | Method 2: Multi-step Synthesis from o-Nitrotoluene |
| Starting Material | Anthranilic Acid | o-Nitrotoluene |
| Key Reagents | Concentrated Sulfuric Acid, Sodium Carbonate | Oleum (65%), Sulfuric Acid (98%), Sodium Hydroxide, Water |
| Reaction Steps | 1 | 3 (Sulfonation, Hydrolysis, Isolation) |
| Reported Yield | Not explicitly stated in available literature | High (Implied for industrial process) |
| Purity | Requires purification | High (Implied for industrial process) |
| Reaction Conditions | 180°C, 1 hour[2] | Sulfonation: Not specified; Hydrolysis: Not specified |
| Key Advantages | Simplicity, fewer steps | Potentially higher throughput and purity on an industrial scale |
| Key Disadvantages | High temperature, potential for side reactions and charring, lack of detailed public data on yield and purity | Multiple steps, use of highly corrosive oleum, more complex process control |
Method 1: Direct Sulfonation of Anthranilic Acid
This classical approach is the most direct route to this compound, involving the electrophilic aromatic substitution of anthranilic acid using concentrated sulfuric acid.
Mechanistic Considerations
The sulfonation of anilines is a well-studied electrophilic aromatic substitution reaction. The reaction proceeds via an initial formation of an N-sulfamate intermediate, which then undergoes an intermolecular rearrangement to yield the C-sulfonated product. The amino group is a strongly activating, ortho-, para-director. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form the anilinium ion, which is a meta-directing and deactivating group. The high temperature of the reaction (180°C) facilitates the sulfonation at the para position relative to the amino group, which is sterically less hindered than the ortho position. The carboxylic acid group is a meta-director and deactivating, further influencing the regioselectivity of the sulfonation to the 5-position.
Experimental Protocol
The following protocol is based on established laboratory procedures[2].
Materials:
-
Anthranilic acid
-
Concentrated sulfuric acid (98%)
-
Sodium carbonate solution
-
Distilled water
Procedure:
-
In a fume hood, carefully add anthranilic acid to an excess of concentrated sulfuric acid in a reaction vessel equipped with a reflux condenser and a thermometer.
-
Heat the reaction mixture to 180°C and maintain this temperature for 1 hour with constant stirring. The solution will darken significantly.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7. Effervescence will occur, so add the carbonate solution slowly.
-
The product is obtained as the disodium salt upon evaporation of the water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
In-Depth Discussion
Causality Behind Experimental Choices:
-
High Temperature: The high reaction temperature is necessary to overcome the deactivating effect of the protonated amino group and to drive the sulfonation reaction to completion.
-
Excess Sulfuric Acid: Concentrated sulfuric acid serves as both the reactant (source of the electrophile, SO3) and the solvent. An excess ensures that the reaction goes to completion.
-
Neutralization: Neutralization with sodium carbonate is crucial to quench the reaction and to precipitate the product as its more stable salt form.
Self-Validating System:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture (after quenching and neutralization).
-
The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Visualization of the Workflow
Caption: Workflow for the direct sulfonation of anthranilic acid.
Method 2: Multi-step Industrial Synthesis from o-Nitrotoluene
For large-scale industrial production, a multi-step synthesis starting from the readily available o-nitrotoluene is often employed. This method, while more complex, can offer advantages in terms of cost-effectiveness and process control for a related isomer, 4-sulfoanthranilic acid, and the principles can be adapted for the synthesis of this compound[3].
Mechanistic Considerations
This pathway involves three key transformations:
-
Sulfonation: o-Nitrotoluene undergoes electrophilic aromatic substitution with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce a sulfonic acid group. The nitro group is a strong meta-director, while the methyl group is an ortho-, para-director. The sulfonation occurs predominantly at the position para to the methyl group and meta to the nitro group.
-
Hydrolysis/Oxidation: The methyl group of the sulfonated intermediate is oxidized to a carboxylic acid, and the nitro group is reduced to an amine. In some industrial processes for related compounds, this can be achieved in a single step under specific conditions.
-
Isolation: The final product is isolated by adjusting the pH of the solution.
Experimental Protocol (Conceptual)
The following is a generalized protocol based on industrial processes for the synthesis of a related isomer, 4-sulfoanthranilic acid[3].
Materials:
-
o-Nitrotoluene (ONT)
-
Oleum (65%)
-
Sulfuric Acid (98%)
-
Sodium Hydroxide
-
Water
Procedure:
-
Sulfonation: Charge a reactor with o-nitrotoluene. Add 98% sulfuric acid followed by the slow addition of 65% oleum while controlling the temperature. The reaction is highly exothermic.
-
Dilution and Hydrolysis: After the sulfonation is complete, the reaction mixture is carefully diluted with water. The methyl group is then oxidized to a carboxylic acid, and the nitro group is reduced to an amine. In the described industrial process for the 4-sulfo isomer, this is achieved through hydrolysis with sodium hydroxide and water[3].
-
Isolation: The reaction mixture is clarified, and the product is isolated by acidification with 70% sulfuric acid. The precipitated product is then filtered and centrifuged.
In-Depth Discussion
Causality Behind Experimental Choices:
-
o-Nitrotoluene as a Starting Material: o-Nitrotoluene is a readily available and relatively inexpensive bulk chemical, making it an attractive starting point for industrial-scale synthesis.
-
Oleum as Sulfonating Agent: Oleum is a much stronger sulfonating agent than concentrated sulfuric acid due to the higher concentration of the electrophile, SO3. This allows for more efficient sulfonation.
-
Multi-step Process: While more complex, a multi-step process allows for greater control over each transformation, potentially leading to a higher purity final product on a large scale.
Self-Validating System:
-
Each step of the industrial process would be monitored by in-process controls, likely involving HPLC analysis to ensure the completion of each reaction and to monitor for the formation of impurities.
-
The final product would be subject to rigorous quality control testing, including assays for purity and the identification of any residual starting materials or byproducts.
Visualization of the Workflow
Caption: Workflow for the multi-step industrial synthesis.
Emerging "Green" Synthesis Strategies
While not yet established with detailed protocols for this compound, emerging trends in green chemistry offer promising avenues for more sustainable synthesis. For instance, the use of water as a solvent in sulfonamide synthesis has been demonstrated to be an environmentally friendly alternative to traditional organic solvents. Additionally, novel catalytic systems, including the use of visible light for the sulfonylation of anilines, are being explored to reduce the reliance on harsh reagents and high temperatures. These approaches, while in their nascent stages for this specific molecule, represent the future direction of chemical synthesis and should be monitored for their potential applicability.
Conclusion
The synthesis of this compound can be approached through various methodologies, each with its own set of advantages and disadvantages. The direct sulfonation of anthranilic acid offers a straightforward, one-step process suitable for laboratory-scale synthesis, although it requires high temperatures and the yield and purity can be variable. In contrast, the multi-step industrial process starting from o-nitrotoluene, while more complex, is likely more amenable to large-scale production with potentially higher purity and cost-effectiveness. The choice of synthesis method will ultimately depend on the specific requirements of the researcher or manufacturer, including the desired scale of production, purity specifications, and available resources. Future research into greener synthesis alternatives will be crucial in minimizing the environmental footprint of producing this important chemical intermediate.
References
- Google Patents. (n.d.). CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
- PrepChem.com. (n.d.). Preparation of this compound.
- Scribd. (n.d.). Annexure-I List of Products.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Dye Manufacturing.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Amino-5-sulfobenzoic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not just a regulatory necessity; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-5-sulfobenzoic acid (also known as 5-Sulfoanthranilic acid), ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Understanding the "why" is critical to appreciating the "how." this compound is not a benign substance. It is an aromatic sulfonic acid derivative that presents several hazards requiring careful management.
-
Health Hazards : Direct contact can cause significant skin and eye irritation.[1][2][3] More critically, it is classified as a skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction or rash.[1][2][3] Ingestion is harmful.
-
Environmental Hazards : This compound is designated as harmful to aquatic life, mandating that it must be prevented from entering drains, surface water, or groundwater systems.[1][4]
The primary risks during disposal operations stem from the generation of dust when handling the solid material and from splashes when working with solutions. These risks are managed through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
| Hazard Classification (GHS) | Description | Precautionary Statement Code |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264, P280, P302+P352 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | P280, P305+P351+P338 |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1][3] | P261, P272, P280 |
| Hazardous to the Aquatic Environment (Acute, Category 3) | Harmful to aquatic life.[1] | P273 |
Essential Safety Protocols: PPE and Engineering Controls
Before handling any waste, ensure the following controls are in place. This is a non-negotiable aspect of the protocol.
-
Engineering Controls : Always handle this compound, both in its pure form and as waste, within a certified chemical fume hood. This prevents the inhalation of fine dust particles or aerosols.[4] Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE) : A complete ensemble is required to prevent personal exposure.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[1]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws.[4]
-
Body Protection : A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.[4]
-
Respiratory Protection : If dust generation is unavoidable despite engineering controls, a NIOSH-approved particulate respirator (e.g., N95) is required.[4]
-
Disposal Workflow: A Step-by-Step Guide
The appropriate disposal path depends on the nature and quantity of the waste. The following decision tree illustrates the logical flow from waste generation to final disposal.
Caption: Disposal decision workflow for this compound waste.
Bulk Solids, Contaminated Materials, and Spills
This pathway applies to unused or expired chemicals, spill cleanup materials (such as contaminated absorbent pads or soil), and heavily contaminated labware. Under no circumstances should these materials be disposed of in regular trash or drains.
-
Containment : Carefully sweep up solid material, avoiding dust formation.[2][4] Place the waste into a designated, leak-proof, and chemically compatible container. A wide-mouth polyethylene container is ideal.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Note any other contaminants present.
-
Segregation : Store the waste container in a designated satellite accumulation area, away from incompatible materials (e.g., strong oxidizers, bases).[3]
-
Disposal : Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2] This ensures compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[5][6][7]
Small-Scale Aqueous Waste Neutralization Protocol
This procedure is only suitable for small volumes (typically <100 mL) of aqueous solutions where this compound is the sole hazardous component. You must receive prior approval and training from your institution's EHS department before proceeding.
-
Preparation : Conduct this procedure in a fume hood. Place a beaker containing the acidic solution into a larger secondary container (an ice bath) to manage heat generation.[8]
-
Dilution : Slowly add the acidic solution to a larger volume of cold water (a 1:10 dilution is recommended) with stirring. Always add acid to water, never the reverse.
-
Select Neutralizing Agent : Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate (soda ash).[9][10] Avoid strong bases like sodium hydroxide unless you are highly experienced, as they can cause a more violent, exothermic reaction.
-
Slow Neutralization : While stirring the diluted acidic solution, slowly add the basic solution portion-wise.
-
Monitor pH : Use a calibrated pH meter or pH strips to monitor the solution's pH. Continue adding the base until the pH is stable within a neutral range of 5.5 to 9.0.[8]
-
Final Disposal : Once the solution is confirmed to be neutralized and stable, it can be poured into the sanitary sewer, followed by a flush of at least 20 parts water.[8][11]
Decontamination and Container Disposal
-
Equipment Decontamination : All non-disposable equipment (beakers, stir bars, spatulas) that has come into contact with the chemical must be decontaminated. Wash thoroughly with soap and water. Collect the initial rinsate as hazardous waste.
-
Empty Container Disposal : A container is not considered "empty" until it has been triple-rinsed with a suitable solvent (like water). The rinsate from this process must be collected and treated as hazardous chemical waste.[10] Once decontaminated and the label is defaced, the container may be disposed of as regular solid waste or recycled, pending local regulations.[12]
By adhering to this guide, you build a framework of safety and compliance that protects you, your colleagues, and the scientific community at large. Always consult your institution's specific waste management plan and the chemical's Safety Data Sheet (SDS) before beginning work.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sulfanilic acid.
- Biosynth. (2022). Safety Data Sheet - this compound.
- Fisher Scientific. (n.d.). Sulfanilic acid - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). Sulphanilic Acid CAS No 121-57-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemScience. (n.d.). Safety Data Sheet: Sulphanilic Acid, 0.8%.
- Flinn Scientific. (2014). Sulfanilic Acid Safety Data Sheet (SDS).
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Paint & Coatings Resource Center. (n.d.). Disposal of toxic and hazardous substance.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Anthranilic acid.
- Benchchem. (n.d.). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Kansas State University. (n.d.). Neutralization of strong acids and bases.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
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Mastering the Safe Handling of 2-Amino-5-sulfobenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical safety protocols is as crucial as the innovative science they conduct. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Amino-5-sulfobenzoic acid, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Our focus is to empower you with the rationale behind each safety measure, ensuring a self-validating system of protection.
Understanding the Hazard: A Proactive Stance on Safety
This compound (CAS No. 3577-63-7), also known as 5-Sulfoanthranilic Acid, presents several key hazards that dictate our personal protective equipment (PPE) strategy. According to its Safety Data Sheet (SDS), the primary concerns are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Damage (Category 1) : Poses a risk of serious damage to the eyes.
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.
A thorough understanding of these risks is the first step in mitigating them. The following guidance is designed to provide a robust framework for protecting yourself and your colleagues.
The Core of Protection: A Multi-layered PPE Approach
The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Rationale and Specifications |
| Eyes and Face | Chemical Safety Goggles and Face Shield | Goggles: Must be worn at all times when handling the solid or solutions. They provide a seal around the eyes to protect against dust particles and splashes. Look for products compliant with ANSI Z87.1 standards. Face Shield: To be worn over safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing. |
| Hands | Chemical-Resistant Gloves | Material: Nitrile or Neoprene gloves are recommended for handling this compound. Nitrile gloves offer good resistance to weak acids and a range of organic solvents. For prolonged contact or higher concentrations, thicker gloves or double-gloving should be considered. Always consult the manufacturer's chemical resistance guide for specific breakthrough times. Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) is mandatory to protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory | NIOSH-Approved Respirator | When Required: A respirator is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when handling the powder in a way that generates dust. Type: An air-purifying respirator (APR) with a combination cartridge for organic vapors and acid gases is recommended. If significant dust is expected, a P100 particulate filter should be included with the cartridge. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing, training, and medical surveillance, as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134). |
Operational Plan: From Preparation to Disposal
A systematic approach to PPE usage is crucial for ensuring its effectiveness. The following workflow provides a step-by-step guide for donning, doffing, and disposing of your protective gear when handling this compound.
Caption: A logical workflow for donning, handling, doffing, and disposal of PPE.
Donning and Doffing: A Critical Procedure
The Centers for Disease Control and Prevention (CDC) provides detailed guidance on the proper sequence for putting on and taking off PPE to minimize self-contamination.[1][2]
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator: If required, perform a user seal check each time you put on your respirator.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE:
The principle here is to remove the most contaminated items first.
-
Gloves: Remove your gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer, contaminated surface with your bare hands.
-
Eye and Face Protection: Remove your face shield and goggles from the back of your head by the straps.
-
Lab Coat: Unbutton your lab coat and roll it outwards, turning it inside out as you remove it to contain any contaminants.
-
Respirator: If worn, remove your respirator from the back of your head.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect both human health and the environment.
Waste Segregation and Labeling
-
Identify and Segregate: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Aqueous Waste
For solutions of this compound, the following procedure should be followed:
-
Collection: Collect all aqueous waste containing the chemical in a clearly labeled, sealed, and chemically compatible container.
-
Neutralization (with caution): While some acidic waste can be neutralized before disposal, this should only be done by trained personnel following a specific, validated protocol.[3] Given that this compound is an aromatic amine, neutralization with a strong base could potentially lead to side reactions or the generation of other hazardous compounds. Therefore, it is generally recommended to dispose of the acidic waste without neutralization.
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.
The following flowchart outlines the decision-making process for the disposal of this compound.
Caption: A decision-making flowchart for the proper disposal of waste.
Conclusion: A Commitment to Safety
By integrating these detailed PPE and disposal protocols into your daily laboratory practices, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. This commitment to excellence in safety is the foundation upon which groundbreaking scientific discoveries are built.
References
- Centers for Disease Control and Prevention (CDC). (2020).
- Centers for Disease Control and Prevention (CDC). (2020).
- Occupational Safety and Health Administration (OSHA).
- Occupational Safety and Health Administration (OSHA).Personal Protective Equipment. 29 CFR 1910.132. [Link]
- Occupational Safety and Health Administration (OSHA).Respiratory Protection. 29 CFR 1910.134. [Link]
- The National Institute for Occupational Safety and Health (NIOSH).NIOSH Pocket Guide to Chemical Hazards. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
